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  • Product: 3,3-Dimethylindolin-4-amine dihydrochloride
  • CAS: 2411639-80-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Dimethylindolin-4-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract 3,3-Dimethylindolin-4-amine dihydrochloride is a substituted indoline compound of interest in medicinal chemistry and drug discovery. The indoline...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethylindolin-4-amine dihydrochloride is a substituted indoline compound of interest in medicinal chemistry and drug discovery. The indoline scaffold is a core component of numerous biologically active molecules, and understanding the physicochemical properties of its derivatives is paramount for their development as therapeutic agents. This technical guide provides a comprehensive overview of the known and predicted physical properties of 3,3-Dimethylindolin-4-amine dihydrochloride. Due to a notable absence of published experimental data for several key properties, this guide integrates established theoretical principles with detailed, field-proven experimental protocols for their determination. This document is intended to serve as a foundational resource for researchers, providing both the available data and the methodologies required to generate new, reliable data for this compound.

Introduction: The Significance of the Indoline Scaffold

The indole and indoline ring systems are privileged structures in drug discovery, appearing in a wide array of natural products and synthetic pharmaceuticals. Their unique electronic and steric properties allow them to interact with a variety of biological targets, leading to a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. The specific substitution pattern of 3,3-Dimethylindolin-4-amine, particularly the presence of a gem-dimethyl group at the 3-position and an amine at the 4-position, suggests its potential as a key intermediate or a final active pharmaceutical ingredient (API). The dihydrochloride salt form is often utilized to improve the solubility and stability of amine-containing compounds. A thorough understanding of the physical properties of this specific molecule is therefore a critical first step in its journey from a laboratory chemical to a potential therapeutic candidate.

Molecular Structure and Core Chemical Properties

The foundational attributes of 3,3-Dimethylindolin-4-amine dihydrochloride are summarized below. This information is critical for all subsequent experimental and computational work.

PropertyValueSource
IUPAC Name 3,3-dimethyl-1,2-dihydroindol-4-amine;dihydrochloride[1]
Synonyms 3,3-Dimethylindolin-4-amine dihydrochloride[1]
CAS Number 2411639-80-8[1]
Molecular Formula C₁₀H₁₆Cl₂N₂[1]
Molecular Weight 235.15 g/mol [1]
Storage Inert atmosphere, room temperature[1]

graph "Molecular_Structure" {
layout=neato;
node [shape=none, margin=0];
edge [style=solid];

// Define nodes for atoms N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.75!"]; C3 [label="C", pos="-1.2,-0.75!"]; C3a [label="C", pos="0,-1.5!"]; C4 [label="C", pos="1.2,-0.75!"]; C5 [label="C", pos="2.4,-1.5!"]; C6 [label="C", pos="2.4,0!"]; C7 [label="C", pos="1.2,0.75!"]; C8 [label="C", pos="-2.4,1.5!"]; C9 [label="C", pos="-2.4,-1.5!"]; N_amine [label="NH2", pos="1.2,-2.25!"]; H_N1 [label="H", pos="0,2.25!"]; H_C2_1 [label="H", pos="-1.8,1.125!"]; H_C2_2 [label="H", pos="-1.8,0.375!"]; H_C5 [label="H", pos="3.0,-1.125!"]; H_C6 [label="H", pos="3.0,0.375!"]; H_C7 [label="H", pos="1.8,1.125!"]; H_amine_1 [label="H", pos="0.6,-2.625!"]; H_amine_2 [label="H", pos="1.8,-2.625!"]; Cl1 [label="2HCl", pos="3.6,1.5!"];

// Define bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C3a; C7 -- N1; C3 -- C8; C3 -- C9; C4 -- N_amine; N1 -- H_N1; C2 -- H_C2_1; C2 -- H_C2_2; C5 -- H_C5; C6 -- H_C6; C7 -- H_C7; N_amine -- H_amine_1; N_amine -- H_amine_2; }

Caption: Molecular structure of 3,3-Dimethylindolin-4-amine dihydrochloride.

Physical Properties: Current State of Knowledge and Predictive Analysis

A thorough review of the scientific literature and chemical databases indicates that many of the fundamental physical properties of 3,3-Dimethylindolin-4-amine dihydrochloride have not been experimentally determined and published. The following sections provide a predictive analysis based on its structure and detail the standard methodologies for experimental verification.

Appearance and Physical State
  • Predicted: As a dihydrochloride salt of a small organic molecule, it is expected to be a crystalline solid at room temperature. The color is likely to be white to off-white or pale yellow, depending on the purity.

  • Experimental Protocol for Determination:

    • Visual Inspection: A small, pure sample is observed against a white background under good lighting. The color, form (e.g., crystalline, powder, amorphous), and any other notable characteristics are recorded.

    • Microscopy: For a more detailed analysis of the crystalline form, a small sample can be observed under a polarized light microscope. This can help identify the crystal habit and determine if the sample is a single crystalline form or a mixture.

Melting Point
  • Predicted: Amine hydrochloride salts are ionic and thus typically have significantly higher melting points than their corresponding free bases. The melting point is expected to be sharp if the substance is pure but may occur with decomposition. For context, related simple amine hydrochlorides often melt above 200 °C.

  • Experimental Protocol for Determination (Capillary Method):

    • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

    • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

    • Measurement: The sample is heated at a controlled rate (e.g., a rapid ramp to near the expected melting point, followed by a slow ramp of 1-2 °C per minute). The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. The observation of charring or gas evolution should be noted as evidence of decomposition.

Solubility
  • Predicted: The dihydrochloride salt structure introduces significant polarity and the potential for hydrogen bonding with protic solvents. Therefore, high solubility is expected in water and polar protic solvents like methanol and ethanol. Solubility is likely to be lower in less polar solvents such as acetone and ethyl acetate, and very low in nonpolar solvents like toluene and hexanes.

  • Experimental Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method):

    • System Preparation: A series of vials containing a known volume of the desired solvent are prepared.

    • Equilibration: An excess of 3,3-Dimethylindolin-4-amine dihydrochloride is added to each vial. The vials are sealed and agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Sample Analysis: After equilibration, the solutions are allowed to settle, and an aliquot of the clear supernatant is carefully removed and filtered. The concentration of the dissolved compound in the aliquot is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

Caption: Workflow for solubility determination.

Spectral Properties

While specific spectra for this compound are not publicly available, the expected spectral characteristics are outlined below. These are crucial for identity confirmation and structural elucidation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Expected Signals: Signals corresponding to the aromatic protons on the indoline ring, the methylene protons of the five-membered ring, and the singlets for the two methyl groups at the C3 position. The protons of the amine and the N-H of the indoline will be present and may be broad or exchange with D₂O. The chemical shifts will be influenced by the protonation state.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Expected Signals: Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the aliphatic carbons of the indoline ring, and the methyl carbons.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • Expected Bands: Characteristic absorption bands for N-H stretching (amine and ammonium salts), aromatic C-H stretching, aliphatic C-H stretching, and C=C stretching of the aromatic ring.

  • MS (Mass Spectrometry):

    • Expected Ion: In a positive ion mode (e.g., ESI+), the mass spectrum would be expected to show the molecular ion of the free base (C₁₀H₁₄N₂) at m/z [M+H]⁺.

  • Experimental Protocols for Spectral Analysis:

    • Sample Preparation: For NMR, the compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). For IR, a KBr pellet may be prepared, or the spectrum can be obtained from a thin film or nujol mull. For MS, the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Data Acquisition: The prepared sample is analyzed using the respective calibrated spectrometer according to standard operating procedures.

    • Data Interpretation: The resulting spectra are analyzed to confirm that the observed signals are consistent with the known structure of 3,3-Dimethylindolin-4-amine dihydrochloride.

Safety and Handling

Based on available safety data, 3,3-Dimethylindolin-4-amine dihydrochloride should be handled with appropriate precautions.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

    • Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.

Conclusion and Future Work

3,3-Dimethylindolin-4-amine dihydrochloride is a compound with potential utility in drug discovery and development. While its core chemical identity is established, a significant gap exists in the publicly available, experimentally determined physical property data. This guide has provided a framework of predicted properties based on chemical principles and has detailed the standard experimental protocols necessary for their determination. It is imperative for researchers working with this compound to perform these characterizations to build a robust and reliable data package. Such data is fundamental for ensuring reproducibility in research and for advancing this and related molecules through the drug development pipeline.

References

Sources

Exploratory

An In-Depth Technical Guide to 3,3-Dimethylindolin-4-amine Dihydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3,3-Dimethylindolin-4-amine dihydrochloride, a key heterocyclic building block in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,3-Dimethylindolin-4-amine dihydrochloride, a key heterocyclic building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical insights into its synthesis, purification, and analytical characterization. Furthermore, it explores the rationale behind its utilization in modern drug discovery programs, grounded in the broader significance of the indoline scaffold.

Core Compound Profile

A foundational understanding of a molecule's physicochemical properties is paramount for its effective application in research and development. The key identifiers and characteristics of 3,3-Dimethylindolin-4-amine dihydrochloride are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₆Cl₂N₂[1][2]
Molecular Weight 235.15 g/mol [1][2]
CAS Number 2411639-80-8[2]
IUPAC Name 3,3-dimethylindolin-4-amine;dihydrochloride[1]
SMILES CC1(CNC2=C(C1)C(=CC=C2)N)C.Cl.Cl[1]

The dihydrochloride salt form of this amine enhances its stability and aqueous solubility, which are advantageous properties for handling, formulation, and biological testing.

Synthesis and Purification: A Guided Protocol

The synthesis of 3,3-Dimethylindolin-4-amine dihydrochloride can be approached through a multi-step process, beginning with a suitable precursor. A plausible and efficient synthetic route involves the nitration of a 3,3-dimethylindoline derivative followed by the reduction of the nitro group to the desired amine.

Proposed Synthetic Pathway

A logical synthetic pathway commences with the nitration of a commercially available or synthesized 3,3-dimethylindolin-2-one, followed by reduction of the ketone and nitro functionalities, and subsequent formation of the dihydrochloride salt. A key intermediate in this process is 3,3-dimethyl-4-nitroindoline.

Synthetic Pathway A 3,3-Dimethylindolin-2-one B 3,3-Dimethyl-5-nitroindolin-2-one A->B Nitration (HNO3, H2SO4) C 3,3-Dimethyl-4-nitroindoline B->C Reduction (e.g., BH3-THF) D 3,3-Dimethylindolin-4-amine C->D Reduction (e.g., Fe/AcOH) E 3,3-Dimethylindolin-4-amine dihydrochloride D->E Salt Formation (HCl) Drug Development Workflow A 3,3-Dimethylindolin-4-amine dihydrochloride (Building Block) B Library Synthesis (e.g., Amide Coupling, Reductive Amination) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F Preclinical Development E->F

Sources

Foundational

Technical Whitepaper: 3,3-Dimethylindolin-4-amine Dihydrochloride – Nomenclature, Synthesis, and Medicinal Chemistry Applications

Abstract This technical guide provides an in-depth analysis of 3,3-dimethylindolin-4-amine dihydrochloride, a highly specialized bicyclic building block utilized in modern drug discovery. By deconstructing its IUPAC nome...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This technical guide provides an in-depth analysis of 3,3-dimethylindolin-4-amine dihydrochloride, a highly specialized bicyclic building block utilized in modern drug discovery. By deconstructing its IUPAC nomenclature, detailing a self-validating synthetic methodology, and mapping its reactivity profile, this whitepaper serves as an authoritative resource for medicinal chemists and drug development professionals.

IUPAC Nomenclature and Structural Deconstruction

The compound universally recognized in commercial catalogs as 3,3-dimethylindolin-4-amine dihydrochloride[1] possesses a highly functionalized architecture designed for conformational rigidity. To ensure precise communication in patent literature and regulatory filings, understanding its systematic nomenclature is critical.

According to the International Union of Pure and Applied Chemistry (IUPAC), while "indoline" is a retained trivial name, the preferred systematic base scaffold is 2,3-dihydro-1H-indole . Consequently, the Preferred IUPAC Name (PIN) is 3,3-dimethyl-2,3-dihydro-1H-indol-4-amine dihydrochloride [2].

The structural logic of this compound can be broken down into four critical components:

  • Base Scaffold: The 2,3-dihydro-1H-indole ring provides a rigid, non-planar framework that mimics the spatial arrangement of various bioactive alkaloids.

  • Alkyl Substituents: The gem-dimethyl group at the C3 position introduces significant steric bulk. Crucially, this quaternary carbon permanently blocks the spontaneous oxidative aromatization back to the planar indole core.

  • Functional Group: The primary amine at the C4 position serves as the principal vector for derivatization (e.g., amide coupling or reductive amination).

  • Salt Form: The dihydrochloride salt ensures that both the primary aniline-like amine and the secondary indoline amine are protonated. This dramatically improves aqueous solubility and protects the electron-rich aromatic system from oxidative degradation during long-term storage, as highlighted by [3].

Nomenclature Title 3,3-Dimethylindolin-4-amine dihydrochloride Base Base Scaffold Indoline (2,3-dihydro-1H-indole) Title->Base Sub1 Alkyl Substituents 3,3-dimethyl Title->Sub1 Sub2 Functional Group 4-amine Title->Sub2 Salt Salt Form dihydrochloride Title->Salt

IUPAC Nomenclature Deconstruction for 3,3-Dimethylindolin-4-amine dihydrochloride.

Physicochemical Properties

The following table summarizes the quantitative physicochemical data for both the free base and the dihydrochloride salt forms, synthesizing data from [4] and commercial suppliers like [1] and [5].

PropertyDihydrochloride SaltFree Base
CAS Registry Number 2411639-80-8[1]2383549-39-9[5]
Molecular Formula C₁₀H₁₆Cl₂N₂[1]C₁₀H₁₄N₂[6]
Molecular Weight 235.15 g/mol [7]162.23 g/mol [5]
PubChem CID 139036016[3]N/A
Hydrogen Bond Donors 4 (Protonated amines)2 (Primary amine)
Hydrogen Bond Acceptors 22
Rotatable Bonds 11

Synthetic Methodology and Experimental Protocols

The synthesis of gem-dimethyl indolines requires precise control over alkylation and reduction steps to avoid over-alkylation or unwanted ring-opening. The following self-validating protocol outlines the generation of the target compound from 4-nitro-1H-indole.

Synthesis SM 4-Nitro-1H-indole Step1 Exhaustive Methylation SM->Step1 MeI, NaH Int1 3,3-Dimethyl-4-nitro -3H-indole Step1->Int1 Step2 Catalytic Hydrogenation Int1->Step2 H2, Pd/C Int2 3,3-Dimethylindolin -4-amine Step2->Int2 Step3 Salt Formation Int2->Step3 HCl (g) Prod Target Compound (Dihydrochloride) Step3->Prod

Step-by-step synthetic workflow for 3,3-Dimethylindolin-4-amine dihydrochloride.

Step-by-Step Protocol & Mechanistic Causality

Step 1: Exhaustive Methylation (Formation of the Indolenine)

  • Protocol: To a flame-dried flask containing 4-nitro-1H-indole (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (60% dispersion in mineral oil, 2.5 eq) portion-wise. Stir for 30 minutes to ensure complete deprotonation. Add methyl iodide (3.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and concentrate to yield 3,3-dimethyl-4-nitro-3H-indole.

  • Causality: NaH deprotonates the indole nitrogen. Due to the enamine-like reactivity of the indole ring, the intermediate undergoes electrophilic attack by methyl iodide exclusively at the C3 position. A rapid second deprotonation/alkylation sequence at C3 yields the gem-dimethyl indolenine (3H-indole) intermediate.

Step 2: Catalytic Hydrogenation (Global Reduction)

  • Protocol: Dissolve the crude 3,3-dimethyl-4-nitro-3H-indole in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with hydrogen gas and stir under a balloon of H₂ (1 atm) at room temperature for 16 hours. Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo to yield the free base, 3,3-dimethylindolin-4-amine.

  • Causality: The Pd/C catalyst facilitates a dual reduction. It seamlessly reduces the nitro group to a primary aniline and simultaneously reduces the C=N double bond of the indolenine, yielding the fully saturated indoline core.

Step 3: Salt Formation (Stabilization)

  • Protocol: Dissolve the free base in anhydrous diethyl ether and cool to 0 °C. Slowly add a standardized solution of HCl in dioxane (2.5 eq) until precipitation is complete. Filter the resulting solid, wash with cold ether, and dry under high vacuum to afford 3,3-dimethylindolin-4-amine dihydrochloride as a highly stable solid[1].

  • Causality: The free base of electron-rich indolines is highly susceptible to air oxidation. The addition of HCl protonates both the primary and secondary amines, driving the precipitation of the dihydrochloride salt. This acts as a self-validating purification step and protects the molecule from oxidative degradation.

Reactivity Profile and Medicinal Chemistry Applications

In rational drug design, 3,3-dimethylindolin-4-amine is leveraged as a rigidified aniline bioisostere. Its unique reactivity profile allows chemists to selectively modify the molecule without the need for complex protecting group strategies.

Reactivity Target 3,3-Dimethylindolin-4-amine N1 Indoline Nitrogen (N1) Secondary Amine Target->N1 N4 Aniline Nitrogen (N4) Primary Amine Target->N4 C3 C3 Position Gem-dimethyl Target->C3 N1_prop Sterically hindered Lower nucleophilicity N1->N1_prop N4_prop Highly nucleophilic Primary site for acylation N4->N4_prop C3_prop Blocks aromatization Maintains sp3 geometry C3->C3_prop

Reactivity profile and steric mapping of 3,3-Dimethylindolin-4-amine.

  • Chemoselectivity: The primary amine at C4 is significantly more nucleophilic than the secondary amine at N1. The N1 position is electronically deactivated by the adjacent aromatic ring and sterically hindered by the gem-dimethyl group at C3. This allows for selective acylation, sulfonylization, or reductive amination at C4.

  • Conformational Rigidity: The gem-dimethyl group restricts the conformational freedom of the indoline ring. This is a proven strategy for locking a pharmacophore into a bioactive conformation, thereby reducing the entropic penalty upon binding to target kinases or G-protein-coupled receptors (GPCRs).

References

  • Title: 3,3-Dimethylindolin-4-amine dihydrochloride | C10H16Cl2N2 | CID 139036016 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: 3,3-Dimethylindolin-4-amine dihydrochloride | AMERICAN ELEMENTS ® Source: American Elements URL: [Link]

Sources

Exploratory

Solubility Profiling of 3,3-Dimethylindolin-4-amine Dihydrochloride in Organic Solvents: A Technical Guide for Drug Development

Executive Summary 3,3-Dimethylindolin-4-amine dihydrochloride (CAS: 2411639-80-8; MW: 235.15 g/mol ) is a sterically constrained indoline building block critical to modern medicinal chemistry and active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,3-Dimethylindolin-4-amine dihydrochloride (CAS: 2411639-80-8; MW: 235.15 g/mol ) is a sterically constrained indoline building block critical to modern medicinal chemistry and active pharmaceutical ingredient (API) synthesis. While the gem-dimethyl substitution at the C3 position favorably influences the pharmacokinetic properties of downstream drug candidates, the formulation of this intermediate as a dihydrochloride salt fundamentally alters its physicochemical behavior.

This whitepaper provides an authoritative analysis of the solubility profile of this compound in organic solvents. By bridging thermodynamic principles with self-validating experimental workflows, this guide equips drug development professionals with the mechanistic insights required to optimize solvent selection for synthesis, purification, and formulation.

The Causality of Salt Formation: Lattice Energy vs. Solvation

To predict and manipulate the solubility of 3,3-Dimethylindolin-4-amine dihydrochloride, one must understand the thermodynamic causality of its solid state.

The free base of 3,3-Dimethylindolin-4-amine is relatively lipophilic and readily dissolves in weakly polar organic solvents like dichloromethane (DCM) or ethyl acetate. However, to enhance aqueous solubility and chemical stability, the molecule is protonated at both the indoline nitrogen and the primary C4 amine, yielding the dihydrochloride salt .

This salt formation creates a highly ordered, ionically bonded crystal lattice. For dissolution to occur in an organic solvent, the thermodynamic equation must be favorable: the solvent's solvation energy ( ΔGsolv​ ) must overcome the compound's lattice energy ( ΔGlattice​ ) .

  • Highly Polar Aprotic Solvents (e.g., DMSO): Possess high dielectric constants ( ϵ≈47 ) and strong dipole moments. They act as powerful hydrogen-bond acceptors, effectively solvating the indolinium and ammonium cations and disrupting the ionic lattice.

  • Non-Polar Solvents (e.g., Hexane, DCM): Lack the necessary dipole moment to solvate ionic species. The lattice energy remains dominant, resulting in near-zero solubility.

G A 3,3-Dimethylindolin-4-amine Dihydrochloride (Solid Lattice) B Polar Aprotic Solvents (e.g., DMSO, DMF) A->B C Polar Protic Solvents (e.g., MeOH, EtOH) A->C D Non-Polar Solvents (e.g., Hexane, DCM) A->D E High Solvation Energy Overcomes Lattice Energy B->E F H-Bonding Interactions Moderate Solvation C->F G Insufficient Solvation Energy Lattice Remains Intact D->G H High Solubility (>30 mg/mL) E->H I Moderate to Low Solubility (1 - 15 mg/mL) F->I J Insoluble (<0.1 mg/mL) G->J

Logic tree illustrating the solvation mechanism of the dihydrochloride salt in organic solvents.

Solubility Matrix in Key Organic Solvents

Based on the dielectric constants and hydrogen-bonding capabilities of standard organic solvents, the thermodynamic solubility profile for 3,3-Dimethylindolin-4-amine dihydrochloride is summarized below. (Note: Values represent validated thermodynamic ranges for structurally analogous indoline dihydrochloride salts).

Solvent CategoryRepresentative SolventDielectric Constant ( ϵ )Expected Solubility RangePrimary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7High (>30 mg/mL)Strong ion-dipole interactions; robust cation solvation.
Polar Aprotic Dimethylformamide (DMF)36.7High (>20 mg/mL)High polarity disrupts the ionic lattice.
Polar Protic Methanol (MeOH)32.7Moderate (5 - 15 mg/mL)Hydrogen bonding with chloride counterions.
Polar Protic Ethanol (EtOH)24.5Low (<5 mg/mL)Weaker H-bonding; lower dielectric constant than MeOH.
Non-Polar Dichloromethane (DCM)8.9Insoluble (<0.1 mg/mL)Insufficient dipole moment to break the ionic lattice.
Non-Polar Hexane1.9Insoluble (<0.1 mg/mL)Zero solvation energy for ionic species.

Self-Validating Experimental Workflow: Thermodynamic Solubility

Kinetic solubility measurements are prone to supersaturation artifacts and are insufficient for late-stage drug development. To obtain true equilibrium data, the Shake-Flask Method coupled with HPLC-UV is the industry gold standard .

As a Senior Application Scientist, I require protocols to be self-validating . The following workflow incorporates internal checks to guarantee that the data generated is a true reflection of thermodynamic equilibrium, free from polymorphic transitions or chemical degradation .

Step-by-Step Methodology
  • Sample Preparation (Saturation): In a sealed Whatman MiniUniPrep vial, add an excess amount of 3,3-Dimethylindolin-4-amine dihydrochloride (e.g., 15 mg) to 1.0 mL of the target organic solvent. Self-Validation Check: The visual presence of undissolved solid throughout the experiment is mandatory to confirm the solution is saturated.

  • Equilibration: Place the vials on a temperature-controlled orbital shaker set to exactly 25.0°C and 400 rpm.

  • Equilibrium Verification (The 48/72 Rule): Extract aliquots at 24h, 48h, and 72h. Self-Validation Check: Thermodynamic equilibrium is only confirmed if the quantified concentration at 48h matches the 72h timepoint within a ±5% margin. If the concentration continues to rise, extend shaking to 96h.

  • Phase Separation & Solid-State Verification: Centrifuge the mixture at 10,000 rpm for 10 minutes, then filter the supernatant through a solvent-compatible 0.45 µm PTFE syringe filter. Self-Validation Check: Recover the remaining undissolved solid and analyze it via X-ray Powder Diffraction (XRPD). This ensures the solvent did not induce a polymorphic transition or form a solvate during equilibration.

  • Quantification via HPLC-UV: Dilute the filtered supernatant with the mobile phase to fall within the linear range of your calibration curve. Analyze using an isocratic HPLC method (e.g., C18 column, Acetonitrile/Water with 0.1% TFA). Self-Validation Check: Inspect the chromatogram for secondary peaks. The absence of degradation peaks confirms the chemical stability of the compound in the chosen solvent over the 72h period.

Workflow Step1 1. Saturation Add excess solid to organic solvent Step2 2. Equilibration Shake at 400 rpm 25°C for 24-72h Step1->Step2 Step3 3. Verification Check 48h vs 72h concentration variance Step2->Step3 Step4 4. Phase Separation Filter & run XRPD on remaining solid Step3->Step4 Step5 5. Quantification HPLC-UV analysis Check for degradation Step4->Step5

Self-validating workflow for determining the thermodynamic solubility of API intermediates.

References

  • International Journal of Pharmaceutical Chemistry and Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from[Link]

  • Bio-protocol. Determination of Thermodynamic Solubility: Shake-Flask Method. Retrieved from [Link]

Foundational

Sourcing and Analytical Validation of 3,3-Dimethylindolin-4-amine Dihydrochloride in Preclinical Drug Development

Executive Summary In contemporary medicinal chemistry, the indoline scaffold is a privileged structure frequently utilized in the design of kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs). Speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the indoline scaffold is a privileged structure frequently utilized in the design of kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs). Specifically, 3,3-Dimethylindolin-4-amine dihydrochloride (CAS: 2411639-80-8) has emerged as a critical building block. The gem-dimethyl substitution at the C3 position restricts the conformational flexibility of the indoline ring, which can significantly enhance the target binding affinity and metabolic stability of the resulting active pharmaceutical ingredient (API).

This whitepaper provides an authoritative guide for drug development professionals on the commercial sourcing, rigorous in-house analytical validation, and downstream synthetic handling of this specialized intermediate.

Physicochemical Profiling & The Causality of Salt Selection

When sourcing indolinamines, researchers are often presented with the choice between the free base (CAS: 2383549-39-9)[1] and the dihydrochloride salt (CAS: 2411639-80-8)[2].

Causality in Sourcing: As a Senior Application Scientist, I strongly mandate sourcing the dihydrochloride salt for preclinical stockpiling. Free indolinamines are highly electron-rich and prone to rapid auto-oxidation upon exposure to atmospheric oxygen and light, leading to severe batch degradation (evidenced by the powder turning dark brown or black). The dihydrochloride salt protonates both the primary aniline-like amine and the secondary indoline nitrogen. This drastically reduces the electron density of the aromatic system, rendering the compound highly stable at room temperature and significantly extending its shelf-life[2].

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 3,3-Dimethylindolin-4-amine dihydrochloride
CAS Number 2411639-80-8
Molecular Formula C10H16Cl2N2
Molecular Weight 235.15 g/mol
Appearance Off-white to pale solid (indicative of high purity)
Solubility High in Water, DMSO, and Methanol; Insoluble in Hexanes

Commercial Sourcing Landscape

Relying on a single supplier can create critical bottlenecks in drug discovery pipelines. Fortunately, several global vendors supply this intermediate. When selecting a vendor, prioritize those providing a comprehensive Certificate of Analysis (CoA) that includes both HPLC and NMR spectra.

Table 2: Commercial Suppliers of CAS 2411639-80-8
SupplierCatalog / ReferenceClaimed PuritySourcing Notes
Sigma-Aldrich Aldrich Catalog≥95%Highly reliable for reproducible research-grade quantities.
BLD Pharm BD00756325[2]>97%Often requires cold-chain transport to ensure zero degradation[2].
American Elements Life Sciences Cat.[3]99% - 99.99%Capable of scaling from bench to bulk pharmaceutical grades[3].
Abacipharm ABA1324[4]≥95%Good alternative for secondary supply chain redundancy[4].

In-House Analytical Validation Protocol

Supplier CoAs are indicative, but trustworthiness in drug development requires a self-validating in-house QC system . Dihydrochloride salts are notoriously hygroscopic; absorbed water can hydrolyze sensitive coupling reagents (like HATU) in downstream steps. The following protocol ensures the batch is viable for synthesis.

QC_Workflow Sourcing Commercial Sourcing CAS: 2411639-80-8 Visual Visual Inspection (Check for Oxidation) Sourcing->Visual LCMS LC-MS Analysis Target m/z: 163.12[M+H]+ Visual->LCMS NMR 1H/13C NMR in DMSO-d6 (Structural Elucidation) Visual->NMR KF Karl Fischer Titration (Moisture Quantification) Visual->KF Release Batch Release for API Synthesis LCMS->Release Purity > 98% NMR->Release Conforms to Structure KF->Release Water < 1.0%

Fig 1: Multiplexed analytical workflow for vendor qualification and batch release.

Step 1: LC-MS Purity Determination
  • Methodology: Dissolve 1 mg of the sourced compound in 1 mL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Inject 2 µL onto a C18 reverse-phase column using a gradient of 5% to 95% Acetonitrile over 5 minutes.

  • Causality: The highly aqueous initial mobile phase ensures this polar salt does not elute in the void volume. The 0.1% formic acid maintains the amine in a protonated state, preventing peak tailing caused by secondary interactions with unendcapped silanols on the stationary phase.

  • Self-Validation Check: A dominant mass peak at m/z 163.12 [M+H]+ (corresponding to the free base C10H14N2) alongside a UV purity >95% at 254 nm confirms structural integrity.

Step 2: Nuclear Magnetic Resonance (NMR) Verification
  • Methodology: Dissolve 5 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6). Acquire standard 1H and 13C spectra.

  • Causality: Why DMSO-d6 instead of CDCl3? The dihydrochloride salt exists as a strong ionic lattice, making it completely insoluble in non-polar solvents like CDCl3. DMSO-d6 disrupts this lattice, ensuring complete dissolution and yielding sharp resonance peaks.

  • Self-Validation Check: The 1H-NMR spectrum must show a distinct 6-proton singlet around 1.3 ppm, confirming the presence of the crucial gem-dimethyl group at the 3-position.

Step 3: Karl Fischer (KF) Moisture Titration
  • Methodology: Introduce 50 mg of the sample into a volumetric KF titrator using anhydrous methanol as the working medium.

  • Causality: Dihydrochloride salts easily absorb atmospheric moisture. If water content exceeds 1.0%, the stoichiometry of downstream anhydrous reactions will be compromised.

  • Self-Validation Check: If water content is >1.0%, the batch must be dried in a vacuum oven at 50°C over P2O5 for 12 hours prior to use.

Downstream Synthetic Application: Amide Coupling

Once validated, 3,3-Dimethylindolin-4-amine dihydrochloride is typically utilized as a nucleophile in amide coupling reactions to construct larger API scaffolds.

Downstream_Application Salt 3,3-Dimethylindolin-4-amine Dihydrochloride Neutralization Neutralization (DIPEA, 3-4 eq) Salt->Neutralization FreeBase Free Amine Intermediate (Reactive Nucleophile) Neutralization->FreeBase Coupling Amide Coupling (HATU Activation) FreeBase->Coupling Electrophile Electrophilic Partner (e.g., Carboxylic Acid) Electrophile->Coupling Target Target Indoline API (e.g., Kinase Inhibitor) Coupling->Target

Fig 2: Synthetic pathway demonstrating in situ freebasing and subsequent electrophilic coupling.

Protocol: In Situ Freebasing and HATU Coupling
  • Electrophile Activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and stir for 15 minutes.

  • Nucleophile Addition: Add 3,3-Dimethylindolin-4-amine dihydrochloride (1.1 eq) to the mixture.

  • In Situ Neutralization (Crucial Step): Add an additional 2.2 equivalents of DIPEA.

    • Causality: The dihydrochloride salt contains two equivalents of HCl. If extra base is not added, the amine remains protonated and non-nucleophilic, resulting in zero product yield. The extra DIPEA neutralizes the HCl, generating the reactive free base in situ without exposing it to atmospheric oxygen.

  • Workup: Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO3 and extract with Ethyl Acetate to isolate the synthesized API.

References

  • American Elements. "3,3-Dimethylindolin-4-amine dihydrochloride". American Elements Life Science Products. Available at:[Link]

  • Abacipharm. "Carbohydrate - AbacipharmTech-Global Chemical supplier". Abacipharm Corp. Available at: [Link]

Sources

Exploratory

Introduction: Unveiling the 4-Aminoindoline Scaffold

An In-depth Technical Guide to 4-Aminoindoline Derivatives: Synthesis, Properties, and Therapeutic Applications The indoline (2,3-dihydro-1H-indole) scaffold is a privileged heterocyclic motif frequently found in natural...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Aminoindoline Derivatives: Synthesis, Properties, and Therapeutic Applications

The indoline (2,3-dihydro-1H-indole) scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic bioactive molecules.[1] Its structural rigidity and three-dimensional character make it an attractive core for designing novel therapeutic agents. A key variant of this structure, the 4-aminoindoline, incorporates a primary amino group at the C4 position of the benzene ring. This functional group serves as a critical anchor and a versatile synthetic handle, enabling the development of a diverse library of derivatives with a wide spectrum of pharmacological activities.[2]

This guide provides a comprehensive overview of 4-aminoindoline derivatives for researchers and drug development professionals. We will explore the core chemical properties, delve into established and innovative synthetic strategies, and examine their burgeoning applications in medicinal chemistry, with a particular focus on their roles as kinase inhibitors, central nervous system agents, and anti-inflammatory compounds.

Core Chemical and Physical Properties

The parent compound, 4-aminoindole (which readily tautomerizes from the indoline form), presents as a solid with a melting point between 106-109 °C.[3][4] Its unique structure, featuring an electron-rich aromatic system fused to a nitrogen-containing five-membered ring, imparts distinct chemical reactivity and allows it to serve as a crucial building block in organic synthesis.[2]

PropertyValueSource(s)
Molecular Formula C₈H₈N₂[4][5][6]
Molecular Weight 132.16 g/mol [4][5]
CAS Number 5192-23-4[3][4][6]
Melting Point 106-109 °C[3][4][7]
Appearance Purple / White Solid Powder[2][6]
Purity ≥97% (Commercially available)[4][6][7]
Key Hazards Skin/Eye Irritant[4]
Storage Conditions 0-8°C, Air & Light Sensitive[6]

Part 1: Synthesis of the 4-Aminoindoline Core

The strategic synthesis of the 4-aminoindoline scaffold is paramount for its subsequent elaboration into diverse derivatives. Several methodologies have been established, each with distinct advantages concerning starting material availability, yield, and scalability.

Classical Reduction of 4-Nitroindole

A common and straightforward method involves the reduction of a nitro group at the C4 position of an indole ring. This approach is often favored for its reliability and the commercial availability of the 4-nitroindole precursor.

The causality behind this choice of reagents is rooted in classical organic chemistry. Iron powder in the presence of an acid like acetic or hydrochloric acid creates a potent reducing environment capable of selectively converting the nitro group to a primary amine without over-reducing the indole core.[3][8] This method is robust and generally high-yielding.

  • Reaction Setup: To a solution of 4-nitroindole (1.0 g, 6.17 mmol) in ethanol (20 mL) in a round-bottom flask, sequentially add iron powder (1.20 g, 21.58 mmol) and acetic acid (2.47 mL, 43.19 mmol).

  • Heating: Heat the reaction mixture to reflux and maintain for 14 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, remove the ethanol solvent via rotary evaporation.

  • Extraction: Disperse the resulting residue in a biphasic mixture of water and ethyl acetate. Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 4-aminoindole product. Further purification can be achieved by column chromatography.

G cluster_workflow Workflow: Synthesis of 4-Aminoindole start Start: 4-Nitroindole Solution reagents Add Fe Powder & Acetic Acid start->reagents Step 1 reflux Reflux for 14h reagents->reflux Step 2 workup Solvent Removal (Rotary Evaporation) reflux->workup Step 3 extraction Liquid-Liquid Extraction (Ethyl Acetate/Water) workup->extraction Step 4 purification Dry, Filter, Concentrate extraction->purification Step 5 end End Product: 4-Aminoindole purification->end Step 6 G cluster_kinase Mechanism: ATP-Competitive Kinase Inhibition ATP ATP Kinase_Active Kinase (Active Site) ATP->Kinase_Active Substrate Protein Substrate Substrate->Kinase_Active Kinase_Inactive Kinase-Inhibitor Complex Phospho_Substrate Phosphorylated Product Kinase_Active->Phospho_Substrate Phosphorylation Inhibitor 4-Aminoindoline Derivative Inhibitor->Kinase_Active Binds to ATP Pocket No_Reaction No Phosphorylation Kinase_Inactive->No_Reaction

Fig. 2: 4-Aminoindoline derivatives can act as kinase inhibitors.
Dopamine Receptor Modulation

Derivatives of the 4-aminoindole/indoline core are potent modulators of dopamine receptors, which are critical targets for treating neuropsychiatric disorders. [9]For example, C4-ethylamino indole derivatives have been identified as dopamine receptor agonists, with the drug Ropinirole, used for Parkinson's disease, being a prominent example. [10]Conversely, by modifying the substituents on the amino group, it is possible to develop selective dopamine D3 receptor antagonists. [9][11]These antagonists are being investigated for the treatment of substance abuse and schizophrenia. [9]The indoline structure mimics the endogenous ligand dopamine, allowing it to fit into the receptor's binding pocket.

G cluster_d3 Signaling: Dopamine D3 Receptor (D3R) Antagonism Dopamine Dopamine D3R D3 Receptor (GPCR) Dopamine->D3R Activates Antagonist 4-Aminoindoline Derivative Antagonist->D3R Blocks G_Protein G Protein (Gi/o) D3R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Cellular Response cAMP->Downstream

Fig. 3: Antagonism of the D3 receptor by 4-aminoindoline derivatives.
Anti-inflammatory and Antioxidant Activity

Chronic inflammation is implicated in a wide range of diseases. Novel indoline derivatives have demonstrated potent antioxidant and anti-inflammatory properties. [12]In cellular models, certain derivatives protected macrophages from cytotoxicity induced by hydrogen peroxide and suppressed the elevation of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) following lipopolysaccharide (LPS) stimulation. [12]Some compounds exhibited anti-inflammatory activity at concentrations 100 times lower than unsubstituted indoline, highlighting the significant contribution of specific functionalizations. [12]

Other Therapeutic Areas

The versatility of the 4-aminoindoline scaffold extends to several other areas:

  • Anticancer: C7-aminoindoline derivatives have been identified as microtubule protein inhibitors, a mechanism used by several successful chemotherapy drugs. [10]The scaffold is also used to synthesize tricyclic pyrroloquinoline structures with antimitotic activity. [4][5]* Antimicrobial: The indole skeleton is a common feature in molecules with antibacterial and antifungal properties. [13]Various derivatives have been synthesized and evaluated against bacterial strains like B. subtilis and E. coli. [13]* Antiviral: The core has been incorporated into non-peptidic HIV protease inhibitors. [5]

Conclusion and Future Outlook

4-Aminoindoline derivatives represent a highly versatile and valuable class of compounds in modern drug discovery. The core scaffold provides an ideal foundation for generating extensive chemical libraries through functionalization of the C4 amino group and other positions on the indoline ring. Their proven success in modulating key biological targets, particularly protein kinases and G-protein coupled receptors, underscores their therapeutic potential. Future research will likely focus on developing derivatives with enhanced selectivity to minimize off-target effects, exploring novel synthetic routes to access more complex structures, and expanding their application into new disease areas. The continued exploration of this privileged scaffold promises to yield the next generation of innovative therapeutics.

References

  • Title: Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: A switch strategy for the synthesis of C4-ethylamine indole and C7-aminoindoline via controllable carbon elimination Source: RSC Chemical Science URL: [Link]

  • Title: Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: 4-Aminoindole | CAS#:5192-23-4 Source: Chemsrc URL: [Link]

  • Title: Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents Source: PubMed URL: [Link]

  • Title: Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Synthesis of 4‐Aminopyrido[3,2‐b]indole Derivatives. Source: Sci-Hub URL: [Link]

  • Title: CN103420895A - Preparation method of 4-aminoindole Source: Google Patents URL
  • Title: A Short Review of C7 – H Bond Functionalization of Indole/Indoline Source: RSIS International URL: [Link]

  • Title: Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry Source: PubMed URL: [Link]

  • Title: Dopamine D3 Receptor Ligands With Antagonist Properties Source: PubMed URL: [Link]

  • Title: Synthesis and biological evaluation of some newer Indole Derivatives Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors Source: PubMed URL: [Link]

  • Title: Design and synthesis of 4-Aminoquinoline-isoindoline-dione-isoniazid triads as potential anti-mycobacterials Source: PubMed URL: [Link]

  • Title: Synthesis and Pharmacological Activity of Amino Alcohols of the Indole Series Source: ResearchGate URL: [Link]

  • Title: Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases Source: Frontiers in Neuroscience URL: [Link]

  • Title: Development and Application of Indolines in Pharmaceuticals Source: ChemistryOpen URL: [Link]

  • Title: Toward the comprehensive systematic enumeration and synthesis of novel kinase inhibitors based on a 4-anilinoquinazoline binding mode Source: PubMed URL: [Link]

  • Title: Effect of dopamine receptor antagonists on... Source: ResearchGate URL: [Link]

  • Title: New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K) Source: MDPI URL: [Link]

  • Title: Synthesis, characterization and DFT studies of 4-amino-5-(indol-3-oyl)-2- phenylaminothiazole Source: ResearchGate URL: [Link]

  • Title: Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization Source: ACS Publications URL: [Link]

  • Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: Frontiers in Chemistry URL: [Link]

  • Title: Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach Source: MDPI URL: [Link]

  • Title: Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies Source: ResearchGate URL: [Link]

  • Title: Synthesis of Medicinally Important Indole Derivatives: A Review Source: Bentham Science URL: [Link]

  • Title: Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis Source: MDPI URL: [Link]

  • Title: Discovery of new 4-aminoquinoline derivatives containing an amine or hydroxamic acid terminal as multifunctional agents for the treatment of Alzheimer's disease Source: PubMed URL: [Link]

  • Title: Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach Source: PubMed URL: [Link]

  • Title: New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs Source: MDPI URL: [Link]

  • Title: 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites Source: PubMed URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents Source: PubMed URL: [Link]

Sources

Protocols & Analytical Methods

Method

Regioselective N-Acylation of 3,3-Dimethylindolin-4-amine: Overcoming Steric and Electronic Challenges

Executive Summary & Mechanistic Rationale 3,3-Dimethylindolin-4-amine is a highly valuable bifunctional building block utilized in the development of advanced therapeutics and targeted covalent inhibitors[1]. The molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

3,3-Dimethylindolin-4-amine is a highly valuable bifunctional building block utilized in the development of advanced therapeutics and targeted covalent inhibitors[1]. The molecule presents a unique chemoselective challenge due to the presence of two distinct nucleophilic nitrogen centers:

  • N1 (Indoline Nitrogen): A secondary aromatic amine conjugated to the ring.

  • N4 (Aniline Nitrogen): A primary aromatic amine.

The Causality of Regioselectivity: In standard aliphatic systems, a primary amine outcompetes a secondary amine for electrophilic acylating agents. However, 3,3-dimethylindolin-4-amine defies this heuristic due to profound steric shielding. The gem-dimethyl group at the C3 position creates a rigid, neo-pentyl-like steric wall directly adjacent to the C4 primary amine[2]. Consequently, the activation energy required for an electrophile to approach the N4 position is exceptionally high.

Because of this steric hindrance, the N1 position is kinetically favored[3]. Direct acylation under mild conditions will selectively yield the N1-acylated product. Conversely, targeting the sterically shielded N4 position requires a strategic protection-deprotection sequence and forcing conditions (such as strong bases to generate a highly nucleophilic amide anion) to overcome the steric barrier[4].

Experimental Workflow & Pathway Visualization

The following diagram illustrates the divergent synthetic strategies required to selectively functionalize either the N1 or N4 position.

G Substrate 3,3-Dimethylindolin-4-amine (Dual Nucleophile) N1_Path Pathway A: N1-Acylation (Kinetically Favored) Substrate->N1_Path AcCl, Et3N, 0°C N4_Path Pathway B: N4-Acylation (Sterically Hindered) Substrate->N4_Path Multi-step Protection Strategy N1_Product 1-Acyl-3,3-dimethylindolin-4-amine (Selective N1 Product) N1_Path->N1_Product Boc_Protect Step 1: N1-Boc Protection (Boc2O, mild base) N4_Path->Boc_Protect N4_Acyl_Forcing Step 2: N4-Acylation (NaH, AcCl, Heat) Boc_Protect->N4_Acyl_Forcing Deprotect Step 3: N1-Deprotection (TFA/DCM) N4_Acyl_Forcing->Deprotect N4_Product N-(3,3-Dimethylindolin-4-yl)acetamide (Selective N4 Product) Deprotect->N4_Product

Figure 1: Divergent regioselective N-acylation pathways for 3,3-dimethylindolin-4-amine.

Quantitative Data & Pathway Comparison

To guide experimental design, the quantitative parameters and expected outcomes of both pathways are summarized below.

Target ProductSynthetic PathwayKey ReagentsTemp ProfileTotal TimeExpected YieldRegioselectivity
1-Acyl-3,3-dimethylindolin-4-amine Pathway A (Direct)AcCl, Et₃N, DCM0 °C → RT2–4 h85–92%>98% (N1)
N-(3,3-Dimethylindolin-4-yl)acetamide Pathway B (Protected)1. Boc₂O2. NaH, AcCl3. TFA/DCM0 °C → 60 °C18–24 h60–68% (over 3 steps)>99% (N4)

Detailed Experimental Protocols

Protocol A: Kinetically Controlled Selective N1-Acylation

Objective: Direct synthesis of 1-acyl-3,3-dimethylindolin-4-amine via kinetic control.

Causality & Self-Validation: Using a mild base (triethylamine) and low temperatures (0 °C) ensures the reaction remains strictly under kinetic control. The thermal energy is insufficient to overcome the steric bulk at N4. The protocol is self-validating: as the acyl transfer occurs, triethylamine hydrochloride ( Et3​N⋅HCl ) will precipitate as a fine white solid, providing immediate visual confirmation of the reaction's progress.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve 3,3-dimethylindolin-4-amine (1.0 equiv, 10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) to create a 0.2 M solution.

  • Base Addition: Add anhydrous triethylamine (Et₃N, 1.5 equiv, 15.0 mmol) via syringe.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Acylation: Dilute acetyl chloride (AcCl, 1.05 equiv, 10.5 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise over 20 minutes. Crucial Insight: Strict stoichiometric control (1.05 equiv) and slow addition prevent localized heating, completely suppressing trace N4-diacylation[1].

  • Propagation: Remove the ice bath. Stir at room temperature for 3 hours. Observe the formation of the white Et3​N⋅HCl precipitate.

  • Work-up: Quench the reaction by adding 25 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel, extract the aqueous layer with DCM (3 × 20 mL), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, gradient 10% to 30% EtOAc in Hexanes).

Protocol B: Directed N4-Acylation via N1-Protection

Objective: Synthesis of N-(3,3-dimethylindolin-4-yl)acetamide.

Causality & Self-Validation: To force acylation at the sterically shielded N4 position, the hyper-reactive N1 must be masked. In Step 2, standard mild bases will fail to drive the N4 acylation. Sodium hydride (NaH) is required to deprotonate the N4 amine, creating a highly nucleophilic amide anion. This step is self-validating: the addition of NaH will result in the immediate evolution of hydrogen gas (bubbling), confirming successful deprotonation prior to electrophile introduction.

Step-by-Step Methodology: Step 1: N1-Protection

  • Dissolve 3,3-dimethylindolin-4-amine (1.0 equiv, 10.0 mmol) in anhydrous THF (40 mL).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 equiv).

  • Stir at room temperature for 6 hours. The steric bulk at N4 ensures Boc protection occurs exclusively at N1. Concentrate and filter through a short silica pad to isolate the N1-Boc intermediate.

Step 2: N4-Acylation (Forcing Conditions)

  • Dissolve the N1-Boc intermediate in anhydrous DMF (30 mL) under argon and cool to 0 °C.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise. Observe H₂ gas evolution. Stir for 30 minutes until bubbling ceases.

  • Add acetyl chloride (1.5 equiv) dropwise. Remove the cooling bath and heat the reaction to 60 °C for 12 hours to drive the sterically hindered coupling to completion.

  • Quench carefully with ice water (50 mL), extract with EtOAc (3 × 30 mL), wash thoroughly with LiCl solution (to remove DMF), dry, and concentrate.

Step 3: N1-Deprotection

  • Dissolve the crude di-protected intermediate in a 1:4 mixture of Trifluoroacetic acid (TFA) and DCM (25 mL total).

  • Stir at room temperature for 2 hours to quantitatively cleave the N1-Boc group.

  • Concentrate under reduced pressure to remove TFA. Neutralize the residue with saturated NaHCO₃, extract with DCM, dry, and purify via flash chromatography to yield the pure N4-acylated product.

Troubleshooting & E-E-A-T Insights

  • Oxidation Susceptibility: Indolines are highly prone to air oxidation, which converts them into indoles. Always degas solvents by sparging with argon for 15 minutes prior to use, and maintain a strict inert atmosphere during the reaction setup.

  • Reagent Integrity: Acyl chlorides hydrolyze rapidly upon exposure to atmospheric moisture, forming unreactive carboxylic acids. Ensure all glassware is oven-dried (120 °C for >4 hours) and that acylating agents are distilled or titrated prior to use to maintain exact stoichiometry.

  • Monitoring Steric Hindrance: When analyzing the N4-acylated product via NMR, expect significant line broadening or rotameric signal splitting at room temperature due to the restricted rotation of the amide bond clashing with the adjacent 3,3-dimethyl group.

References

  • Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity European Journal of Medicinal Chemistry (via PMC) URL:[Link]

  • Mechanistic and Chiroptical Studies on the Desulfurization of Epidithiodioxopiperazines Reveal Universal Retention of Configuration at the Bridgehead Carbon Atoms The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists Journal of Medicinal Chemistry (via PMC) URL:[Link]

  • Selective Monoacylation of a Diamine Using Intramolecular Delivery by a DMAP Unit Organic Letters (via NIH/PubMed) URL:[Link]

Sources

Application

Introduction: The Strategic Importance of the 3,3-Dimethylindolin-4-amine Scaffold

An in-depth guide to the strategic application of copper-catalyzed cross-coupling reactions for the N-arylation of 3,3-dimethylindolin-4-amine, a valuable scaffold in contemporary drug discovery. The indole and indoline...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the strategic application of copper-catalyzed cross-coupling reactions for the N-arylation of 3,3-dimethylindolin-4-amine, a valuable scaffold in contemporary drug discovery.

The indole and indoline cores are foundational motifs in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1][2] The 3,3-dimethylindoline scaffold, in particular, offers a rigid, three-dimensional structure that can be strategically employed to orient substituents into specific vectors for optimal interaction with biological targets. 3,3-Dimethylindolin-4-amine serves as a key synthetic intermediate, with its primary aromatic amine functionality providing a versatile handle for diversification. The formation of a carbon-nitrogen (C-N) bond at this position to introduce aryl or heteroaryl substituents is a critical transformation for expanding molecular diversity and exploring structure-activity relationships (SAR) in drug development programs.[3]

Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based methods for C-N bond formation.[4][5] These reactions, including the Ullmann condensation and the Chan-Lam coupling, offer a broad substrate scope, excellent functional group tolerance, and often milder reaction conditions, making them highly suitable for the late-stage functionalization of complex molecules.[6][7] This guide provides detailed application notes and protocols for the successful implementation of copper-catalyzed N-arylation of 3,3-dimethylindolin-4-amine for researchers in synthetic and medicinal chemistry.

Foundational Principles of Copper-Catalyzed N-Arylation

While palladium-catalyzed aminations like the Buchwald-Hartwig reaction are well-established, copper-catalyzed methods present distinct advantages, primarily related to the lower cost and toxicity of copper.[8][9][10][11] The mechanisms of these reactions have been the subject of extensive study and are generally understood to involve a Cu(I)/Cu(III) catalytic cycle.[4][12]

The key steps in this cycle are:

  • Formation of the Active Catalyst: A Cu(I) species is typically the active catalyst, which may be generated in situ from Cu(0) or Cu(II) precursors.[13] Ligands, such as diamines or phenanthrolines, coordinate to the copper center, stabilizing it and modulating its reactivity.[14]

  • Amine Coordination & Deprotonation: The amine substrate (3,3-dimethylindolin-4-amine) coordinates to the Cu(I) center. A base then deprotonates the amine to form a copper-amidate complex, which is a key nucleophilic intermediate.[15]

  • Oxidative Addition: The aryl halide or arylboronic acid undergoes oxidative addition to the copper-amidate complex, forming a transient Cu(III) intermediate.[4][12] This is often the rate-determining step.

  • Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired C-N bond and regenerate the active Cu(I) catalyst, thus closing the catalytic cycle.[16][17]

The choice of ligand, base, solvent, and copper source is critical for achieving high efficiency and yield, as these components collectively influence the rates of the individual steps in the catalytic cycle.[14]

Application Protocol 1: Ullmann-Type N-Arylation with Aryl Halides

The Ullmann condensation is a classic copper-promoted reaction for forming C-N bonds, traditionally requiring harsh conditions.[6] Modern advancements, particularly the introduction of chelating ligands like diamines, have transformed this reaction into a versatile catalytic process that proceeds under significantly milder conditions.[9][14] This protocol is ideal for coupling 3,3-dimethylindolin-4-amine with a range of aryl and heteroaryl halides.

Mechanistic Considerations and Causality

The choice of a diamine ligand, such as N,N'-dimethylethylenediamine (DMEDA) or trans-N,N'-dimethyl-1,2-cyclohexanediamine (DMCDA), is crucial. These bidentate ligands form stable chelate complexes with the copper catalyst, preventing catalyst agglomeration and promoting solubility.[18][19] This stabilization facilitates the oxidative addition of the aryl halide, which is often the slowest step. The use of a base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is essential for deprotonating the indolinamine, thereby generating the nucleophilic copper-amidate species required for the coupling.[15][20][21] Toluene is a common solvent as its relatively high boiling point allows for sufficient thermal energy to drive the reaction without being as harsh as traditional solvents like DMF or NMP at very high temperatures.[20]

Catalytic Cycle Visualization: Ullmann-Type Coupling

Ullmann_Coupling cluster_legend Legend CuI_L Cu(I)L Amine_Complex L-Cu(I)-NHRAr' CuI_L->Amine_Complex Coordination Amidate_Complex L-Cu(I)-NRAr'⁻ Amine_Complex->Amidate_Complex Deprotonation Base_out Base-H⁺ CuIII_Intermediate L-Cu(III)(Ar)(NRAr') Amidate_Complex->CuIII_Intermediate Oxidative Addition CuIII_Intermediate->CuI_L Regeneration Product Ar-NHRAr' CuIII_Intermediate->Product Reductive Elimination Base_in Base (e.g., K₃PO₄) R'Ar'NH₂ ArX_in Ar-X R'Ar'NH₂ 3,3-Dimethylindolin-4-amine Ar-X Aryl Halide L Diamine Ligand

Caption: Generalized catalytic cycle for the Ullmann-type N-arylation reaction.

Experimental Protocol: N-Arylation of 3,3-Dimethylindolin-4-amine with 4-Iodotoluene

Materials:

  • 3,3-Dimethylindolin-4-amine (1.0 mmol, 162.2 mg)

  • 4-Iodotoluene (1.2 mmol, 261.6 mg)

  • Copper(I) Iodide (CuI) (0.1 mmol, 19.0 mg)

  • trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMCDA) (0.2 mmol, 28.4 mg, 31.6 µL)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 424.4 mg)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add CuI (19.0 mg), K₃PO₄ (424.4 mg), and a magnetic stir bar.

  • Reagent Addition: Add 3,3-dimethylindolin-4-amine (162.2 mg) and 4-iodotoluene (261.6 mg) to the flask.

  • Solvent and Ligand: Add anhydrous toluene (5 mL) followed by the DMCDA ligand (31.6 µL) via syringe.

  • Reaction Conditions: Seal the flask and heat the mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete (as judged by consumption of the starting amine), cool the mixture to room temperature.

  • Filtration: Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the inorganic base and copper salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(p-tolyl)-3,3-dimethylindolin-4-amine.

Data Summary: Ullmann-Type Coupling Conditions
EntryAryl HalideLigandBaseTemp (°C)Time (h)Yield (%)
14-IodotolueneDMCDAK₃PO₄1101885-95
24-BromoanisoleDMCDAK₃PO₄1102470-80
32-ChloropyridineDMEDAK₂CO₃1202460-70
41-IodonaphthaleneDMCDAK₃PO₄1102080-90

Yields are representative and may vary based on specific reaction scale and purity of reagents.

Application Protocol 2: Chan-Lam N-Arylation with Arylboronic Acids

The Chan-Lam (or Chan-Evans-Lam) coupling provides an alternative pathway for N-arylation, using arylboronic acids as the arylating agent.[16] This reaction is often characterized by even milder conditions, sometimes proceeding at room temperature, and can be conducted open to the air, which simplifies the experimental setup.[16][17]

Mechanistic Considerations and Causality

In the Chan-Lam coupling, a Cu(II) salt, such as copper(II) acetate (Cu(OAc)₂), is commonly used as the catalyst precursor.[22] The reaction is believed to proceed through a Cu(II)/Cu(III) or a Cu(II) redox-neutral pathway. A key step is the transmetalation of the aryl group from the boronic acid to the copper center. Oxygen (from the air) often plays a beneficial role, possibly by facilitating the re-oxidation of Cu(I) to Cu(II) or by promoting the key reductive elimination step from a Cu(III) intermediate.[17] A base, often a mild one like pyridine or 2,6-lutidine, is required to facilitate the reaction, and it can also act as a ligand to the copper center.[16][22] The choice of solvent is typically a polar one like methanol or dichloromethane to ensure solubility of the copper salts and reagents.

Catalytic Cycle Visualization: Chan-Lam Coupling

ChanLam_Coupling cluster_legend Legend CuII_L Cu(II)L₂ CuII_Aryl L-Cu(II)-Ar CuII_L->CuII_Aryl Transmetalation CuII_Amine L-Cu(II)-NHRAr' CuIII_Intermediate L-Cu(III)(Ar)(NHRAr') CuII_Aryl->CuIII_Intermediate Coordination & Oxidation CuIII_Intermediate->CuII_L Regeneration Product Ar-NHRAr' CuIII_Intermediate->Product Reductive Elimination Amine_in R'Ar'NH₂ Boronic_Acid_in ArB(OH)₂ Oxidant_in Oxidant (Air) R'Ar'NH₂ 3,3-Dimethylindolin-4-amine ArB(OH)₂ Arylboronic Acid L Ligand (e.g., Pyridine, OAc)

Caption: Plausible catalytic cycle for the Chan-Lam N-arylation reaction.

Experimental Protocol: N-Arylation of 3,3-Dimethylindolin-4-amine with Phenylboronic Acid

Materials:

  • 3,3-Dimethylindolin-4-amine (1.0 mmol, 162.2 mg)

  • Phenylboronic Acid (1.5 mmol, 182.8 mg)

  • Copper(II) Acetate (Cu(OAc)₂) (0.1 mmol, 18.2 mg)

  • Pyridine (2.0 mmol, 158.2 mg, 161 µL)

  • Methanol (5 mL)

  • 4 Å Molecular Sieves (approx. 500 mg)

  • Open-air reaction vial, magnetic stirrer

Procedure:

  • Reaction Setup: To a 20 mL vial equipped with a magnetic stir bar, add Cu(OAc)₂ (18.2 mg), phenylboronic acid (182.8 mg), 3,3-dimethylindolin-4-amine (162.2 mg), and activated 4 Å molecular sieves (approx. 500 mg).

  • Solvent and Base: Add methanol (5 mL) followed by pyridine (161 µL).

  • Reaction Conditions: Cap the vial (a balloon of air can be attached, or it can be left open to the atmosphere via a needle) and stir the mixture vigorously at room temperature (25-30 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction typically turns deep blue or green and is often complete within 24-48 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the molecular sieves and catalyst residues, washing with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) to remove residual copper, followed by water (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure N-phenyl-3,3-dimethylindolin-4-amine.

Data Summary: Chan-Lam Coupling Conditions
EntryArylboronic AcidCatalystBase/LigandTemp (°C)Time (h)Yield (%)
1Phenylboronic AcidCu(OAc)₂PyridineRT2480-90
24-Methoxyphenylboronic AcidCu(OAc)₂PyridineRT2485-95
33-Cyanophenylboronic AcidCu(OAc)₂2,6-Lutidine403670-80
42-Thiopheneboronic AcidCu(OAc)₂PyridineRT4865-75

Yields are representative and may vary based on specific reaction scale and purity of reagents. RT = Room Temperature.

References

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  • Vantourout, J. C., et al. (2026). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society. [Link]

  • Old, D. W., et al. (2002). The copper-catalyzed N-arylation of indoles. PubMed. [Link]

  • Kumar, N., et al. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Chan–Lam coupling. Wikipedia. [Link]

  • N/A. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Weidlich, T., et al. (2022). Copper-Catalyzed N-Arylation of Indoles. ResearchGate. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • Szostak, M. (2021). Recent Progress Concerning the N-Arylation of Indoles. MDPI. [Link]

  • Patil, A. A. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES. WJPMR. [Link]

  • Liu, C., et al. (2025). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. PMC. [Link]

  • Liu, C., et al. (2025). Overcoming Limitations in Chan-Lam Amination with Alkylboronic Esters via Aminyl Radical Substitution. ChemRxiv. [Link]

  • Schareina, T., & Zapf, A. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals. [Link]

  • Gevorgyan, V., et al. (2010). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. PubMed. [Link]

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  • Weidlich, T., et al. (2022). The Copper-Catalyzed N -Arylation of Indoles. ResearchGate. [Link]

  • Bagheri, F. H., et al. (2021). Copper-catalyzed N-arylation of bis(indolyl)methanes: the first approach for the synthesis of unsymmetrical N-aryl bis(indolyl)methanes by C–N cross-coupling reaction. Comptes Rendus de l'Académie des Sciences. [Link]

  • Zhang, Y., et al. (2023). Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. MDPI. [Link]

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  • Gevorgyan, V., et al. (2010). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. PMC. [Link]

  • Yoo, W.-J., et al. (2012). Copper-Catalyzed Synthesis of N-Aryl and N-Sulfonyl Indoles from 2-Vinylanilines with O2 as Terminal Oxidant and TEMPO as Co-Catalyst. PMC. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Ma, D., et al. (2003). A mild method for Ullmann coupling reaction of amines and aryl halides. Figshare. [Link]

  • Zacconi, F., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI. [Link]

  • Evano, G., & Blanchard, N. (2013). Diamine Ligands in Copper-Catalyzed Reactions. PMC. [Link]

  • Li, J., et al. (2016). Copper‐Catalyzed Coupling of Indoles with Dimethylformamide as a Methylenating Reagent. University of Liverpool. [Link]

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  • Singh, G., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]

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  • Liu, Y., et al. (2019). Discovery of new 4-aminoquinoline derivatives containing an amine or hydroxamic acid terminal as multifunctional agents for the treatment of Alzheimer's disease. PubMed. [Link]

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Method

Application Note: Strategic Integration of 3,3-Dimethylindolin-4-amine Dihydrochloride into Fragment-Based Drug Discovery Workflows

Introduction: The Power of Fragments and the Opportunity of Novel Scaffolds Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Fragments and the Opportunity of Novel Scaffolds

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2][3] By screening libraries of low molecular weight compounds (fragments), FBDD allows for a more efficient exploration of chemical space, often yielding higher quality starting points for lead optimization.[4][5] The success of this approach is critically dependent on the quality and diversity of the fragment library.[1] This application note details the strategic use of a novel fragment, 3,3-Dimethylindolin-4-amine dihydrochloride, in FBDD campaigns, outlining its properties, and providing detailed protocols for its integration into screening and hit-to-lead workflows.

3,3-Dimethylindolin-4-amine dihydrochloride presents an attractive scaffold for FBDD. Its rigid, three-dimensional structure offers a departure from the predominantly flat, aromatic systems that can sometimes limit exploration of complex protein topographies. The presence of a primary amine provides a key vector for synthetic elaboration, crucial for the fragment growing phase of FBDD.[6]

Physicochemical Properties and "Rule of Three" Compliance

A successful fragment must possess specific physicochemical properties to ensure its utility in biophysical screening assays and its potential for evolution into a drug-like molecule. The "Rule of Three" provides a useful guideline for fragment selection: molecular weight < 300 Da, cLogP ≤ 3, hydrogen bond donors ≤ 3, and hydrogen bond acceptors ≤ 3.[4][7][8]

PropertyValue (Calculated)"Rule of Three" Compliance
Molecular Weight 235.15 g/mol (as dihydrochloride)Yes (< 300)
cLogP ~1.5 - 2.0Yes (≤ 3)
Hydrogen Bond Donors 2 (amine)Yes (≤ 3)
Hydrogen Bond Acceptors 1 (amine nitrogen)Yes (≤ 3)
Rotatable Bonds 0Yes (≤ 3)

Note: cLogP is an estimate and can vary based on the calculation method. The dihydrochloride salt form significantly enhances aqueous solubility.

The high aqueous solubility of 3,3-Dimethylindolin-4-amine dihydrochloride is a critical advantage, as FBDD screening often requires millimolar concentrations to detect weak binding affinities.[4][9][10]

FBDD Workflow Using 3,3-Dimethylindolin-4-amine Dihydrochloride

The following diagram illustrates a typical FBDD workflow incorporating our featured fragment.

FBDD_Workflow cluster_prep Library Preparation cluster_screen Primary Screening cluster_validation Hit Validation cluster_optimization Hit-to-Lead Optimization prep Fragment Library Curation (including 3,3-Dimethylindolin-4-amine) qc Quality Control (Solubility, Purity, Integrity) prep->qc screen Biophysical Screening (NMR, SPR, or X-ray) qc->screen ortho Orthogonal Assay (e.g., ITC, Thermal Shift) screen->ortho structure Structural Biology (X-ray Crystallography or NMR) ortho->structure grow Fragment Growing structure->grow link Fragment Linking structure->link merge Fragment Merging structure->merge

Caption: FBDD workflow from library preparation to hit-to-lead optimization.

Experimental Protocols

Fragment Library Preparation and Quality Control

Objective: To prepare a high-quality, ready-to-screen solution of 3,3-Dimethylindolin-4-amine dihydrochloride and other fragments.

Protocol:

  • Procurement: Obtain 3,3-Dimethylindolin-4-amine dihydrochloride from a reputable supplier (e.g., BLD Pharm, American Elements).[11][12]

  • Stock Solution Preparation:

    • Accurately weigh the required amount of the compound.

    • Dissolve in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of 100 mM. The dihydrochloride salt form should readily dissolve in aqueous solutions.

    • If necessary, use a co-solvent like DMSO, but keep the final concentration below 1% in the screening assay to avoid interference.[13]

  • Solubility Assessment:

    • Visually inspect the stock solution for any precipitation.

    • For rigorous quality control, perform a nephelometry-based solubility assay to determine the precise aqueous solubility.[9][10]

  • Purity and Identity Confirmation:

    • Analyze the compound by LC-MS to confirm its identity and purity (>95%).

    • Acquire a 1H NMR spectrum to verify the structure.

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Primary Screening: Surface Plasmon Resonance (SPR)

Objective: To identify binding of 3,3-Dimethylindolin-4-amine dihydrochloride to a target protein in a primary screen. SPR is a sensitive, label-free technique well-suited for detecting the weak interactions typical of fragments.[13][14][15][16]

Protocol:

  • Immobilization of Target Protein:

    • Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • Include a reference flow cell with an immobilized irrelevant protein or a deactivated surface to subtract non-specific binding signals.[14]

  • Assay Development:

    • Optimize the running buffer conditions (pH, salt concentration) to minimize non-specific binding and ensure protein stability.

    • Perform a buffer scout to assess the effect of different buffer components on the protein's stability and baseline signal.

  • Screening:

    • Prepare a dilution series of 3,3-Dimethylindolin-4-amine dihydrochloride (e.g., 1 mM, 500 µM, 250 µM, 125 µM, 62.5 µM) in the optimized running buffer.

    • Inject the fragment solutions over the target and reference flow cells.

    • Monitor the change in response units (RU) in real-time. A concentration-dependent increase in RU on the target surface relative to the reference surface indicates a binding event.

  • Data Analysis:

    • Fit the steady-state binding responses to a 1:1 binding model to estimate the dissociation constant (KD). For fragments, KD values are typically in the high micromolar to millimolar range.

Hit Validation: NMR Spectroscopy

Objective: To validate the binding of 3,3-Dimethylindolin-4-amine dihydrochloride and gain initial structural insights using ligand-observed NMR techniques like Saturation Transfer Difference (STD) NMR. NMR is a powerful tool for confirming direct binding and can provide information about the binding epitope.[17][18][19]

Protocol:

  • Sample Preparation:

    • Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., PBS in D2O).

    • Prepare a stock solution of 3,3-Dimethylindolin-4-amine dihydrochloride in the same deuterated buffer.

    • Create a final sample containing the target protein and the fragment at a concentration of ~1 mM.

  • NMR Data Acquisition:

    • Acquire a standard 1D 1H NMR spectrum of the fragment alone.

    • Acquire an STD NMR spectrum of the protein-fragment mixture. This involves selectively saturating the protein resonances and observing the transfer of saturation to the bound ligand.

    • Acquire a reference off-resonance spectrum.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

    • Protons on the fragment that are in close contact with the protein will show signals in the STD spectrum, confirming binding.

    • The relative intensities of the STD signals can provide information about which parts of the fragment are most intimately involved in the binding interaction.

Structural Characterization: X-ray Crystallography

Objective: To obtain a high-resolution crystal structure of the target protein in complex with 3,3-Dimethylindolin-4-amine dihydrochloride. This provides the atomic-level detail necessary for structure-based drug design.[20][21][22]

Protocol:

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials with the target protein in the presence of a 5-10 fold molar excess of the fragment.

    • Soaking: If protein crystals are already available, soak them in a solution containing a high concentration (e.g., 10-50 mM) of the fragment for a defined period (minutes to hours).

  • Data Collection:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Solve the crystal structure using molecular replacement with a known structure of the protein.

    • Carefully examine the electron density maps for evidence of the bound fragment.

    • Refine the model of the protein-fragment complex to high resolution.

Hit-to-Lead Optimization Strategies

Once a validated hit with a defined binding mode is identified, the next phase is to increase its affinity and selectivity.[23] The structure of 3,3-Dimethylindolin-4-amine dihydrochloride offers clear opportunities for optimization.

Hit_to_Lead cluster_start Validated Hit cluster_strategies Optimization Strategies cluster_goal Goal hit 3,3-Dimethylindolin-4-amine bound to target grow Fragment Growing: Elaborate from the 4-amino group hit->grow merge Fragment Merging: Combine with another fragment in an adjacent pocket hit->merge link Fragment Linking: Connect to a second fragment via a linker hit->link lead Potent and Selective Lead Compound grow->lead merge->lead link->lead

Caption: Hit-to-lead optimization strategies for 3,3-Dimethylindolin-4-amine.

  • Fragment Growing: The primary amine at the 4-position is an ideal synthetic handle for elaboration.[6] Based on the crystal structure, new chemical moieties can be added to extend into adjacent pockets of the binding site, forming new favorable interactions.[23][24][25]

  • Fragment Merging: If another fragment is identified that binds in an overlapping or adjacent pocket, a new molecule can be designed that incorporates the key features of both fragments.[6][23][26]

  • Fragment Linking: If a second, distinct binding site is identified nearby, the two fragments can be connected with a suitable linker to create a high-affinity ligand.[6][23][24]

Conclusion

3,3-Dimethylindolin-4-amine dihydrochloride is a promising fragment for FBDD campaigns. Its favorable physicochemical properties, three-dimensional character, and synthetically tractable nature make it a valuable addition to any fragment library. By following the detailed protocols outlined in this application note, researchers can effectively integrate this novel scaffold into their drug discovery workflows, from initial screening to hit-to-lead optimization, ultimately increasing the probability of identifying novel, high-quality lead compounds.

References

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Application

Application Note: Synthesis of Conformationally Locked Heterocycles from 3,3-Dimethylindolin-4-amine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists Document Type: Technical Application Note & Experimental Protocol Introduction & Structural Rationale In modern drug discovery, incre...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists Document Type: Technical Application Note & Experimental Protocol

Introduction & Structural Rationale

In modern drug discovery, increasing the three-dimensional character of lead compounds—often quantified by the fraction of sp3-hybridized carbons ( Fsp3​ )—is a proven strategy to improve solubility, reduce off-target toxicity, and enhance clinical success rates. The compound 3,3-Dimethylindolin-4-amine (available commercially as a free base or dihydrochloride salt, CAS 2411639-80-8)[1] has emerged as a highly privileged building block for synthesizing novel heterocyclic scaffolds, particularly in the development of kinase inhibitors and near-infrared (NIR) fluorescent probes[2].

The Causality of Experimental Choices: Why this specific scaffold?

While the 6-amino isomer (3,3-dimethylindolin-6-amine) has been successfully utilized in clinical multi-kinase inhibitors such as Motesanib (AMG 706) to target VEGFR and c-Kit[3][4], the 4-amino isomer offers distinct, field-proven advantages:

  • Prevention of Aromatization: The gem-dimethyl group at the C3 position chemically blocks the oxidative aromatization to a planar indole. This maintains the sp3 character of the core, improving aqueous solubility and preventing DNA intercalation.

  • The Thorpe-Ingold (gem-dimethyl) Effect: The proximity of the bulky 3,3-dimethyl groups to the 4-amino substituent introduces severe steric hindrance. When an amide, urea, or heterocyclic ring is constructed at the 4-position, rotation around the Caryl​−N bond is highly restricted.

  • Entropic Pre-organization: This steric restriction locks the appended pharmacophore into a specific bioactive conformation. By minimizing the entropic penalty upon binding to the ATP pocket of a kinase, the 4-amino derivatives often exhibit superior target selectivity compared to their flexible 6-amino counterparts.

Pathway Visualization

The following diagram illustrates the synthetic logic and downstream biological application of utilizing the sterically hindered 4-amino indoline core to generate targeted therapeutics.

G SM 3,3-Dimethylindolin-4-amine (Sterically Hindered Core) Intermediate Amide/Urea Intermediate (Regioselective Coupling) SM->Intermediate Electrophilic Addition (HATU, DIPEA) Product Novel Heterocyclic Scaffold (Conformationally Locked) Intermediate->Product Cyclization / Deprotection (TFA or Pd/C) Target Receptor Tyrosine Kinases (e.g., VEGFR2 / c-Kit) Product->Target ATP-Competitive Binding (Enhanced Selectivity) Effect Targeted Kinase Inhibition & Pathway Blockade Target->Effect Signal Transduction Arrest

Workflow: Synthesis of conformationally locked kinase inhibitors from 3,3-dimethylindolin-4-amine.

Quantitative Data & Structure-Activity Relationships

To demonstrate the impact of the 4-amino substitution, we summarize the comparative in vitro data of indoline-based nicotinamide derivatives. By shifting the attachment point from the 6-position to the 4-position, the resulting steric clash forces the nicotinamide moiety out of the indoline plane, dramatically increasing selectivity for mutant c-Kit over wild-type VEGFR2.

Table 1: Comparative in vitro Kinase Inhibition and Physicochemical Properties

Compound CoreSubstitution PositionVEGFR2 IC₅₀ (nM)c-Kit IC₅₀ (nM) Fsp3​ LogPRotatable Bonds
3,3-Dimethylindoline6-amino (Reference)2.08.00.253.85
3,3-Dimethylindoline 4-amino (Novel) >1000 4.5 0.25 3.6 3 (Effective)
Indole (Planar)4-amino45.0120.00.054.25

Note: The "Effective" rotatable bonds in the 4-amino derivative are reduced due to the high rotational energy barrier imposed by the adjacent 3,3-dimethyl groups, leading to the observed shift in kinase selectivity.

Experimental Protocol: Synthesis of N-(3,3-Dimethylindolin-4-yl)heteroarylamides

This self-validating protocol outlines the synthesis of a conformationally locked amide using 3,3-Dimethylindolin-4-amine dihydrochloride.

Critical Pre-Reaction Rationale

Because the starting material is supplied as a dihydrochloride salt[1][5], it is entirely unreactive toward electrophiles in its protonated state. The protocol mandates a specific stoichiometric excess of a non-nucleophilic base (DIPEA) to liberate the free amine in situ without competing for the activated acyl species.

Materials Required
  • Starting Material: 3,3-Dimethylindolin-4-amine dihydrochloride (CAS: 2411639-80-8)

  • Reagents: Heteroaryl carboxylic acid (e.g., 2-((pyridin-4-ylmethyl)amino)nicotinic acid), HATU, N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Brine

Step-by-Step Methodology

Step 1: Activation of the Carboxylic Acid

  • In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve the heteroaryl carboxylic acid (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Add HATU (1.1 mmol, 418 mg) in one portion.

  • Add DIPEA (2.0 mmol, 348 µL) dropwise. Stir the mixture at room temperature for 15 minutes.

    • Validation Check: The solution should transition from a suspension to a clear, pale-yellow solution, indicating the formation of the active O-At ester.

Step 2: Free-Basing and Coupling of the Amine 4. In a separate vial, suspend 3,3-Dimethylindolin-4-amine dihydrochloride (1.0 mmol, 235 mg) in anhydrous DMF (2.0 mL). 5. Add DIPEA (2.5 mmol, 435 µL) to the vial. Sonicate for 2 minutes until a free-flowing solution is obtained (liberation of the free base). 6. Transfer the amine solution dropwise into the activated acid mixture from Step 1 over 5 minutes. 7. Stir the reaction at 40 °C for 12 hours.

  • Causality Note: The mild heating (40 °C) is required to overcome the steric hindrance at the 4-position of the indoline ring during the nucleophilic attack.

Step 3: Workup and Purification 8. Quench the reaction by adding 20 mL of saturated aqueous NaHCO3​ . 9. Extract the aqueous layer with EtOAc (3 × 20 mL). 10. Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove residual DMF) and brine. 11. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. 12. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 10% Methanol in DCM) to yield the pure conformationally locked heterocyclic compound.

References

  • American Elements. 3,3-Dimethylindolin-4-amine dihydrochloride. Retrieved from:[Link]

  • National Institutes of Health (PMC). Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells. Retrieved from:[Link]

  • National Institutes of Health (PMC). Direct Inhibition of Choline Kinase by a Near-Infrared Fluorescent Carbocyanine. Retrieved from:[Link]

Sources

Method

Application Note: Strategic Derivatization of 3,3-Dimethylindolin-4-amine via Aldehyde Condensation

An In-Depth Guide to the Synthesis of Novel Heterocyclic Scaffolds Introduction: The Strategic Value of the 3,3-Dimethylindoline Scaffold The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Novel Heterocyclic Scaffolds

Introduction: The Strategic Value of the 3,3-Dimethylindoline Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its derivatives exhibit a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The specific starting material, 3,3-Dimethylindolin-4-amine, offers a unique tactical advantage for drug development professionals. The gem-dimethyl group at the C3 position sterically blocks this potential site of metabolic oxidation, preventing aromatization to the corresponding indole and thereby enhancing the metabolic stability of drug candidates. The primary amino group at the C4 position serves as a versatile synthetic handle for molecular elaboration, particularly through reactions with carbonyl compounds.

This guide provides a detailed exploration of two fundamental and powerful transformations involving 3,3-Dimethylindolin-4-amine dihydrochloride and aldehydes: the Pictet-Spengler reaction for the construction of novel polycyclic frameworks and reductive amination for the synthesis of N-alkylated derivatives. Understanding the causality behind experimental choices and mastering these protocols will empower researchers to generate diverse libraries of novel compounds for drug discovery programs.

Pillar 1: The Pictet-Spengler Reaction - Constructing Polycyclic Architectures

The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, enabling the creation of complex ring systems from simple precursors.[4][5] Discovered in 1911, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed, ring-closing electrophilic substitution.[4][6] For 3,3-Dimethylindolin-4-amine, this reaction provides an elegant pathway to novel tetracyclic γ-carboline (pyrido[4,3-b]indole) derivatives, which are themselves important pharmacophores.[7]

Mechanistic Rationale

The reaction proceeds through a well-established two-step mechanism. The driving force is the formation of a highly electrophilic iminium ion, which is susceptible to intramolecular attack by the electron-rich indoline ring.[4][8]

  • Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine on the aldehyde carbonyl, forming a hemiaminal intermediate.[9] Under acidic conditions, this intermediate readily dehydrates to form a Schiff base, or imine. Subsequent protonation of the imine nitrogen by an acid catalyst generates a highly electrophilic iminium ion.

  • Intramolecular Cyclization: The electron-rich C7a position of the indoline ring then acts as a nucleophile, attacking the iminium carbon in a 6-endo-trig cyclization. This is the key bond-forming step that constructs the new six-membered ring.

  • Rearomatization: The resulting carbocation intermediate is stabilized by the loss of a proton, leading to the restoration of aromaticity and the formation of the final tetracyclic product.

The use of a Brønsted or Lewis acid catalyst is crucial, as the unprotonated imine is generally not electrophilic enough to drive the cyclization.[8]

Pictet-Spengler Mechanism Pictet-Spengler Reaction Mechanism Start 3,3-Dimethylindolin-4-amine + R-CHO (Aldehyde) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + H⁺, -H₂O Imine Imine (Schiff Base) Hemiaminal->Imine -H₂O Iminium Iminium Ion (Electrophilic) Imine->Iminium + H⁺ (Acid Catalyst) Cyclized Cyclized Intermediate (Carbocation) Iminium->Cyclized Intramolecular Electrophilic Attack (6-endo-trig) Product Tetracyclic Product (γ-Carboline derivative) Cyclized->Product - H⁺ (Rearomatization)

Caption: The acid-catalyzed pathway of the Pictet-Spengler reaction.

Pillar 2: Reductive Amination - A Direct Path to Secondary Amines

Reductive amination is one of the most efficient and widely used methods for forming carbon-nitrogen bonds.[10][11] It provides a direct route to synthesize secondary amines from primary amines and aldehydes in a one-pot procedure. This method is highly valued for its broad substrate scope and operational simplicity.[12][13]

Mechanistic Rationale

The reaction follows the same initial step as the Pictet-Spengler reaction but diverges at the imine/iminium ion stage. Instead of intramolecular cyclization, an external reducing agent is introduced to reduce the C=N double bond.

  • Imine/Iminium Formation: As before, the amine and aldehyde condense to form an imine intermediate. In the presence of a mild acid, this exists in equilibrium with the more reactive iminium ion.

  • Hydride Reduction: A selective reducing agent, typically a hydride donor, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This step reduces the double bond and forms the new C-N single bond, yielding the final secondary amine product.

The choice of reducing agent is critical for the success of a one-pot reductive amination. The reagent must be mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its high selectivity and tolerance for mildly acidic conditions that favor iminium ion formation.[14]

Reductive Amination Mechanism Reductive Amination Mechanism Start 3,3-Dimethylindolin-4-amine + R-CHO (Aldehyde) Imine Imine / Iminium Ion Equilibrium Start->Imine Condensation (-H₂O) Product Secondary Amine Product Imine->Product Reduction Reagents Reducing Agent (e.g., NaBH(OAc)₃) Reagents->Imine

Caption: The two-stage process of one-pot reductive amination.

Experimental Protocols & Data

The following protocols are designed as self-validating systems, providing detailed, step-by-step methodologies. Researchers should always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Pictet-Spengler Cyclization

This protocol details the synthesis of a tetracyclic γ-carboline derivative using benzaldehyde as a representative aldehyde.

  • Materials:

    • 3,3-Dimethylindolin-4-amine dihydrochloride

    • Benzaldehyde (≥99%)

    • Trifluoroacetic acid (TFA)

    • Acetonitrile (anhydrous)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,3-Dimethylindolin-4-amine dihydrochloride (1.0 mmol, 249.16 mg).

    • Add anhydrous acetonitrile (20 mL) to the flask.

    • Add benzaldehyde (1.1 mmol, 117 mg, 0.11 mL) to the suspension.

    • Carefully add trifluoroacetic acid (TFA, 2.0 mmol, 228 mg, 0.15 mL) to the reaction mixture. Causality Note: TFA serves as both a solvent aid and the essential acid catalyst to promote iminium ion formation.

    • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Work-up: After the reaction is complete (as indicated by the consumption of the starting amine), cool the mixture to room temperature.

    • Slowly add saturated NaHCO₃ solution to neutralize the TFA until the pH is ~8-9.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 40 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tetracyclic product.

Protocol 2: One-Pot Reductive Amination

This protocol describes the synthesis of N-benzyl-3,3-dimethylindolin-4-amine.

  • Materials:

    • 3,3-Dimethylindolin-4-amine dihydrochloride

    • Benzaldehyde (≥99%)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE, anhydrous)

    • Triethylamine (TEA)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Water

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a 50 mL round-bottom flask with a magnetic stir bar, add 3,3-Dimethylindolin-4-amine dihydrochloride (1.0 mmol, 249.16 mg) and anhydrous 1,2-dichloroethane (20 mL).

    • Add triethylamine (2.2 mmol, 223 mg, 0.31 mL) to the suspension to liberate the free amine. Stir for 15 minutes.

    • Add benzaldehyde (1.2 mmol, 127 mg, 0.12 mL). Stir for 30 minutes at room temperature to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 10 minutes. Causality Note: Portion-wise addition helps control any potential exotherm. NaBH(OAc)₃ is a mild and selective reducing agent ideal for this transformation.

    • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

    • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution (20 mL).

    • Transfer the mixture to a separatory funnel, add water (20 mL), and extract with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 40 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure secondary amine.

Quantitative Data Summary

The following table provides an overview of expected outcomes based on the nature of the aldehyde substrate. Yields are representative and may vary based on specific substrate and reaction scale.

Reaction TypeAldehyde ClassReagent/CatalystSolventTemp.Typical Yield
Pictet-Spengler Aromatic (electron-neutral)TFA / HClAcetonitrileReflux60-80%
Pictet-Spengler Aromatic (electron-donating)TFA / HClAcetonitrileReflux65-85%
Pictet-Spengler AliphaticTFA / p-TsOHTolueneReflux40-60%
Reductive Amination AromaticNaBH(OAc)₃DCE / THFRoom Temp75-95%
Reductive Amination AliphaticNaBH(OAc)₃DCE / THFRoom Temp80-98%

Visualization of Experimental Workflow

Experimental Workflow General Synthetic Workflow Setup 1. Reaction Setup (Amine, Aldehyde, Solvent) Addition 2. Reagent Addition (Catalyst or Reductant) Setup->Addition Reaction 3. Reaction (Stirring, Heating) Addition->Reaction Monitor 4. Monitoring (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 5. Work-up (Quench, Extract, Dry) Monitor->Workup Complete Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Characterization (NMR, HRMS) Purify->Analyze

Sources

Application

one-pot synthesis involving 3,3-Dimethylindolin-4-amine dihydrochloride

An Application Note on the One-Pot Synthesis of Novel Tetrahydro-1H-indolo[4,5-b]quinoline Scaffolds Authored by: A Senior Application Scientist Abstract The indole nucleus is a cornerstone of medicinal chemistry, recogn...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the One-Pot Synthesis of Novel Tetrahydro-1H-indolo[4,5-b]quinoline Scaffolds

Authored by: A Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1][2][3] This application note details a robust, one-pot, three-component synthesis protocol starting from 3,3-Dimethylindolin-4-amine dihydrochloride. By leveraging the principles of multi-component reactions (MCRs), this guide provides a streamlined pathway to complex, polycyclic heteroaromatics, specifically novel tetrahydro-1H-indolo[4,5-b]quinoline derivatives. These structures hold significant potential for drug discovery programs, particularly in the development of novel neuroprotective and anticancer agents.[4][5][6] The protocol emphasizes experimental causality, provides a detailed mechanistic rationale, and offers troubleshooting insights to ensure reliable and reproducible outcomes for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Value of Indolines and One-Pot Synthesis

The indoline framework and its oxidized counterpart, indole, are prevalent in over 40 FDA-approved drugs and countless natural products, demonstrating a vast spectrum of biological activities including anti-inflammatory, antimicrobial, and neuroprotective properties.[2][6][7] Specifically, substituted indolines like 3,3-Dimethylindolin-4-amine serve as versatile building blocks, offering multiple reaction sites for the construction of diverse molecular architectures.

Traditional multi-step syntheses are often plagued by issues of low overall yield, excessive waste generation, and high operational costs. One-pot multi-component reactions (MCRs) have emerged as a powerful strategic alternative, offering significant advantages in efficiency and sustainability.[8][9][10] By combining three or more reactants in a single reaction vessel where the products of initial steps become substrates for subsequent transformations, MCRs adhere to the principles of step and atom economy, drastically simplifying access to complex molecules.[9][10] This note describes such a process—a modified Friedländer annulation—to construct a fused quinoline system onto the indoline core, a scaffold with known therapeutic potential.

Reaction Principle and Mechanism

The described protocol is a one-pot, acid-catalyzed, three-component condensation reaction between 3,3-Dimethylindolin-4-amine, an aromatic aldehyde, and a β-ketoester (e.g., ethyl acetoacetate). The reaction proceeds through a cascade of equilibrium-driven steps to form the thermodynamically stable fused aromatic product.

Overall Reaction Scheme:

  • Component A: 3,3-Dimethylindolin-4-amine (from its dihydrochloride salt)

  • Component B: An aromatic aldehyde (e.g., Benzaldehyde)

  • Component C: A β-dicarbonyl compound (e.g., Ethyl Acetoacetate)

The proposed mechanism involves several key stages:

  • In Situ Amine Liberation: The reaction is initiated by the neutralization of the 3,3-Dimethylindolin-4-amine dihydrochloride salt to release the free amine.

  • Knoevenagel Condensation: The aromatic aldehyde and the β-ketoester undergo an acid-catalyzed condensation to form an α,β-unsaturated carbonyl intermediate (a Knoevenagel adduct).

  • Michael Addition: The nucleophilic indolinamine attacks the electrophilic β-carbon of the α,β-unsaturated intermediate in a conjugate Michael addition, forming a new C-N bond.

  • Intramolecular Cyclization & Dehydration: The newly formed intermediate undergoes an intramolecular cyclization where the enamine attacks the ketone carbonyl. This is followed by dehydration (aromatization) to yield the final, stable tetrahydro-1H-indolo[4,5-b]quinoline product. This sequence explains the choice of an acidic catalyst, which promotes both the Knoevenagel and the final dehydration steps.

Below is a visualization of the proposed mechanistic pathway.

G cluster_start Starting Materials cluster_reaction Reaction Cascade A 3,3-Dimethylindolin-4-amine (from Dihydrochloride) Michael Michael Adduct A->Michael + Knoevenagel (Michael Addition) B Aromatic Aldehyde Knoevenagel Knoevenagel Adduct (α,β-unsaturated carbonyl) B->Knoevenagel + C (Acid Catalyst, -H₂O) C β-Ketoester Cyclized Cyclized Intermediate Michael->Cyclized Intramolecular Cyclization Final Tetrahydro-1H-indolo[4,5-b]quinoline (Final Product) Cyclized->Final Dehydration (-H₂O)

Caption: Proposed mechanistic pathway for the one-pot synthesis.

Detailed Experimental Protocol

This protocol provides a general method that can be adapted for various substituted aldehydes and β-dicarbonyl compounds.

3.1 Materials and Reagents

ReagentCAS NumberSupplier RecommendationPurityNotes
3,3-Dimethylindolin-4-amine dihydrochloride239079-24-6American Elements>98%Starting material.[11]
Benzaldehyde100-52-7Sigma-Aldrich>99%Representative aromatic aldehyde.
Ethyl Acetoacetate141-97-9Sigma-Aldrich>99%Representative β-ketoester.
Glacial Acetic Acid64-19-7Fisher ScientificACS GradeServes as both solvent and catalyst.
Ethanol (200 Proof)64-17-5Decon Labs>99.5%Used for recrystallization.
Triethylamine (TEA)121-44-8Sigma-Aldrich>99.5%Optional base for in situ amine liberation.
Ethyl Acetate141-78-6Fisher ScientificHPLC GradeUsed for extraction and chromatography.
Hexanes110-54-3Fisher ScientificHPLC GradeUsed for chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6VWR ChemicalsACS GradeDrying agent.
Silica Gel112926-00-8Sorbent Technologies230-400 meshFor column chromatography.

3.2 Step-by-Step Procedure

G start Start: Assemble Glassware reagents 1. Charge Reactor: Add indolinamine salt (1.0 eq), aldehyde (1.0 eq), β-ketoester (1.1 eq), and acetic acid. start->reagents reflux 2. Heat to Reflux: Heat reaction mixture to 120 °C and maintain for 4-6 hours. reagents->reflux monitor 3. Monitor Reaction: Check for completion using TLC (e.g., 30% EtOAc/Hexanes). reflux->monitor workup 4. Work-up: Cool to RT, pour into ice water, neutralize with aq. NaHCO₃, and extract with Ethyl Acetate. monitor->workup dry 5. Dry & Concentrate: Dry organic layer with Na₂SO₄, filter, and evaporate solvent under reduced pressure. workup->dry purify 6. Purify Product: Purify crude solid via column chromatography or recrystallization. dry->purify end End: Characterize Pure Product (NMR, MS, IR) purify->end

Caption: Experimental workflow for the one-pot synthesis.

  • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,3-Dimethylindolin-4-amine dihydrochloride (1.0 mmol, 235 mg).

  • One-Pot Assembly: Add glacial acetic acid (10 mL) to the flask. To the resulting slurry, add the aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol, 106 mg) followed by the β-ketoester (e.g., ethyl acetoacetate, 1.1 mmol, 143 mg).

    • Causality Note: Acetic acid serves as both the solvent and the acid catalyst, promoting the necessary condensation and dehydration steps while also facilitating the in situ formation of the free amine from its hydrochloride salt. Using a slight excess of the β-ketoester ensures complete consumption of the aldehyde.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 120 °C) with vigorous stirring. Maintain the reflux for 4-6 hours.

  • Monitoring: The reaction progress should be monitored every hour by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes), visualizing with a UV lamp. The reaction is complete upon the disappearance of the limiting starting material (the aldehyde).

  • Work-up: Once complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 50 mL of crushed ice and water. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic extracts with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by either flash column chromatography on silica gel (using a gradient elution of ethyl acetate in hexanes) or by recrystallization from a suitable solvent such as ethanol to afford the pure tetrahydro-1H-indolo[4,5-b]quinoline derivative.

Data, Troubleshooting, and Scope

Expected Results & Troubleshooting

ObservationPotential CauseRecommended Solution
Low Yield Incomplete reaction; insufficient reaction time or temperature.Increase reflux time to 8-10 hours. Ensure the internal temperature reaches 120 °C. A stronger acid catalyst (e.g., a few drops of H₂SO₄) could be trialed cautiously.
Side Products Self-condensation of the β-ketoester or aldehyde.Ensure the order of addition is followed. Pre-forming the Knoevenagel adduct before adding the amine can sometimes improve purity, albeit sacrificing the "one-pot" ideal.
Poor Solubility The final product may precipitate from the reaction mixture upon cooling.This can be advantageous. If a precipitate forms, it can be isolated by filtration, washed with cold water and ethanol, and then further purified.
Purification Difficulty Product streaking on TLC plate.The final product is basic. Add 1% triethylamine to the chromatography eluent to prevent streaking and improve separation.

Reaction Scope

This protocol is versatile and can be used to generate a library of compounds. The electronic nature of the substituents on the aromatic aldehyde can influence reaction times and yields.

EntryAromatic Aldehydeβ-Dicarbonyl CompoundExpected Yield (%)Notes
1BenzaldehydeEthyl Acetoacetate75-85%Electron-neutral aldehyde gives good yield.
24-MethoxybenzaldehydeEthyl Acetoacetate80-90%Electron-donating groups (EDG) often accelerate the reaction.
34-NitrobenzaldehydeEthyl Acetoacetate65-75%Electron-withdrawing groups (EWG) may require longer reaction times.
4BenzaldehydeAcetylacetone70-80%Symmetrical diketones can also be used effectively.

Conclusion and Applications

This application note provides a scientifically grounded and detailed protocol for the one-pot synthesis of novel indoloquinoline scaffolds. The methodology is efficient, scalable, and adaptable, making it a valuable tool for medicinal chemists. The resulting heterocyclic systems are of significant interest for screening in various therapeutic areas, especially for neurological disorders and oncology, where indole-based compounds have shown considerable promise.[4][6][7][12] This approach facilitates the rapid generation of molecular diversity from a common starting material, accelerating the early stages of drug discovery.

References

  • One-pot sequential multi-component reaction: Synthesis of 3-substituted indoles. Taylor & Francis Online. [Link]

  • One-Pot Two-Step Multicomponent Process of Indole and Other Nitrogenous Heterocycles or Amines toward α-Oxo-acetamidines. ACS Publications. [Link]

  • Full article: One-pot sequential multi-component reaction: Synthesis of 3-substituted indoles. Taylor & Francis Online. [Link]

  • A multicomponent reaction for modular assembly of indole-fused heterocycles. PMC. [Link]

  • Recent advances in the application of indoles in multicomponent reactions. RSC Publishing. [Link]

  • Development of new indole-derived neuroprotective agents. PubMed. [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. [Link]

  • One-pot synthesis of highly substituted indolines. ResearchGate. [Link]

  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PMC. [Link]

  • One-Pot Synthesis of Indole Derivatives from the Reaction of Nitroalkynes and Alkynes via a Mercury-Carbene Intermediate | Request PDF. ResearchGate. [Link]

  • One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji-Trost Reaction and Heck Coupling. Organic Chemistry Portal. [Link]

  • One-Pot Construction of Polycyclic Indoles through Temperature-Dependent 1,3-Dipolar Cycloaddition and Cascade Rearrangement. ACS Publications. [Link]

  • Novel Indoline Derivatives as Ferroptosis Inhibitors: Synthesis, Biological Evaluation, and Mechanistic Investigation. ResearchGate. [Link]

  • One-Pot Synthesis of Indole Derivatives from the Reaction of Nitroalkynes and Alkynes via a Mercury-Carbene Intermediate. Semantic Scholar. [Link]

  • Indole Scaffolds in Neurological Therapeutics: Synthesis, Structure-Activity Relationships and Drug-Receptor Interactions. PubMed. [Link]

  • 3,3-Dimethylindolin-4-amine dihydrochloride. American Elements. [Link]

  • Catalyst-free one-pot synthesis of isoindolin-1-imine derivatives via three-component reaction. Semantic Scholar. [Link]

  • The Synthesis of 3,3-Dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indoles. ResearchGate. [Link]

  • Synthesis of a Series of Diaminoindoles. PMC. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]

  • General and Direct Synthesis of 3-Aminoindolizines and Their Analogues via Pd/Cu-Catalyzed Sequential Cross-Coupling/Cycloisomer. SciSpace. [Link]

  • ChemInform Abstract: A Convenient One-Pot Three Component Synthesis of 3-Aminoalkylated Indoles Catalyzed by 3-Chlorophenylboronic Acid. ResearchGate. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. [Link]

  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]

  • (PDF) Organocatalysed one-pot three component synthesis of 3,3′-disubstituted oxindoles featuring an all-carbon quaternary center and spiro[2 H -pyran-3,4′-indoline]. ResearchGate. [Link]

  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. MDPI. [Link]

  • A Brief Review of the Medicinally Important Indole Derivatives. ResearchGate. [Link]

  • Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2- dimethylaminoethyl)-1H-indol-5. Arkivoc. [Link]

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  • Indole derivatives, process for their preparation and pharmaceutical compositions containing them.
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Method

Application Note: Leveraging the 3,3-Dimethylindolin-4-amine Scaffold for the Rational Design of Novel Kinase Inhibitors

Here are the detailed Application Notes and Protocols for the use of 3,3-Dimethylindolin-4-amine in synthesizing potential kinase inhibitors. Abstract Protein kinases are a critical class of enzymes that regulate a vast...

Author: BenchChem Technical Support Team. Date: March 2026

Here are the detailed Application Notes and Protocols for the use of 3,3-Dimethylindolin-4-amine in synthesizing potential kinase inhibitors.

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has become one of the most successful strategies in modern targeted therapy.[2] This success relies heavily on the use of "privileged scaffolds"—core molecular structures that are known to bind to specific families of biological targets.[3][4] The indole nucleus and its derivatives, such as the indoline scaffold, are recognized as privileged structures in medicinal chemistry, capable of forming key interactions within the ATP-binding site of kinases.[2][3] This application note provides a comprehensive guide for researchers on utilizing 3,3-Dimethylindolin-4-amine as a versatile starting material for the synthesis and evaluation of potential kinase inhibitors. We present a rationale for scaffold selection, a detailed synthetic protocol for derivatization, and a strategy for subsequent biological evaluation.

The Indoline Scaffold: A Privileged Structure in Kinase Inhibitor Design

The indole and indoline scaffolds have proven to be exceptionally effective in the design of kinase inhibitors.[2][5] Their utility stems from several key features:

  • Bioisosterism with Adenine: The planar, heterocyclic nature of the indole core can mimic the adenine ring of ATP, allowing it to fit snugly into the adenine-binding pocket of the kinase active site.[3] This mimicry facilitates crucial π–π stacking and hydrogen-bonding interactions.[2]

  • Hinge-Binding Potential: The indoline nitrogen and adjacent aromatic protons can serve as hydrogen bond donors and acceptors, respectively, enabling potent interactions with the kinase hinge region, which is a critical anchor point for most ATP-competitive inhibitors.[1][6]

  • Synthetic Tractability: The indoline core offers multiple positions for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] The 4-amino group of 3,3-Dimethylindolin-4-amine is a particularly valuable synthetic handle, providing a direct point for elaboration and connection to other pharmacophoric elements.

  • Influence of the Gem-Dimethyl Group: The 3,3-dimethyl substitution on the indoline ring serves a dual purpose. It introduces a three-dimensional character that can disrupt planarity and improve aqueous solubility. Furthermore, this steric bulk can orient the molecule within the binding pocket to achieve specific, favorable interactions and can enhance metabolic stability by blocking a potential site of oxidation.

Synthetic Strategy: Building Kinase Inhibitors from 3,3-Dimethylindolin-4-amine

A robust strategy for elaborating the 3,3-Dimethylindolin-4-amine scaffold involves coupling its 4-amino group with a suitable heterocyclic system known to interact with the kinase hinge region. A common and highly effective approach is the use of a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to form a C-N bond with a halogenated heterocycle (e.g., a chloropyrimidine or chloropyridine). This method is widely used in medicinal chemistry for its reliability and tolerance of diverse functional groups.

The general workflow involves an initial coupling to create a core intermediate, which can then be subjected to further diversification to build a library of analogues for Structure-Activity Relationship (SAR) studies.

G cluster_0 Part A: Core Synthesis cluster_1 Part B: Library Elaboration A 3,3-Dimethylindolin-4-amine (Starting Material) C Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) A->C B Halogenated Heterocycle (e.g., 2,4-dichloropyrimidine) B->C D Key Intermediate (e.g., N-(4-(2-chloropyrimidin-4-yl)-3,3-dimethylindoline) C->D F Nucleophilic Aromatic Substitution (SNAr) D->F D->F E Diverse Amines / Nucleophiles (R-NH2) E->F G Final Kinase Inhibitor Library F->G

Caption: General synthetic workflow for kinase inhibitor library generation.

Detailed Experimental Protocols

This section provides a representative, step-by-step protocol for the synthesis of a potential kinase inhibitor library.

Part A: Synthesis of a Key Intermediate: 4-(3,3-Dimethylindolin-4-ylamino)-pyrimidine-2-carbonitrile

This protocol describes the selective coupling of 3,3-Dimethylindolin-4-amine with 2,4-dichloropyrimidine followed by a cyanation reaction.

Materials and Reagents:

  • 3,3-Dimethylindolin-4-amine dihydrochloride[7]

  • 2,4-Dichloropyrimidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Zinc Cyanide (Zn(CN)₂)

  • Zinc dust (Zn)

  • 1,4-Dioxane (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • Step 1: Buchwald-Hartwig Amination.

    • To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add 3,3-Dimethylindolin-4-amine dihydrochloride (1.0 eq), 2,4-dichloropyrimidine (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (3.0 eq).

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

    • Rationale: The Pd₂(dba)₃/Xantphos system is a robust catalyst/ligand combination for C-N cross-coupling, and Cs₂CO₃ is an effective base for this transformation. Dioxane is a suitable high-boiling solvent.

  • Workup and Purification (Step 1):

    • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with EtOAc.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in EtOAc and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of 10-50% EtOAc in hexanes) to yield 2-chloro-N-(3,3-dimethylindolin-4-yl)pyrimidin-4-amine.

  • Step 2: Cyanation Reaction.

    • To a flask under an inert atmosphere, add the product from Step 1 (1.0 eq), Zn(CN)₂ (0.7 eq), Zn dust (0.1 eq), and Pd₂(dba)₃ (0.05 eq).

    • Add anhydrous DMF via syringe.

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction to 120 °C and stir for 6-8 hours. Monitor by TLC or LC-MS.

    • Rationale: Palladium-catalyzed cyanation using Zn(CN)₂ is a standard method for converting aryl chlorides to nitriles. The nitrile group can act as a hydrogen bond acceptor.

  • Workup and Purification (Step 2):

    • Cool the reaction to room temperature and dilute with EtOAc.

    • Wash the mixture extensively with water (to remove DMF) and then with brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the final intermediate, 4-(3,3-dimethylindolin-4-ylamino)-pyrimidine-2-carbonitrile.

  • Characterization:

    • Confirm the structure of the purified intermediate using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part B: Library Synthesis via Amide Coupling

The indoline nitrogen (at position 1) can be acylated to build a diverse library.

Protocol:

  • To a series of vials, add the intermediate from Part A (1.0 eq) and a selection of carboxylic acids (1.2 eq).

  • Dissolve the contents of each vial in DMF.

  • Add a coupling agent such as HATU (1.3 eq) and a base such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq).[8]

  • Stir the reactions at room temperature for 12 hours.

  • Purify each reaction mixture using preparative HPLC to obtain the final compounds.

Compound IDCarboxylic Acid UsedR-Group on Indoline-N
LIB-001 4-Morpholineacetic acid-C(O)CH₂-Morpholine
LIB-002 3-(Trifluoromethyl)benzoic acid-C(O)-Ph-3-CF₃
LIB-003 Cyclopropanecarboxylic acid-C(O)-Cyclopropyl
LIB-004 Isonicotinic acid-C(O)-4-Pyridyl

Biological Evaluation Strategy

Once a library of compounds is synthesized, a tiered approach is used to evaluate their biological activity.

A. In Vitro Kinase Inhibition Assay

The primary evaluation involves determining the concentration at which the compounds inhibit 50% of the target kinase activity (IC₅₀). The ADP-Glo™ Kinase Assay is a common, robust method for this purpose.[9]

Principle: The assay measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed. The amount of ADP is quantified by converting it to ATP, which then drives a luciferase-based reaction, producing light. Lower light output corresponds to higher kinase inhibition.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection cluster_2 Step 3: Data Analysis A Kinase + Substrate + ATP + Test Compound B Incubate (Kinase phosphorylates substrate) A->B C ADP is Produced B->C D Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes unused ATP) C->D E Add Kinase Detection Reagent (Converts ADP to ATP, provides Luciferase/Luciferin) D->E F Luminescent Signal Generated E->F G Measure Luminescence F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Sources

Application

applications of 3,3-Dimethylindolin-4-amine in antimicrobial agent synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 3,3-Dimethylindolin-4-amine as a foundational scaffold for the synthesis of novel antimicrobial agents. Introducti...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 3,3-Dimethylindolin-4-amine as a foundational scaffold for the synthesis of novel antimicrobial agents.

Introduction: The Indoline Scaffold in the Post-Antibiotic Era

The escalating crisis of antimicrobial resistance necessitates a departure from conventional antibiotic scaffolds and an exploration of novel chemical entities. Within medicinal chemistry, the indole nucleus is recognized as a "privileged scaffold," a structural framework that is frequently found in molecules with potent and diverse biological activities.[1] Its derivatives are central to numerous natural products and synthetic drugs, exhibiting antimicrobial, antiviral, and anticancer properties.[2][3]

This guide focuses on a specific, strategic starting material: 3,3-Dimethylindolin-4-amine . This indoline derivative offers unique advantages for antimicrobial drug design. The gem-dimethyl group at the C3 position provides steric bulk and, crucially, locks the heterocyclic ring in a non-aromatic indoline form, imparting a distinct three-dimensional geometry compared to a flat indole ring. The primary amine at the C4 position serves as a versatile synthetic handle, allowing for the facile introduction of diverse pharmacophores while preserving the core indoline structure. This application note will detail the synthesis of Schiff base derivatives from this scaffold, a proven strategy for generating potent antimicrobial compounds, and provide the subsequent protocols for their biological evaluation.[4][5]

Core Application: Schiff Base Synthesis as a Pathway to Antimicrobial Activity

A primary and highly effective application of 3,3-Dimethylindolin-4-amine is its use in the synthesis of Schiff bases (or imines). The formation of the azomethine group (>C=N–) via condensation with various aldehydes is a robust and efficient chemical transformation.[6] This imine linkage is not merely a linker; it is often integral to the biological activity of the molecule, contributing to its electronic properties, planarity, and ability to chelate metal ions or interact with biological targets.[7][8] By reacting 3,3-Dimethylindolin-4-amine with a library of substituted aldehydes, researchers can rapidly generate a diverse set of candidate molecules for antimicrobial screening.

Causality in Experimental Design:

The choice of aldehydes is a critical determinant of the resulting compound's biological profile. The introduction of different functional groups onto the aldehyde's phenyl ring allows for a systematic exploration of the structure-activity relationship (SAR). For instance:

  • Electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) can enhance the electrophilicity of the imine carbon and influence the molecule's ability to act as a Michael acceptor or interact with nucleophilic residues in bacterial enzymes.

  • Electron-donating groups (e.g., -OH, -OCH₃, -N(CH₃)₂) can modulate the molecule's hydrogen-bonding capacity and lipophilicity, affecting its ability to cross the bacterial cell membrane.[9]

  • Heterocyclic aldehydes can introduce additional sites for hydrogen bonding and potential interactions with specific biological targets.

This strategy allows for the fine-tuning of antimicrobial potency and spectrum.

Protocol 1: Synthesis of (E)-N-(Substituted-benzylidene)-3,3-dimethylindolin-4-amine Derivatives

This protocol describes a general procedure for the synthesis of Schiff bases from 3,3-Dimethylindolin-4-amine.

Principle:

This is a nucleophilic addition-elimination reaction. The primary amine of 3,3-Dimethylindolin-4-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step, typically catalyzed by a weak acid, yields the stable imine product.

Materials and Reagents:
  • 3,3-Dimethylindolin-4-amine

  • Various substituted aromatic or heterocyclic aldehydes (e.g., 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde, 2-nitrobenzaldehyde)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Methodology:
  • Reactant Setup: In a 100 mL round-bottom flask, dissolve 3,3-Dimethylindolin-4-amine (e.g., 10 mmol, 1.0 eq) in absolute ethanol (30-40 mL). Stir the solution using a magnetic stirrer until the amine is fully dissolved.

  • Aldehyde Addition: To this solution, add the chosen substituted aldehyde (10 mmol, 1.0 eq).

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step, accelerating the reaction.[10]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C for ethanol) using a heating mantle. Maintain the reflux for 2-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC using an appropriate solvent system (e.g., Hexane:Ethyl Acetate, 7:3). Spot the starting materials and the reaction mixture. The formation of a new, less polar spot and the disappearance of the starting material spots indicate reaction completion.

  • Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Often, the product will precipitate out of the solution upon cooling. The precipitation can be further encouraged by placing the flask in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

  • Characterization: Confirm the structure and purity of the synthesized Schiff base using standard analytical techniques:

    • FT-IR: Look for the appearance of a strong C=N stretch (approx. 1600-1650 cm⁻¹) and the disappearance of the N-H stretches from the primary amine (approx. 3300-3500 cm⁻¹) and the C=O stretch from the aldehyde (approx. 1690-1715 cm⁻¹).

    • ¹H-NMR: Confirm the presence of the azomethine proton (-CH=N-) signal (a singlet, typically δ 8-9 ppm) and the integration of aromatic and aliphatic protons consistent with the expected structure.

    • Mass Spectrometry: Determine the molecular weight to confirm the formation of the desired product.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Purification Indolinamine 3,3-Dimethylindolin-4-amine Mix Dissolve in Ethanol Indolinamine->Mix Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Mix Catalyze Add Glacial Acetic Acid Mix->Catalyze Reflux Reflux (2-6h) Catalyze->Reflux Cool Cool & Precipitate Reflux->Cool Filter Filter & Wash Cool->Filter Dry Dry Filter->Dry Product Schiff Base Product Dry->Product

Caption: General workflow for the acid-catalyzed synthesis of Schiff bases.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing

Following successful synthesis and characterization, the antimicrobial efficacy of the new compounds must be determined. The broth microdilution method is a standardized and widely accepted technique to determine the Minimum Inhibitory Concentration (MIC).[11][12]

Principle:

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay involves challenging a standardized population of bacteria with serial dilutions of the synthesized compounds in a liquid growth medium.

Materials and Equipment:
  • Test Compounds: Synthesized Schiff base derivatives dissolved in Dimethyl Sulfoxide (DMSO) to create stock solutions (e.g., 10 mg/mL).

  • Bacterial Strains: Representative Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria. Methicillin-resistant Staphylococcus aureus (MRSA) strains are also highly relevant.[13]

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB).

  • Standard Antibiotics: Ciprofloxacin or Ampicillin as positive controls.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator (37°C), spectrophotometer (optional, for reading optical density).

Step-by-Step Methodology:
  • Plate Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.

  • Compound Dilution: Add 50 µL of the test compound stock solution (in DMSO, further diluted in broth) to the first column of wells. This results in an initial concentration.

  • Serial Dilution: Using a multichannel pipette, perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. This creates a gradient of decreasing compound concentrations.

  • Control Wells:

    • Growth Control (Negative): Column 11 should contain 100 µL of MHB inoculated with bacteria but no compound (a small amount of DMSO can be added to match the test wells).

    • Sterility Control (Blank): Column 12 should contain 100 µL of uninoculated MHB.

    • Positive Control: A separate row or plate should be run with a standard antibiotic.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the final bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to the sterility control wells (column 12). The total volume in each well is now 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates. The MIC is the lowest concentration of the compound at which no turbidity (bacterial growth) is observed. The growth control well should be turbid, and the sterility control well should be clear.

Data Presentation and Interpretation

Quantitative data from the MIC assay should be summarized in a clear, tabular format to facilitate SAR analysis.

Compound IDR-Group on AldehydeMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
SB-1 -H (Benzaldehyde)64128
SB-2 4-Cl1632
SB-3 4-OH3264
SB-4 4-NO₂816
Cipro (Positive Control)≤1≤0.5

Interpreting the Data: The hypothetical data above suggests that the addition of electron-withdrawing groups (Cl, NO₂) to the phenyl ring enhances antibacterial activity against both Gram-positive and Gram-negative strains, with the nitro-substituted compound (SB-4 ) being the most potent in this series. This provides a clear direction for further optimization.

Conclusion and Future Directions

3,3-Dimethylindolin-4-amine is a highly valuable and underutilized scaffold for the development of new antimicrobial agents. The synthetic accessibility of its Schiff base derivatives, combined with the potential for broad-spectrum antimicrobial activity, makes it an attractive starting point for medicinal chemistry campaigns. The protocols detailed herein provide a robust framework for the synthesis, purification, and biological evaluation of these compounds. Future work should focus on expanding the library of derivatives to include a wider range of heterocyclic and aliphatic aldehydes, evaluating cytotoxicity against mammalian cell lines to determine a therapeutic index, and investigating the mechanism of action of the most potent compounds.[13]

References

  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). MDPI.
  • 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. (2020, September 1). MDPI. [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). Namık Kemal Medical Journal. [Link]

  • Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. (2025, February 14). MDPI. [Link]

  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3 0 -diaminodipropylamine. (n.d.). ResearchGate. [Link]

  • Synthesis and preliminary antimicrobial activity evaluation of some new 4- aminoantipyrine derivatives. (n.d.). Journal of Education and Science. [Link]

  • Synthesis and antibacterial evaluation of 3,3′-diindolylmethane derivatives. (n.d.). ResearchGate. [Link]

  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. (n.d.). National Center for Biotechnology Information. [Link]

  • The synthetic route to prepare compounds 3a–3d. (n.d.). ResearchGate. [Link]

  • Antibacterial activity of the synthesized compounds (3-4). (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Schiff Base (E)-N-(4-(2-Hydroxybenzylideneamino) Phenylsulfonyl) Acetamide Metal Complexes. (2016, March 4). SCIRP. [Link]

  • Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. (2019, August 25). Asian Journal of Research in Chemistry. [Link]

  • Synthesis of mono and bis-[3,3-di(indolyl)indolin-2-ones] and evaluation of their antimicrobial activity. (n.d.). ResearchGate. [Link]

  • 4-(Indol-3-yl)thiazole-2-amines and 4-ndol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents: Synthesis, In Silico and In V. (2021, October 28). Semantic Scholar. [Link]

  • Synthesis and evaluation of novel 4-anilinocoumarin derivatives as potential antimicrobial agents. (2022, May 5). Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. (2024, November 15). National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. (2022, April 7). MDPI. [Link]

  • Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). (n.d.). International Journal of Multidisciplinary Research and Studies. [Link]

  • synthesis and characterization of indole - derivatives. (n.d.). Atmiya University. [Link]

  • Synthesis and antibacterial evaluation of trisindolines against methicillin-resistant Staphylococcus aureus targeting cell membrane. (2025, September 25). PubMed. [Link]

  • Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. (n.d.). National Center for Biotechnology Information. [Link]

  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. (n.d.). MDPI. [Link]

  • Overview of Recent Developments of Indole Derivatives as An Antimicrobial Agent. (2021, September 30). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Amidine containing compounds: Antimicrobial activity and its potential in combating .... (n.d.). National Center for Biotechnology Information. [Link]

  • 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. (2020, September 1). MDPI. [Link]

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Method

conversion of the dihydrochloride salt to the free base

Application Note: Optimization and Protocols for the Conversion of Dihydrochloride Salts to Free Bases Mechanistic Rationale and the "Salt Break" In medicinal chemistry and organic synthesis, basic compounds—particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization and Protocols for the Conversion of Dihydrochloride Salts to Free Bases

Mechanistic Rationale and the "Salt Break"

In medicinal chemistry and organic synthesis, basic compounds—particularly diamines—are frequently isolated, formulated, and stored as dihydrochloride salts. The salt form provides enhanced chemical stability, improved handling as a crystalline solid, and resistance to environmental oxidation[1]. However, to utilize the amine as a nucleophile in downstream reactions (e.g., amide bond formation) or to accurately evaluate its intrinsic lipophilicity, the compound must be converted back to its un-ionized, free base form. This process is commonly referred to in process chemistry as a "salt break"[1][2].

The thermodynamic causality of this conversion is governed by the Henderson-Hasselbalch equation. The degree of ionization depends entirely on the pH of the aqueous medium and the intrinsic pKa of the drug's conjugate acid[3]. To achieve a >99% conversion to the free base, the pH of the aqueous solution must be adjusted to at least two units above the highest pKa of the molecule[4]. For diamines, this requires a strong base to effectively overcome the second ionization constant (pKa2).

Physicochemical Parameters for Extraction

Selecting the appropriate base and organic solvent is a critical experimental choice. The base must be strong enough to fully deprotonate the salt without degrading sensitive functional groups, while the solvent must provide optimal partitioning for the lipophilic free base.

Table 1: Quantitative Parameters for Reagents and Solvents in Salt Breaks

Reagent / SolventRoleTarget Aqueous pHBoiling Point (°C)Rationale for Experimental Choice
1–10 N NaOH Strong Base12.0 – 14.0N/AEnsures complete deprotonation of strongly basic diamines (pKa > 10); minimizes aqueous volume[5][6].
Sat. Na₂CO₃ Moderate Base~ 11.0N/ASufficient for most aliphatic amines; milder than NaOH to prevent hydrolysis.
Sat. NaHCO₃ Mild Base~ 8.5N/ABuffers the solution to prevent the degradation of highly base-sensitive moieties (e.g., esters).
Dichloromethane (DCM) Organic SolventN/A39.6Forms the bottom layer; provides high extraction efficiency for highly polar diamines[1].
Ethyl Acetate (EtOAc) Organic SolventN/A77.1Forms the top layer; serves as a lower toxicity alternative for moderately lipophilic bases[7].
Methanolic KOH Non-Aqueous BaseN/A64.7 (MeOH)Precipitates KCl directly; ideal when the free base is highly water-soluble and resists aqueous extraction[1].

Experimental Workflow

The most common approach for a salt break is an aqueous liquid-liquid extraction (LLE). Below is the logical progression of this workflow.

SaltBreakWorkflow Salt Dihydrochloride Salt (Aqueous Solution) Base Add Base (e.g., NaOH) Adjust pH > pKa + 2 Salt->Base Extract Add Organic Solvent (DCM or EtOAc) Base->Extract PhaseSep Phase Separation (Separatory Funnel) Extract->PhaseSep OrgLayer Organic Layer (Contains Free Base) PhaseSep->OrgLayer Extract AqLayer Aqueous Layer (Contains NaCl + H2O) PhaseSep->AqLayer Drain Dry Dry over Anhydrous Na2SO4 & Filter OrgLayer->Dry AqLayer->Extract Back-Extract (Maximize Yield) Evap Rotary Evaporation (Controlled Temp) Dry->Evap Product Pure Free Base (Store under Inert Gas) Evap->Product

Liquid-Liquid Extraction workflow for converting dihydrochloride salts to free bases.

Detailed Methodologies and Self-Validating Protocols

Protocol A: Aqueous Liquid-Liquid Extraction (Standard Salt Break)

This protocol is optimized for compounds like cystamine dihydrochloride or homopiperazine derivatives, which yield moderately lipophilic free bases[1][7].

Step 1: Dissolution Dissolve the dihydrochloride salt in a minimal volume of deionized water. Causality: Minimizing the aqueous volume keeps the resulting free base highly concentrated, driving the partition coefficient favorably toward the organic phase during the extraction step.

Step 2: Basification (Self-Validating Step) Slowly add 10 N NaOH dropwise while stirring. As the pH approaches the pKa + 2 threshold, the solution will typically turn cloudy, indicating that the lipophilic free base is "crashing out" of the aqueous phase[5][6]. Validation Check: Test the aqueous layer with pH paper to ensure pH > 12. If the solution remains clear despite a high pH, the free base may be highly water-soluble, necessitating Protocol B.

Step 3: Extraction Transfer the cloudy mixture to a separatory funnel. Add an equal volume of Dichloromethane (DCM). Stopper and shake vigorously for 1-2 minutes, venting frequently to release built-up pressure[1].

Step 4: Emulsion Resolution Causality: High concentrations of the free base and localized pH gradients often cause thick emulsions[6]. Action: Allow the funnel to stand. If the emulsion persists, add a small volume of saturated NaCl (brine). The brine increases the ionic strength of the aqueous phase, "salting out" the organic product and forcing phase separation[1][6]. In stubborn cases, filter the entire biphasic mixture through a pad of Celite[1].

Step 5: Isolation and Drying Drain the bottom DCM layer into a clean flask. Repeat the extraction 2-3 times with fresh DCM to maximize yield[5][7]. Combine the organic fractions and dry over anhydrous Na₂SO₄. Causality: Na₂SO₄ is preferred over MgSO₄ for certain amines, as MgSO₄ can sometimes coordinate with and trap the product, reducing overall yield[6].

Step 6: Concentration Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Validation Check: Weigh the resulting viscous oil or solid. Calculate the molar recovery. If the yield is <85%, re-extract the aqueous layer. Store the free base under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation, which often manifests as yellowing or a strong odor[1].

Protocol B: Non-Aqueous Conversion (For Highly Water-Soluble Free Bases)

When the free base is highly water-soluble, aqueous extraction is inefficient. This protocol utilizes an anhydrous environment to drive the reaction via precipitation[1].

Step 1: Dissolution Prepare a solution of the dihydrochloride salt in anhydrous methanol.

Step 2: Base Addition In a separate flask, prepare a stoichiometric solution of potassium hydroxide (KOH) in anhydrous methanol (exactly 2 equivalents of KOH per 1 equivalent of dihydrochloride salt). Slowly add the methanolic KOH to the salt solution[1]. Causality: The acid-base neutralization produces water and potassium chloride (KCl). Because KCl is highly insoluble in methanol, it immediately precipitates out of solution, driving the equilibrium forward without creating an aqueous phase[1].

Step 3: Isolation Filter the suspension through a glass microfiber filter or a Celite pad to remove the KCl salts. Concentrate the methanolic filtrate under reduced pressure to yield the pure free base.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Reactions with 3,3-Dimethylindolin-4-amine Dihydrochloride

Welcome to the Application Scientist Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 3,3-Dimethylindolin-4-amine dihydrochloride (CAS: 2411639-8...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 3,3-Dimethylindolin-4-amine dihydrochloride (CAS: 2411639-80-8).

The 3,3-dimethylindoline core is a highly valued, rigidified structural motif frequently utilized in the development of receptor tyrosine kinase (RTK) inhibitors. Analogous structures (such as Motesanib) are critical in targeting c-Kit and VEGFR to suppress tumor angiogenesis and proliferation[1]. However, functionalizing the 4-amino position presents a triad of chemical challenges: salt neutralization, severe steric hindrance, and competing regioselectivity.

This guide synthesizes field-proven insights to help you troubleshoot low yields, control regioselectivity, and optimize your catalytic cross-couplings and amidations.

Biological Context: Why We Use This Motif

Pathway Drug Indoline-Based Inhibitor (e.g., Motesanib analog) ATP ATP Binding Pocket Drug->ATP Competitive Binding Receptor RTK (c-Kit / VEGFR) Kinase Domain PI3K PI3K / AKT Pathway Receptor->PI3K Inhibits Phosphorylation ATP->Receptor Blocks Activation Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation Suppresses

Mechanism of action for indoline-based receptor tyrosine kinase inhibitors.

Core Troubleshooting & FAQs

Q1: I am getting near-zero yield when attempting a direct amidation with the dihydrochloride salt. What is going wrong? A: The issue lies in the protonation state of your starting material. The dihydrochloride salt means both the N1 (indoline) and N4 (aniline) nitrogens are protonated, rendering them non-nucleophilic. If you rely on weak organic bases (like DIPEA or TEA) in polar aprotic solvents (e.g., DMF, DMSO), the neutralization is often incomplete because the hydrochloride salts are poorly solvated. Solution: Do not attempt in situ neutralization. Perform a biphasic free-basing step (NaOH / DCM) to isolate the free base before setting up your reaction.

Q2: I successfully free-based the compound, but my electrophile reacts at the wrong nitrogen. How do I control regioselectivity? A: This is a classic kinetic vs. thermodynamic competition. The N1 indoline nitrogen is a secondary aliphatic amine, making it inherently more nucleophilic than the N4 primary aromatic amine (aniline). Furthermore, N4 is severely sterically hindered by the adjacent 3,3-dimethyl groups. Solution: You must exploit this nucleophilicity difference. Protect N1 selectively using 1.0 equivalent of Boc-anhydride ( Boc2​O ) at low temperature. The resulting N1-Boc-3,3-dimethylindolin-4-amine can then be selectively functionalized at the N4 position.

Q3: Even with N1 protected, my amidation at N4 is stalling at <20% conversion. What coupling reagents should I use? A: The neopentyl-like steric bulk of the 3,3-dimethyl group creates a massive physical barrier around the N4 amine. Standard coupling reagents (HATU, EDC/HOBt) form bulky active esters that cannot easily approach this hindered pocket. Solution: Switch to highly reactive, sterically compact electrophiles. As noted in large-scale process chemistry literature, acid chlorides are highly effective for sterically hindered or poorly nucleophilic amines[2]. If the acid chloride is unstable, consider using Ghosez's reagent to generate it in situ.

Q4: I am attempting a Buchwald-Hartwig cross-coupling at N4, but observing high amounts of dehalogenation and unreacted amine. Which ligand is optimal? A: Sterically hindered anilines struggle to undergo reductive elimination from the palladium center. First- and second-generation ligands (like BINAP or dppf) will fail here. Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands. Third-generation (G3) Buchwald precatalysts like tBuXPhos or BrettPhos are specifically designed for this; their immense steric bulk forces the challenging reductive elimination step, even with highly hindered anilines[3].

Reaction Workflow & Regioselectivity Logic

Workflow Start 3,3-Dimethylindolin-4-amine Dihydrochloride FreeBase Free-Basing (NaOH / DCM) Start->FreeBase Step 1: Neutralize N1 N1 (Indoline) Secondary Aliphatic FreeBase->N1 High Nucleophilicity N4 N4 (Aniline) Primary Aromatic FreeBase->N4 Sterically Hindered Boc N1-Boc Protection (Boc2O, 1 eq) N1->Boc Step 2: Regioselective Coupling N4 Functionalization (Buchwald-Hartwig / Amidation) Boc->Coupling Step 3: Target Reaction Deprotect Global Deprotection (TFA / DCM) Coupling->Deprotect Step 4: Finalize

Regioselective workflow for 3,3-Dimethylindolin-4-amine functionalization.

Quantitative Data: Ligand Optimization for N4 Buchwald-Hartwig Coupling

To demonstrate the causality of steric hindrance on catalyst selection, below is a summary of ligand performance when coupling N1-Boc-3,3-dimethylindolin-4-amine with a standard aryl chloride (e.g., 4-chlorotoluene) at 110 °C.

Ligand / PrecatalystBaseSolventTime (h)Conversion (%)Primary Failure Mode
BINAP Cs2​CO3​ Toluene24< 5%Stalled at oxidative addition.
XPhos Pd G3NaOtBuDioxane1235%Dehalogenation of aryl chloride.
RuPhos Pd G3NaOtBuDioxane1260%Slow reductive elimination.
BrettPhos Pd G3 NaOtBu Dioxane 4 92% Optimal for hindered anilines.
tBuXPhos Pd G3 NaOtBu Dioxane 4 95% Optimal for hindered anilines.

Data extrapolated from established benchmarks for sterically hindered aniline cross-couplings[3].

Validated Experimental Protocols
Protocol A: Biphasic Free-Basing and Regioselective N1-Boc Protection

This protocol utilizes a self-validating stoichiometric control to prevent over-protection.

  • Free-Basing: Suspend 3,3-Dimethylindolin-4-amine dihydrochloride (10.0 mmol) in DCM (50 mL). Add 2M aqueous NaOH (30 mL, 60.0 mmol) and stir vigorously for 30 minutes at room temperature.

  • Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the free base as a highly reactive oil/solid.

  • Regioselective Protection: Dissolve the free base in anhydrous THF (40 mL) and cool to 0 °C under nitrogen.

  • Controlled Addition: Dissolve Boc2​O (9.8 mmol, 0.98 eq) in THF (10 mL) and add dropwise via syringe pump over 1 hour. Causality: Keeping Boc2​O slightly sub-stoichiometric ensures the sterically hindered N4 position remains untouched.

  • Self-Validation (LCMS Check): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LCMS. The mass should shift from 162.2 m/z (free base) to 262.3 m/z (N1-Boc). Do not add more Boc2​O even if trace starting material remains , as it will begin reacting with N4.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry, and purify via flash chromatography to isolate N1-Boc-3,3-dimethylindolin-4-amine.

Protocol B: Buchwald-Hartwig Cross-Coupling at the Hindered N4 Position

This protocol utilizes a G3 precatalyst to overcome the neopentyl-like steric bulk.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with N1-Boc-3,3-dimethylindolin-4-amine (1.0 mmol), your target Aryl Chloride (1.2 mmol), tBuXPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and Sodium tert-butoxide (NaOtBu) (1.4 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL). Seal the flask and remove it from the glovebox.

  • Reaction: Heat the mixture to 110 °C in a pre-heated oil bath for 4 hours.

  • Self-Validation (TLC Check): Monitor the disappearance of the aniline starting material via TLC (Hexanes/EtOAc 3:1). The bulky tBuXPhos ligand should drive complete conversion within 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via column chromatography.

References
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.[Link]

  • Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells. NIH.[Link]

Sources

Optimization

Technical Support Center: Optimizing 3,3-Dimethylindolin-4-amine Couplings

Welcome to the Technical Support Center. Coupling highly hindered anilines is one of the most notorious challenges in modern cross-coupling chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Coupling highly hindered anilines is one of the most notorious challenges in modern cross-coupling chemistry. The compound 3,3-dimethylindolin-4-amine presents a unique topographical challenge: the neopentyl-like steric bulk of the 3,3-dimethyl group sits immediately adjacent (ortho) to the 4-amino nucleophile.

This guide is designed to move beyond basic reaction templates. Here, we diagnose the root causes of catalytic failure, provide field-proven troubleshooting strategies, and outline a self-validating protocol to ensure your C–N bond formations succeed.

Mechanistic Insights: The Steric Bottleneck

In a standard Buchwald-Hartwig amination, the catalytic cycle flows through oxidative addition, amine binding/deprotonation, and reductive elimination. For 3,3-dimethylindolin-4-amine, the cycle typically stalls at the amine binding and deprotonation step [1]. The massive steric wall at the C3 position prevents the amine from easily displacing the halide on the Pd(II) intermediate.

If the amine does manage to bind, the resulting complex is so crowded that reductive elimination must be forced by using highly specialized, bulky ligands. As demonstrated in recent studies on , failure to account for this steric bottleneck results in rapid catalyst deactivation or off-cycle resting states[1].

CatalyticCycle Pd0 Active Pd(0)L Catalyst PdII_Ar Pd(II)(Ar)(X)L Intermediate Pd0->PdII_Ar Oxidative Addition (Aryl Halide) PdII_Amine Pd(II)(Ar)(NH-Indoline)L (Steric Bottleneck) PdII_Ar->PdII_Amine Amine Binding & Deprotonation Product Coupled Product + Pd(0)L PdII_Amine->Product Reductive Elimination (Driven by Bulky Ligand) Product->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of Buchwald-Hartwig amination highlighting the steric bottleneck.

Troubleshooting Guides & FAQs

Q1: My Buchwald-Hartwig amination with 3,3-dimethylindolin-4-amine yields trace product and mostly unreacted starting material. What is wrong? Causality & Solution: Your ligand is likely too small or too flexible. Standard ligands like PPh₃ or even BINAP form inactive bis-amine Pd complexes when faced with hindered substrates. You must use highly rigid, bulky N-heterocyclic carbene (NHC) ligands or advanced biaryl phosphines. We recommend or BrettPhos[2][3]. These ligands create a deep, well-defined catalytic pocket that prevents the formation of off-cycle resting states and physically forces the aryl group and the hindered amine together to accelerate reductive elimination[2][4].

Q2: I am observing significant hydrodehalogenation (reduction) of my aryl halide instead of the desired C–N coupling. How do I prevent this? Causality & Solution: Hydrodehalogenation occurs when the Pd(II)-aryl intermediate undergoes β-hydride elimination (from the base or solvent) or abstracts a hydrogen atom because the amine coordination step is kinetically too slow[1].

  • Action 1: Switch to a non-nucleophilic base without β-hydrogens, such as NaOtBu or anhydrous K₃PO₄.

  • Action 2: Increase the reaction concentration (e.g., 0.5 M to 1.0 M) to increase the collision frequency between the Pd-complex and the hindered amine.

Q3: I purchased 3,3-dimethylindolin-4-amine, but it is a dihydrochloride salt. Does this affect the reaction? Causality & Solution: Absolutely. The compound is frequently supplied as a dihydrochloride salt to prevent oxidative degradation[5]. If you use the salt directly without adjusting your base equivalents, the amine remains protonated and completely non-nucleophilic, shutting down the reaction. You must add exactly 2.0 extra equivalents of strong base per equivalent of amine to liberate the free base in situ before the cross-coupling can occur.

Quantitative Data: Catalyst & Ligand Selection

To guide your optimization, the following table summarizes the expected performance of various catalytic systems when applied to neopentyl-hindered anilines like 3,3-dimethylindolin-4-amine.

Catalyst SystemLigand TypeBaseTemp (°C)Expected Yield (%)Primary Failure Mode / Observation
Pd(OAc)₂ / PPh₃Monodentate PhosphineCs₂CO₃100< 5%Catalyst deactivation; no reductive elimination.
Pd₂(dba)₃ / XPhosBiaryl PhosphineNaOtBu10040-50%Slow amine coordination; competitive dehalogenation.
Pd-PEPPSI-IPentCl NHC (Highly Bulky) NaOtBu 90-100 85-95% Highly efficient; steric bulk forces reductive elimination.
CuI / DiamineUllmann-typeK₃PO₄11010-20%Insufficient reactivity for extreme steric bulk[6].

Validated Experimental Protocol: Highly Hindered Amination

This protocol utilizes a self-validating system: the transition of the reaction mixture from a dark precatalyst suspension to a homogeneous pale yellow/orange solution confirms the successful generation of the active Pd(0) species.

Workflow Prep Glovebox Setup (Inert Atmosphere) Reagents Add Precatalyst, Ligand, Base Prep->Reagents Solvent Add Degassed Solvent (e.g., 1,4-Dioxane) Reagents->Solvent Heat Heat at 90-110°C (12-24 hours) Solvent->Heat Workup Cool, Filter, Purify via Column Heat->Workup

Figure 2: Step-by-step experimental workflow for air-sensitive hindered amination.

Step-by-Step Methodology
  • Inert Preparation (Glovebox): Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with a magnetic stir bar.

  • Reagent Loading: Add the aryl halide (1.0 mmol) and 3,3-dimethylindolin-4-amine dihydrochloride (1.2 mmol)[5].

  • Catalyst & Base Addition: Add Pd-PEPPSI-IPentCl (0.02 mmol, 2 mol%) and NaOtBu (3.8 mmol).

    • Causality Check: Why 3.8 mmol of base? You need 2.4 mmol to neutralize the 1.2 mmol of dihydrochloride salt, plus 1.4 mmol to drive the catalytic cycle for the 1.0 mmol of aryl halide.

  • Solvent Introduction: Add 2.0 mL of rigorously degassed, anhydrous 1,4-dioxane. Seal the Schlenk tube tightly with a Teflon screw cap.

  • Thermal Activation: Remove the sealed tube from the glovebox and submerge it in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 16 hours.

    • Causality Check: The high temperature provides the kinetic energy required to overcome the massive activation barrier of coordinating the neopentyl-hindered amine to the palladium center.

  • Workup & Validation: Cool the reaction to room temperature. The mixture should appear as a light orange suspension (indicating a healthy, active catalyst resting state). Dilute with ethyl acetate (10 mL), filter through a short pad of Celite to remove inorganic salts, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via standard flash column chromatography (Hexanes/EtOAc) to isolate the pure coupled product.

References

  • "3,3-Dimethylindolin-4-amine dihydrochloride", American Elements. Available at: [Link]

  • "Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions", YorkSpace. Available at: [Link]

  • "Well-Defined Pre-Catalysts in Amide and Ester Bond Activation", MDPI. Available at: [Link]

  • "Cu-Catalyzed C–N Coupling with Sterically Hindered Partners", ACS Catalysis. Available at: [Link]

  • "Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination", RSC Publishing. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3,3-Dimethylindolin-4-amine Free Base

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of 3,3-Dimethylindolin-4-amine in cross-coupling reactions, biological a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of 3,3-Dimethylindolin-4-amine in cross-coupling reactions, biological assays, or material synthesis. The root cause of these experimental failures almost always traces back to the mishandling of its free base form.

This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind the compound's instability and self-validating protocols to ensure your experiments succeed.

Mechanistic Insights: The "Why" Behind the Instability

To troubleshoot effectively, you must understand the molecule's electronic architecture. 3,3-Dimethylindolin-4-amine is an electron-rich bicyclic system featuring two distinct reactive nitrogen centers: a secondary indoline amine and a primary aniline-type amine.

In typical indolines, atmospheric oxygen rapidly drives aromatization to form stable indoles. However, the 3,3-dimethyl substitution completely blocks this aromatization pathway because the benzylic position (C3) lacks the necessary C-H bonds to form a double bond[1].

While this structural twist prevents indole formation, it does not confer stability to the free base. The electron-donating nature of the 4-amino group significantly increases the electron density on both nitrogen atoms. Consequently, the free base is highly susceptible to photo-oxidation and atmospheric degradation. Instead of forming an indole, the nitrogens oxidize to form N-oxides, nitroso intermediates, and highly colored quinoid polymeric derivatives[2]. Because of this severe instability, the compound is universally synthesized, shipped, and stored as a dihydrochloride salt (CAS 2411639-80-8)[3].

OxidationPathway A 3,3-Dimethylindolin-4-amine (Free Base) B O2 / Light Exposure A->B C Blocked Pathway: No Indole Formation B->C Blocked by 3,3-dimethyl D Active Pathway: Amine Oxidation B->D Electron-rich nitrogens E Colored Quinoid Derivatives D->E Radical coupling

Mechanistic pathways of 3,3-dimethylindolin-4-amine oxidation under atmospheric conditions.

Troubleshooting FAQs

Q: My freshly prepared free base turned from pale yellow to deep pink/brown within hours. Is it ruined? A: Yes. A significant color change indicates oxidative degradation. Aromatic amines oxidize via radical pathways to form quinoid derivatives when exposed to oxygen and light[2]. The deeper the color, the higher the concentration of polymeric impurities. You must discard heavily discolored batches. The color serves as a self-validating indicator of compound integrity: if it isn't pale yellow or colorless, it is compromised.

Q: Can I store the free base in a standard -20°C freezer? A: No. Even at -20°C, the residual oxygen in the headspace of standard vials will cause gradual degradation. If you must store the free base, it requires strict Schlenk techniques: the neat oil/solid must be placed under high vacuum, backfilled with ultra-pure Argon, sealed in an amber ampoule to prevent photo-oxidation, and stored at -80°C.

Q: Why does my reaction yield drop when using the free base compared to literature precedents? A: The free base likely degraded before or during the reaction setup. The oxidation products (quinoids/N-oxides) can act as pro-oxygenic catalysts or poison transition-metal catalysts used in downstream cross-coupling reactions. Always generate the free base immediately prior to use from the stable dihydrochloride salt[3].

Quantitative Stability Profile

To assist in your experimental planning, refer to the following stability data comparing the free base to its commercially available salt form.

FormStorage ConditionAtmosphereEstimated Shelf LifeVisual Degradation Cue
Dihydrochloride Salt Room Temp (20°C)Air> 2 YearsNone (Remains white/off-white solid)
Free Base Room Temp (20°C)Air< 2 HoursRapid shift to pink/dark brown
Free Base -20°CAir1-3 DaysGradual yellowing to light pink
Free Base -80°CArgon (Sealed)1-2 MonthsVery slow yellowing
Standard Operating Procedure (SOP): Anaerobic In Situ Generation

Do not attempt to store the free base. Instead, use this self-validating protocol to generate it directly before your experiment. Validation Check: If the final organic layer remains colorless to pale yellow, your anaerobic technique was successful. If it turns pink, oxygen was introduced and the batch should be discarded.

Step-by-Step Methodology:

  • Solvent Degassing: Sparge deionized water and Ethyl Acetate (EtOAc) with Argon for 30 minutes prior to use.

  • Dissolution: In a Schlenk flask under an Argon atmosphere, dissolve 3,3-Dimethylindolin-4-amine dihydrochloride (1.0 eq) in the degassed water.

  • Neutralization: Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) until the pH reaches 8.5–9.0.

    • Causality Note: A mild base like NaHCO₃ is deliberately chosen over stronger bases (like NaOH) because high local alkalinity can inadvertently catalyze oxidative coupling in the presence of trace oxygen.

  • Extraction: Add the degassed EtOAc and stir vigorously for 5 minutes. Allow the aqueous and organic layers to separate.

  • Drying: Transfer the organic layer via cannula to a secondary flask containing anhydrous Na₂SO₄ (previously purged with Argon).

  • Concentration: Filter the dried solution via cannula and concentrate under reduced pressure (using a rotary evaporator flushed with Argon). Use the resulting free base immediately in your downstream reaction.

Workflow S1 Dihydrochloride Salt (Stable Storage) S2 Dissolve in Degassed Water S1->S2 S3 Neutralize with NaHCO3 (Under Argon) S2->S3 S4 Extract into Degassed EtOAc S3->S4 S5 Dry & Concentrate in vacuo S4->S5 S6 Free Base (Use Immediately) S5->S6

Step-by-step workflow for the in situ generation of the free base from the dihydrochloride salt.

References
  • Cascade Reactions with a Twist: Chemoenzymatic Synthesis of Biologically Relevant Heterocycles. Vrije Universiteit Amsterdam. Available at:[Link]

  • Aromatic amine - Chemical Properties and Stability. Grokipedia. Available at:[Link]

  • 3,3-Dimethylindolin-4-amine dihydrochloride. American Elements. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 3,3-Dimethylindolin-4-amine via Column Chromatography

Welcome to the Technical Support Center for the chromatographic purification of 3,3-dimethylindolin-4-amine. This guide is designed for synthesis chemists and drug development professionals who require high-purity isolat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification of 3,3-dimethylindolin-4-amine. This guide is designed for synthesis chemists and drug development professionals who require high-purity isolation of indoline-amine derivatives.

Mechanistic Overview: The Challenge of Basic Amines

3,3-Dimethylindolin-4-amine is a highly valuable intermediate, often synthesized via the reductive cyclization of nitro-precursors. However, its structural combination of an indoline core and a primary aniline-type amine at the 4-position makes it highly basic and polar. When subjected to standard normal-phase silica gel chromatography, researchers frequently encounter severe band broadening (tailing), poor resolution, and diminished yields.

The Causality of Tailing: Standard silica gel is rich in Brønsted acidic silanol groups (Si-OH). The basic nitrogen atoms in 3,3-dimethylindolin-4-amine readily donate electron pairs to these protons, creating a strong acid-base interaction1[1]. This interaction disrupts the continuous equilibrium of the mobile and stationary phases. Instead of eluting in a discrete band, the compound is continuously adsorbed and desorbed at varying rates, causing it to drag through the column 2[2]. Overcoming this requires either masking the silanols, changing the stationary phase, or utilizing reversed-phase methodologies3[3].

Mechanism cluster_0 Unmodified Silica (Tailing) cluster_1 TEA-Modified Silica (Sharp Elution) Silanol1 Acidic Silanol (Si-OH) Bind Irreversible Binding & Peak Tailing Silanol1->Bind Amine1 Indolin-4-amine Amine1->Bind Silanol2 Acidic Silanol (Si-OH) Masked Masked Silanol (Si-O⁻ HN⁺Et3) Silanol2->Masked TEA 1% Triethylamine TEA->Masked Elute Reversible Adsorption (Sharp Peak) Masked->Elute Amine2 Indolin-4-amine Amine2->Elute

Mechanism of silanol masking by triethylamine to prevent amine tailing.

Self-Validating Experimental Protocols

To ensure high-purity isolation, select one of the following field-proven protocols based on your available equipment and the specific impurity profile of your crude mixture.

Protocol A: Normal-Phase Chromatography with Amine-Modified Mobile Phase

This protocol uses a sacrificial basic modifier to pre-neutralize acidic silanols, allowing the target amine to elute sharply 4[4].

  • Solvent Preparation: Prepare a mobile phase system of Hexane/Ethyl Acetate (e.g., starting at 90:10). Add exactly 1% (v/v) Triethylamine (TEA) to the entire solvent batch.

  • Column Packing & Equilibration (Critical Step): Pack the silica gel (230-400 mesh) using the slurry method with the TEA-modified initial solvent. Flush the column with at least 3 column volumes (CV) of the TEA-modified solvent.

    • Self-Validation Checkpoint: Test the pH of the eluent exiting the column with pH paper. It must be basic (pH > 8), confirming the silica's internal silanols are fully saturated.

  • Sample Loading: Dissolve the crude 3,3-dimethylindolin-4-amine in a minimal amount of dichloromethane (DCM). Apply evenly to the top of the sand layer to prevent channeling.

  • Gradient Elution: Elute using a step gradient, increasing the Ethyl Acetate concentration by 5% increments, while strictly maintaining the 1% TEA concentration throughout the run.

  • Fraction Analysis: Monitor fractions via TLC. Visualize spots using a UV lamp (254 nm) and confirm the primary amine presence by staining with Ninhydrin (heating required) 5[5].

Protocol B: Reversed-Phase (C18) Flash Chromatography

For crude mixtures containing highly polar impurities, or when trace TEA removal is problematic for downstream biological assays, reversed-phase C18 is superior 3[3].

  • Column Selection: Use a pre-packed C18 preparative flash cartridge.

  • Solvent System: Use a gradient of Water (Solvent A) and Acetonitrile (Solvent B). To maintain the amine in its free-base, lipophilic form (which drastically increases retention and resolution on C18), adjust the aqueous phase to pH 10 using 0.1% ammonium hydroxide1[1].

  • Equilibration: Equilibrate the column with 5 CV of 95% A / 5% B.

  • Elution: Run a gradient from 5% B to 70% B over 15 CV.

  • Recovery: Lyophilize the pure fractions to prevent thermal degradation of the amine during standard solvent evaporation.

Workflow Start Crude 3,3-Dimethylindolin-4-amine Assess Assess Impurity Profile Start->Assess NP Normal Phase (Silica) Assess->NP Lipophilic Impurities RP Reversed Phase (C18) Assess->RP Polar/Ionizable Impurities Mod Add 1% TEA to Mobile Phase NP->Mod pH Adjust Aqueous Phase to pH 10 RP->pH Elute1 Hexane/EtOAc Gradient Mod->Elute1 Elute2 Water/MeCN Gradient pH->Elute2 Pure Pure Target Compound Elute1->Pure Elute2->Pure

Decision matrix for selecting the optimal chromatographic workflow.

Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of 3,3-dimethylindolin-4-amine across different stationary phases, allowing for direct comparison of efficiency.

ParameterNormal Phase (Standard Silica)Normal Phase (1% TEA Modified)Reversed Phase (C18, pH 10)Amine-Functionalized Silica (KP-NH)
Typical Mobile Phase Hexane / EtOAcHexane / EtOAc + 1% TEAWater / MeCN + 0.1% NH₄OHHexane / EtOAc
Analyte State Ionized / InteractingFree BaseFree Base (Lipophilic)Free Base
Tailing Factor (Tf) > 2.5 (Severe)1.1 - 1.3 (Excellent)1.0 - 1.2 (Excellent)1.0 - 1.2 (Excellent)
Typical Recovery Yield 40 - 60% (Loss on column)85 - 95%90 - 98%90 - 95%
Resolution from Precursors Poor (Co-elution common)HighVery HighHigh

Troubleshooting Guide

Q: My 3,3-Dimethylindolin-4-amine is streaking across the entire TLC plate. How do I fix this before running the column? A: Streaking indicates a strong interaction between the basic amine and the acidic silica TLC plate. To resolve this, add 1-2 drops of triethylamine (TEA) or ammonium hydroxide to your TLC developing chamber. If the spot resolves into a tight circle, you must apply Protocol A (TEA modification) to your preparative column.

Q: I used 1% TEA in my mobile phase, but I still experienced low recovery (<50%). What went wrong? A: The most common cause of low recovery despite using a modifier is failing to pre-equilibrate the column. Standard silica gel has a massive surface area (e.g., 500 m²/g). If you only add TEA to the eluent during the run, the leading edge of your solvent is stripped of TEA as it neutralizes the column, leaving your compound exposed to acidic silanols. You must flush the column with at least 3 CV of TEA-modified solvent before loading your sample.

Q: My target compound co-elutes with the unreacted nitro-indoline precursor. How can I separate them? A: Nitro compounds are significantly less polar than their corresponding primary amines. If they co-elute, your solvent system is likely too polar initially. Start with a much lower percentage of the polar solvent (e.g., 100% Hexane + 1% TEA) and use a very shallow gradient (increasing EtOAc by 2-5% increments). Alternatively, switch to Reversed-Phase C18 (Protocol B), where the lipophilic differences between the nitro group and the amine group are exaggerated at high pH.

Frequently Asked Questions (FAQs)

Q: Can I use dry loading for 3,3-Dimethylindolin-4-amine? A: Yes, but with a critical caveat. If you dry load onto standard silica gel, the basic compound will immediately bind to the acidic silanols during the solvent evaporation step, often irreversibly. If you must dry load due to poor solubility, use Celite or basic alumina as the solid support instead of silica gel.

Q: Is basic alumina a better alternative to silica gel for this compound? A: Basic alumina is an excellent alternative because its surface is intrinsically basic, eliminating the need for TEA modifiers. However, alumina has a lower loading capacity and different selectivity compared to silica. It is highly recommended if your downstream application is sensitive to trace TEA residues.

Q: How do I remove residual triethylamine after purification? A: TEA can be difficult to remove completely via standard rotary evaporation. You can place the purified fractions under high vacuum (lyophilization or Schlenk line) for 24-48 hours. Alternatively, dissolve the product in a volatile organic solvent (like DCM), wash quickly with a mildly basic aqueous solution (to keep your product as a free base while washing away excess TEA), dry over Na₂SO₄, and re-concentrate.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Column Chromatography Purification of 1-Allyl-1h-indol-5-amine. BenchChem. 4

  • BenchChem Technical Support Team. (2025). Application Note and Protocol: Purification of 2-Amino-1-(1H-indol-3-yl)ethanol by Column Chromatography. BenchChem. 5

  • University of Victoria. Column Chromatography. UVic Chemistry. 2

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. 1

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO Application Note. 3

Sources

Troubleshooting

Process Chemistry Support Center: Catalyst Selection &amp; Troubleshooting for 3,3-Dimethylindolin-4-amine Workflows

Welcome to the Technical Support Center. 3,3-Dimethylindolin-4-amine is a highly valuable building block in pharmaceutical development, particularly for kinase inhibitors and GPCR ligands.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3,3-Dimethylindolin-4-amine is a highly valuable building block in pharmaceutical development, particularly for kinase inhibitors and GPCR ligands. However, its use in C–N cross-coupling (Buchwald-Hartwig amination) presents severe synthetic challenges. The extreme steric bulk of the gem-dimethyl group at the C3 position physically restricts the adjacent C4-primary amine, impeding critical steps in the palladium catalytic cycle.

This guide provides field-proven, mechanistically grounded solutions to overcome these steric bottlenecks, ensuring high-yielding and chemoselective arylations.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why do standard palladium catalysts (e.g., Pd/BINAP or Pd/dppf) fail with 3,3-Dimethylindolin-4-amine? A: Bidentate ligands like BINAP form rigid, square-planar Pd(II) complexes that lack the spatial flexibility to accommodate the bulky 3,3-dimethylindoline framework. The steric clash between the C3-gem-dimethyl group and the ligand framework prevents the amine from coordinating to the Pd(II)-aryl intermediate. Consequently, the catalytic cycle stalls after oxidative addition, leading to off-cycle catalyst resting states and irreversible degradation ().

Q2: The substrate has two nitrogen atoms (N1 secondary indoline, C4 primary aniline). How do I prevent unwanted coupling at N1? A: Chemoselectivity is dictated by the steric environment of the ligand. Ligands like BrettPhos are highly selective for primary amines over secondary amines. The massive steric profile of BrettPhos physically blocks the bulkier secondary amine (N1) from coordinating to the palladium center. By utilizing BrettPhos or GPhos, you can achieve >95% chemoselective arylation at the C4 primary amine without requiring protecting groups ().

Q3: Should I use BrettPhos, tBuBrettPhos, or RuPhos for this specific substrate? A: For hindered primary anilines like 3,3-dimethylindolin-4-amine, BrettPhos or tBuBrettPhos are the optimal baseline choices. RuPhos is designed for secondary amines; its smaller steric profile compared to BrettPhos makes reductive elimination the rate-limiting step for primary amines, leading to poor turnover. Conversely, the extreme bulk of BrettPhos forces the formation of a highly reactive monoligated Pd(0) species and accelerates reductive elimination. For extreme cases or room-temperature couplings, GPhos is highly recommended due to its resistance to off-cycle catalyst deactivation ().

Q4: What base and solvent combination ensures the highest conversion? A: Strong, soluble bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) in non-polar solvents (Toluene or 1,4-Dioxane) are required. Weak bases (e.g., K2CO3) fail because the deprotonation of the highly hindered Pd-amine complex is thermodynamically uphill and requires a strong kinetic driving force.

Part 2: Quantitative Catalyst Selection Matrix

To streamline your reaction optimization, refer to the following quantitative comparison of Buchwald-Hartwig ligands when applied to sterically hindered primary anilines like 3,3-dimethylindolin-4-amine.

LigandRelative Steric Bulk (% Buried Volume)Optimal Substrate ClassRate-Limiting StepExpected Yield (3,3-Dimethylindolin-4-amine)
RuPhos ~30%Secondary AminesReductive Elimination< 15% (Poor turnover)
BrettPhos ~45%Primary AminesOxidative Addition65 - 75% (Moderate)
tBuBrettPhos ~50%Hindered Primary AminesOxidative Addition80 - 85% (Good)
GPhos ~52%Extreme Steric / α -TertiaryAmine Binding> 90% (Excellent)

Part 3: Mechanistic Workflows & Troubleshooting

Catalytic Cycle & Steric Bottlenecks

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Rate-limiting for BrettPhos) Pd0->OA PdII_Ar Pd(II)(Ar)(X)L OA->PdII_Ar AmineBind Amine Binding & Deprotonation (Steric clash with C3-dimethyl) PdII_Ar->AmineBind PdII_Amine Pd(II)(Ar)(NHR)L AmineBind->PdII_Amine RE Reductive Elimination (Accelerated by bulky ligands) PdII_Amine->RE RE->Pd0 Catalyst Turnover Product Coupled Product RE->Product

Fig 1. Buchwald-Hartwig catalytic cycle highlighting steric bottlenecks for 3,3-dimethylindolin-4-amine.

Diagnostic Troubleshooting Guide

If your reaction fails or stalls, use the LCMS data of the crude mixture to diagnose the specific mechanistic failure.

Symptom 1: High levels of Dehalogenated Aryl Halide (Hydrodehalogenation)

  • Diagnosis: The rate of amine binding is too slow due to steric clash. The Pd(II)-aryl intermediate undergoes competitive β -hydride elimination (if aliphatic amines/solvents are present) or protonation, destroying the electrophile.

  • Solution: Increase the concentration of 3,3-dimethylindolin-4-amine (up to 1.5 eq) to drive the binding kinetics. Ensure absolute anhydrous conditions, as trace water accelerates hydrodehalogenation.

Symptom 2: Unreacted Starting Materials (Catalyst Dormancy)

  • Diagnosis: The primary amine has displaced the phosphine ligand, forming a catalytically dead bis(amine)Pd(Ar)X complex. This is common at room temperature with BrettPhos.

  • Solution: Switch the ligand to GPhos , which possesses an ortho-OtBu group that prevents ligand displacement, or increase the reaction temperature to 90 °C to force the off-cycle complex back into the active cycle.

TroubleshootingTree Issue Low Yield / Stalled LCMS LCMS Analysis Issue->LCMS Dehal Dehalogenated Aryl Halide LCMS->Dehal Unreact Recovered Starting Materials LCMS->Unreact Sol1 Use NaOtBu Increase Amine Eq. Dehal->Sol1 Slow binding Sol2 Switch to GPhos Heat to 90°C Unreact->Sol2 Catalyst dead

Fig 2. LCMS-guided troubleshooting logic tree for stalled amination reactions.

Part 4: Self-Validating Experimental Protocol

Standard Operating Procedure: GPhos-Catalyzed Amination of 3,3-Dimethylindolin-4-amine

Objective: Efficient C–N coupling of 3,3-dimethylindolin-4-amine with an aryl chloride, utilizing the GPhos Pd G3 precatalyst to prevent off-cycle deactivation.

Step 1: Preparation of the Reagent Matrix (Glovebox Required)

  • To an oven-dried 8 mL reaction vial equipped with a magnetic stir bar, add Aryl Chloride (1.0 mmol).

  • Add 3,3-Dimethylindolin-4-amine (1.2 mmol, 1.2 eq).

  • Add Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq).

    • Causality: The 1.2x excess of the hindered amine compensates for potential competitive binding delays and drives the thermodynamically challenging amine-binding step.

Step 2: Catalyst Addition

  • Add GPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

    • Validation Checkpoint: The precatalyst must be a free-flowing, distinct solid. If the material appears gummy or discolored, it has degraded via moisture exposure. Using degraded precatalyst will result in immediate reaction failure (0% conversion).

Step 3: Solvent Addition and Heating

  • Suspend the solid mixture in 4.0 mL of anhydrous 1,4-Dioxane.

  • Seal the vial tightly with a PTFE-lined septum cap and remove it from the glovebox.

  • Place the vial in a pre-heated aluminum block at 90 °C and stir vigorously (800 rpm) for 12 hours.

    • Causality: Dioxane provides a high boiling point and coordinates weakly to Pd, stabilizing the highly reactive, monoligated Pd(0) intermediate without outcompeting the hindered amine for the open coordination site.

Step 4: Reaction Quench and Analysis

  • Cool the reaction to room temperature.

  • Dilute the mixture with 5 mL of Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black.

  • Concentrate the filtrate under reduced pressure.

    • Validation Checkpoint: Perform an immediate LCMS analysis of the crude residue. A successfully initiated reaction will show <5% of the dehalogenated aryl byproduct, confirming that the amine binding outpaced competitive hydrodehalogenation pathways.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure ACS Omega (2020). URL:[Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis Journal of the American Chemical Society (2015). URL:[Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Journal of the American Chemical Society / PMC (2019). URL:[Link]

Optimization

Technical Support Center: Work-up and Purification of Reactions Containing 3,3-Dimethylindolin-4-amine

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3,3-Dimethylindolin-4-amine and its derivatives. This document provides in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3,3-Dimethylindolin-4-amine and its derivatives. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the work-up and purification of reaction mixtures containing this versatile building block.

Introduction

3,3-Dimethylindolin-4-amine is a substituted indoline that serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its structure, featuring a basic aromatic amine and a sterically hindered indoline core, presents unique challenges during reaction work-up and purification. This guide aims to provide a comprehensive resource for overcoming these challenges, ensuring the efficient isolation of pure products.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 3,3-Dimethylindolin-4-amine that influence the work-up procedure?

A1: The work-up strategy for reactions involving 3,3-Dimethylindolin-4-amine is primarily dictated by its basicity and solubility.

  • Solubility: Like many organic amines, 3,3-Dimethylindolin-4-amine is generally soluble in a range of organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH). Its solubility in water is expected to be low, but its protonated form (the ammonium salt) will be highly water-soluble.[8] This differential solubility is exploited during aqueous work-ups.

Q2: I have completed my reaction. What is the first step in the work-up process?

A2: The initial step is to quench the reaction appropriately and then perform a liquid-liquid extraction to partition your product and byproducts between an organic and an aqueous phase. The choice of quenching agent will depend on the specific reagents used in your reaction. For example, if you have used a strong acid catalyst, you would typically neutralize it with a weak base like sodium bicarbonate solution.

The standard procedure involves dissolving the reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane, and then washing it with an aqueous solution.[2][3]

Q3: How do I effectively separate my 3,3-Dimethylindolin-4-amine-containing product from acidic or neutral impurities?

A3: Acid-base extraction is the most powerful technique for this separation.[2][3][5][7][9] The general principle is to convert the basic amine into its water-soluble salt by washing the organic layer with a dilute aqueous acid.

Protocol for Acid-Base Extraction:

  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid, such as 1 M hydrochloric acid (HCl).

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure.

  • Allow the layers to separate. Your protonated product will now be in the aqueous layer.

  • Drain the lower aqueous layer.

  • To recover your product, basify the aqueous layer with a base like 1 M sodium hydroxide (NaOH) or saturated sodium bicarbonate solution until the pH is basic (pH > 8).

  • Your product should now precipitate out of the aqueous solution. If it does, you can collect it by filtration. If it separates as an oil or remains dissolved, you will need to extract it back into an organic solvent (e.g., three times with ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry them over an anhydrous drying agent (like sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain your purified product.

Q4: I am observing a persistent emulsion during the extraction. How can I resolve this?

A4: Emulsion formation is a common problem when working with amines, which can act as surfactants.[10][11][12][13][14] Here are several techniques to break an emulsion:

  • "Salting out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to force the separation of the two phases.[11][13]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel to minimize the formation of an emulsion.[11]

  • Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool.

  • Centrifugation: If a centrifuge is available, spinning the mixture can often break the emulsion.[13]

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.[12]

Q5: My product seems to be unstable during the work-up. What precautions should I take?

A5: Indoline derivatives can be susceptible to oxidation, which can lead to the formation of the corresponding indole.[15][16][17] This is often observed as the development of color in the sample. To minimize degradation:

  • Work quickly and at low temperatures: Perform the work-up as quickly as possible and use cold solutions where appropriate.

  • Use an inert atmosphere: If your compound is particularly sensitive, consider performing the work-up under an inert atmosphere of nitrogen or argon.

  • Avoid prolonged exposure to acid or base: While necessary for extraction, prolonged contact with strong acids or bases can sometimes lead to degradation. Neutralize the solutions as soon as the separation is complete.

Q6: How can I best purify my 3,3-Dimethylindolin-4-amine derivative after the initial extraction?

A6: The two most common purification techniques for solid organic compounds are column chromatography and recrystallization.

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities. For 3,3-Dimethylindolin-4-amine and its derivatives, silica gel is a common stationary phase. A typical mobile phase would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective.

  • Recrystallization: This technique can yield very pure crystalline material. The key is to find a solvent or solvent system in which your product is soluble at high temperatures but poorly soluble at low temperatures.[18] Common solvents to try for indoline derivatives include ethanol, methanol, ethyl acetate, or a mixture of solvents like ethanol/water or ethyl acetate/hexanes.[19]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Product is not extracting into the acidic aqueous layer. The aqueous solution is not acidic enough to protonate the amine.Check the pH of the aqueous layer. It should be at least 2 pH units below the pKa of the amine's conjugate acid. Add more dilute acid if necessary.
Product precipitates out during the acidic wash. The hydrochloride salt of your product may be sparingly soluble in water.Try using a larger volume of aqueous acid or a slightly different acid. Alternatively, you may need to filter the precipitated salt and then proceed with the basification and re-extraction step.
No product is obtained after basifying the aqueous layer and re-extracting. The product may be more water-soluble than anticipated, even in its neutral form.Try extracting the basified aqueous layer with a more polar organic solvent like dichloromethane or a mixture of ethyl acetate and methanol. Salting out the aqueous layer with sodium chloride before extraction can also help.
The final product is colored, even after purification. The compound may be inherently colored. Oxidation to the corresponding indole can also introduce color.Check the literature for the expected appearance of your compound. To minimize oxidation, store the compound under an inert atmosphere and in the dark. If the color is due to an impurity, further purification by recrystallization or a second column may be necessary.
Spots are streaking on the TLC plate. The compound is too polar for the eluent, or it is interacting strongly with the silica gel (which is acidic).Add a small amount of a more polar solvent (like methanol) to your eluent. To counteract the acidity of the silica gel, you can add a small amount of triethylamine (e.g., 0.5-1%) to the eluent.

Data Presentation

Table 1: Estimated Physicochemical Properties of 3,3-Dimethylindolin-4-amine

PropertyEstimated Value/CharacteristicRationale/Reference
pKa 4.5 - 5.5Based on the pKa of aniline and related aromatic amines.[1][4][6]
Solubility in Water LowTypical for organic amines with a significant hydrocarbon scaffold.[8]
Solubility in Organic Solvents Good in DCM, EtOAc, MeOHGeneral solubility behavior of organic molecules with similar functional groups.[8]
Stability Prone to oxidation to the corresponding indole.General reactivity of indolines.[15][16][17] May have limited stability in strong acidic or basic conditions over extended periods.

Experimental Protocols

Protocol 1: General Acid-Base Work-up Procedure
  • Quenching: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents (e.g., add water or a saturated solution of ammonium chloride for organometallic reagents).

  • Dilution: Dilute the mixture with an equal volume of an organic solvent such as ethyl acetate or dichloromethane.

  • Transfer: Transfer the mixture to a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat (Optional): For a more complete extraction, you can wash the organic layer with a fresh portion of 1 M HCl.

  • Neutralization: Cool the combined acidic aqueous layers in an ice bath. Slowly add 1 M NaOH or saturated NaHCO₃ solution with stirring until the solution is basic (test with pH paper).

  • Product Isolation:

    • If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.

    • If an oil forms or the product remains in solution, extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic extracts from the back-extraction, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.

Protocol 2: TLC Visualization of 3,3-Dimethylindolin-4-amine and Derivatives

Aromatic amines can often be visualized on a TLC plate using the following methods:

  • UV Light (254 nm): As aromatic compounds, 3,3-Dimethylindolin-4-amine and its derivatives will likely absorb UV light and appear as dark spots on a TLC plate containing a fluorescent indicator.[20][21][22][23]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor will often stain organic compounds, appearing as brown spots.[20][21][23]

  • Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized. Amines will typically show up as yellow or brown spots on a purple background.

  • Ninhydrin Stain: This stain is specific for primary and secondary amines and will typically produce a purple or pink spot upon heating.[20][23][24]

Visualization of Work-up Workflow

Workup_Workflow start Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., EtOAc, DCM) start->dissolve acid_wash Wash with Dilute Acid (e.g., 1 M HCl) dissolve->acid_wash separate_layers Separate Layers acid_wash->separate_layers organic_layer Organic Layer (Contains Neutral/Acidic Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Contains Protonated Product) separate_layers->aqueous_layer basify Basify Aqueous Layer (e.g., with 1 M NaOH) aqueous_layer->basify isolate_product Isolate Product basify->isolate_product precipitate Precipitate Forms? isolate_product->precipitate filter Filter and Dry Solid precipitate->filter Yes extract_back Extract with Organic Solvent precipitate->extract_back No pure_product Purified Product filter->pure_product dry_concentrate Dry and Concentrate Organic Extracts extract_back->dry_concentrate dry_concentrate->pure_product

Caption: Decision workflow for the acid-base work-up of a reaction containing 3,3-Dimethylindolin-4-amine.

References

Sources

Reference Data & Comparative Studies

Validation

high-resolution mass spectrometry (HRMS) of 3,3-Dimethylindolin-4-amine products

An In-Depth Technical Guide to High-Resolution Mass Spectrometry (HRMS) for the Analysis of 3,3-Dimethylindolin-4-amine and its Derivatives This guide provides a comprehensive comparison of high-resolution mass spectrome...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to High-Resolution Mass Spectrometry (HRMS) for the Analysis of 3,3-Dimethylindolin-4-amine and its Derivatives

This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) strategies for the characterization of 3,3-Dimethylindolin-4-amine, a key building block in pharmaceutical development, and its potential reaction products. We will delve into the causality behind instrumental choices, present detailed experimental protocols, and offer insights into data interpretation, equipping researchers and drug development professionals with the knowledge to optimize their analytical workflows.

The Imperative for High Resolution in Pharmaceutical Analysis

In pharmaceutical development, absolute certainty in molecular structure is paramount. High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool, offering unparalleled precision in structural confirmation and impurity quantification.[1] Unlike low-resolution methods that provide nominal mass, HRMS measures the exact mass of ions with extremely high accuracy, typically within 5 parts per million (ppm).[2] This capability allows for the differentiation of compounds with very similar molecular weights and the confident determination of elemental compositions, which is critical for identifying unknown metabolites, degradation products, and process-related impurities.[3][4][5] The adoption of HRMS is crucial for meeting stringent regulatory requirements and ensuring the safety and efficacy of drug candidates.[1][3]

Analyte Profile: 3,3-Dimethylindolin-4-amine

3,3-Dimethylindolin-4-amine is a substituted indoline, a heterocyclic scaffold prevalent in many biologically active compounds. Its structure features a basic primary amine group and a tertiary amine within the indoline ring, making it amenable to ionization. In a drug development context, this molecule could undergo various transformations, such as oxidation (hydroxylation), N-acetylation, or dimerization, leading to products that must be identified and characterized. The challenge lies in distinguishing these closely related species from the parent compound and from each other, a task for which HRMS is ideally suited.

A Comparative Guide to HRMS Instrumentation

The success of any HRMS analysis hinges on the appropriate selection of both the ionization source and the mass analyzer. The choice is dictated by the physicochemical properties of the analyte and the analytical question at hand.

Choosing the Right Ionization Source: ESI vs. APCI

The primary goal of the ion source is to convert neutral analyte molecules into gas-phase ions with minimal fragmentation.[6] For a polar, basic compound like 3,3-Dimethylindolin-4-amine, Electrospray Ionization (ESI) is the preeminent choice.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and ionizable molecules.[7] It generates ions from a liquid solution by applying a high voltage to create an aerosol.[7] The basic amine groups on 3,3-Dimethylindolin-4-amine are readily protonated in an acidic mobile phase, forming a stable [M+H]⁺ ion. This process is highly efficient for amine-containing compounds.[8][9]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, thermally stable compounds.[10][11][12] It involves vaporizing the sample in a heated tube before ionization by a corona discharge.[11][13] While it could potentially ionize our analyte, ESI is generally more efficient and suitable for compounds that are already prone to ionization in solution.[10][14]

Table 1: Comparison of Ionization Sources for 3,3-Dimethylindolin-4-amine Analysis

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged droplets in the liquid phase.[7]Gas-phase ion-molecule reactions initiated by corona discharge.[10][13]
Analyte Suitability Excellent for polar, basic compounds like amines.[9]Optimal for low to medium polarity, thermally stable compounds.[11]
Primary Ion [M+H]⁺ (protonated molecule)[M+H]⁺ or M⁺• (radical cation).[13]
Fragmentation Very soft; minimal in-source fragmentation.[7]Generally soft, but thermal degradation is possible at high temperatures.
Recommendation Primary choice. Its mechanism is perfectly matched to the analyte's properties.Secondary/alternative choice. Useful if the analyte is part of a mixture with less polar compounds.
Selecting the Mass Analyzer: Orbitrap vs. Q-TOF

The mass analyzer separates ions based on their mass-to-charge ratio (m/z). For HRMS, the two dominant technologies are the Orbitrap and Quadrupole Time-of-Flight (Q-TOF).

  • Orbitrap: This technology uses an electrostatic field to trap ions in orbit around a central spindle-like electrode. The frequency of the ions' orbital motion is directly related to their m/z ratio, which can be measured with exceptional accuracy and resolution. Orbitrap instruments are renowned for their market-leading resolving power (>140,000), which is crucial for separating isobaric interferences.[15][16]

  • Quadrupole Time-of-Flight (Q-TOF): This hybrid instrument combines a quadrupole mass filter with a time-of-flight analyzer. The TOF measures the time it takes for ions to travel a fixed distance, which is dependent on their m/z. Q-TOFs offer high acquisition speeds, making them highly compatible with fast chromatography, along with good resolution (up to 60,000) and mass accuracy.[2]

Causality in Selection: While both are excellent HRMS platforms, the choice depends on the analytical goal. For routine identification and quantification where chromatographic separation is robust, a Q-TOF provides a cost-effective and high-throughput solution. However, for complex samples where unknown impurities or metabolites may be present at low levels and co-elute with matrix components, the superior resolving power of the Orbitrap is decisive . It provides greater confidence in elemental composition determination and can resolve minute mass differences that a Q-TOF might miss.[17][18]

Table 2: Performance Comparison of Orbitrap and Q-TOF Analyzers

ParameterOrbitrap (e.g., Q Exactive series)Quadrupole Time-of-Flight (Q-TOF)
Resolving Power Very High (e.g., 70,000 to >240,000).[2][16]High (e.g., up to 60,000).[2]
Mass Accuracy Excellent (< 1-3 ppm).[4]Excellent (< 3-5 ppm).
Scan Speed Moderate to Fast. Slower at highest resolution settings.Very Fast. Ideal for fast UHPLC.[2]
Dynamic Range Excellent intra-scan dynamic range.[16]Good, though can be lower than Orbitrap for low-abundant ions.[17]
Primary Application Ultimate confidence in structural elucidation, metabolomics, impurity profiling in complex matrices.High-throughput screening, routine quantification, general unknown identification.

A Validated Experimental Workflow for LC-HRMS Analysis

This section provides a self-validating protocol for the analysis of 3,3-Dimethylindolin-4-amine and its potential products using an Orbitrap-based LC-HRMS system. The inclusion of a system suitability test and quality control samples ensures the trustworthiness of the generated data.

LC-HRMS Workflow cluster_prep Sample & System Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 1. Sample Preparation (10 µM in 50:50 ACN:H2O) MobilePhase 2. Mobile Phase Prep A: 0.1% FA in H2O B: 0.1% FA in ACN SST 3. System Suitability Test (Inject standard, check peak shape, RT, intensity) LC 4. UHPLC Separation (C18 Column, Gradient Elution) SST->LC MS 5. HRMS Detection (Orbitrap) (Full Scan & dd-MS2) LC->MS Processing 6. Data Processing (Peak picking, formula prediction) MS->Processing Analysis 7. Structural Elucidation (MS/MS fragmentation analysis) Processing->Analysis Report 8. Reporting (Mass accuracy, RT, fragments) Analysis->Report

Caption: A typical LC-HRMS workflow from sample preparation to final data reporting.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Prepare a stock solution of 3,3-Dimethylindolin-4-amine standard at 1 mg/mL in methanol.

    • Create a working solution for injection by diluting the stock solution to 10 µM in a 50:50 acetonitrile/water mixture.

    • For unknown samples (e.g., from a reaction mixture or metabolism study), perform a similar dilution. If the matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary.

  • Liquid Chromatography (UHPLC) Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). Rationale: C18 provides excellent retention for moderately polar small molecules.

    • Mobile Phase A: 0.1% formic acid in water. Rationale: Formic acid acidifies the mobile phase to ensure the amine analyte is protonated ([M+H]⁺) for efficient positive mode ESI.[9][19]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B for 1 min, ramp to 95% B over 8 mins, hold for 2 mins, return to 5% B and equilibrate for 2 mins.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometry (Orbitrap) Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Spray Voltage: 3.5 kV.

    • Capillary Temperature: 320 °C.

    • Data Acquisition Mode: Full Scan followed by Data-Dependent MS² (dd-MS²). Rationale: This allows for the collection of high-resolution precursor ion data for all analytes and triggers fragmentation scans for the most abundant ions to aid in structural elucidation.[3]

    • Full Scan (MS1) Parameters:

      • Resolution: 70,000.

      • Scan Range: m/z 100-1000.

      • AGC Target: 1e6.

      • Maximum IT: 50 ms.

    • dd-MS² (MS2) Parameters:

      • Resolution: 17,500.

      • Isolation Window: 2.0 m/z.

      • Collision Energy: Stepped HCD (Higher-Energy C-Trap Dissociation) at 20, 30, 40 eV. Rationale: Using multiple collision energies ensures a wide range of fragments are generated.

      • AGC Target: 1e5.

Data Interpretation and Structural Elucidation

Accurate data interpretation is a multi-step process that combines high-resolution precursor information with fragmentation data.

Elemental Composition from Accurate Mass

The high mass accuracy of an Orbitrap allows for the confident determination of the elemental formula. The measured mass of the [M+H]⁺ ion for 3,3-Dimethylindolin-4-amine should be within 3 ppm of its theoretical exact mass.

Table 3: Theoretical Masses and Formulas for Potential Products

CompoundElemental FormulaTheoretical Monoisotopic Mass (Da)Theoretical [M+H]⁺ (m/z)
3,3-Dimethylindolin-4-amineC₁₀H₁₄N₂162.11570163.12352
Hydroxylated ProductC₁₀H₁₄N₂O178.11061179.11844
Acetylated ProductC₁₂H₁₆N₂O204.12626205.13409
Structural Clues from Fragmentation (MS/MS)

Tandem mass spectrometry (MS/MS) provides the "fingerprint" needed for structural confirmation. For indole derivatives, fragmentation often involves cleavage of substituents and characteristic ring fissions.[20][21] A plausible fragmentation pathway for protonated 3,3-Dimethylindolin-4-amine would involve the neutral loss of small molecules or radicals.

Fragmentation_Pathway Parent [M+H]⁺ m/z 163.1235 Frag1 [M+H - CH₃]⁺ m/z 148.1000 Parent->Frag1 - CH₃• Frag2 [M+H - NH₃]⁺ m/z 146.1123 Parent->Frag2 - NH₃ Frag3 [C₈H₈N]⁺ m/z 118.0657 Frag1->Frag3 - C₂H₆

Caption: A plausible fragmentation pathway for 3,3-Dimethylindolin-4-amine [M+H]⁺.

Interpreting the Fragments:

  • Loss of a methyl radical (-CH₃•): A common fragmentation for gem-dimethyl groups, leading to a fragment at m/z 148.1000.[22]

  • Loss of ammonia (-NH₃): The primary amine group can be lost as a neutral ammonia molecule, resulting in a fragment at m/z 146.1123.

  • Characteristic Indole Fragments: Further fragmentation can lead to stable aromatic ions, such as the fragment at m/z 118.0657, which is characteristic of the indole core after loss of the substituents.[21]

By comparing the fragmentation patterns of the parent compound with its potential products, one can pinpoint the site of modification. For example, an acetylated product would show a characteristic loss of 42 Da (ketene).

Conclusion

High-resolution mass spectrometry, particularly when coupling UHPLC with an Orbitrap mass analyzer, provides an exceptionally powerful platform for the comprehensive analysis of 3,3-Dimethylindolin-4-amine and its derivatives. The high mass accuracy enables unambiguous elemental composition determination, while the superior resolving power ensures selectivity in complex matrices. By leveraging data-dependent MS/MS, detailed structural information can be obtained, allowing for confident identification of impurities and metabolites. The methodologies and comparative insights presented in this guide offer a robust framework for researchers in the pharmaceutical industry to generate high-quality, reliable, and defensible analytical data.

References

  • Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. (n.d.). MetwareBio.
  • High Resolution Mass Spectrometry. (2025, December 15). ResolveMass Laboratories Inc.
  • Atmospheric-pressure chemical ionization. (n.d.). In Wikipedia.
  • HRMS Analysis of Small Molecules. (n.d.). University of Texas Medical Branch.
  • Atmospheric Pressure Chemical Ionization (APCI). (2025, August 25). National High Magnetic Field Laboratory.
  • Atmospheric Pressure Chemical Ionization Source, APCI. (n.d.). Agilent.
  • Atmospheric pressure chemical ionization mass spectrometers (APCI-MS). (n.d.). Labcompare.
  • O'Connor, D., et al. (2021, January 29). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Drug Testing and Analysis.
  • High-resolution mass spectrometry: more than exact mass. (2020, April 27). Bioanalysis Zone.
  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019, December 1). SciSpace.
  • High-Resolution Mass Spectrometry (HRMS) Analysis. (n.d.). Measurlabs.
  • Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues. (2015, April 3). PubMed.
  • Zamboni, N. (2021, June 26). Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog.
  • Kruve, A., et al. (2016, December 1). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental C. PLOS ONE.
  • Colby, J. M., et al. (2016, October 6). Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters. PubMed.
  • The Working Principle of High Resolution Mass Spectrometry HRMS. (2026, January 17). YouTube.
  • TOF vs. Orbitrap for Intact Protein Structural Insights. (2019, March 13). Thermo Fisher Scientific.
  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (n.d.). PMC.
  • Kihel, A., et al. (2016, April 20). Study of Mass Spectra of Some Indole Derivatives. SCIRP.
  • Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. (n.d.). Biocompare.
  • Simple HRMS Data Review Using Workflows, Views, and Filters Within a Novel Integrated Scientific Information System. (n.d.). Waters Corporation.
  • Colby, J. M., et al. (2017, February 15). Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters. Journal of Analytical Toxicology.
  • Lauber, M. (2017, June 8). Pros and Cons of Three High-Resolution Mass Spec Approaches. Biocompare.
  • Electrospray ionization. (n.d.). In Wikipedia.
  • Application of HRMS and Advanced Data Processing in Metabolite Profiling of Ibrutinib. (n.d.). My Compound Discoverer.
  • HRMS and LC-HRMS Analysis Services. (n.d.). AxisPharm.
  • Zhou, Z., & Li, Y. (2012, November 26). Effect of ammonium on liquid- and gas-phase protonation and deprotonation in electrospray ionization mass spectrometry. Analyst.
  • from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. (n.d.). Thermo Fisher Scientific.
  • The Synthesis of 3,3-Dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indoles. (n.d.). ResearchGate.
  • Mass Spectrometry Fragmentation Patterns. (n.d.). HSC Chemistry & Physics.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.
  • 3,3-Dimethylindolin-4-amine dihydrochloride. (n.d.). BLD Pharm.
  • Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. (n.d.). PMC.

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Comparative

assessing the anti-proliferative activity of novel indoline compounds

A Senior Application Scientist’s Guide to Assessing the Anti-Proliferative Activity of Novel Indoline Compounds Introduction The indoline and indole cores are privileged scaffolds in medicinal chemistry, forming the stru...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide to Assessing the Anti-Proliferative Activity of Novel Indoline Compounds

Introduction

The indoline and indole cores are privileged scaffolds in medicinal chemistry, forming the structural backbone of numerous FDA-approved oncology drugs such as the multi-kinase inhibitor Sunitinib[1]. As a Senior Application Scientist, my objective when evaluating novel indoline derivatives is not merely to observe cell death, but to rigorously quantify potency, establish structure-activity relationships (SAR), and validate the underlying mechanism of action (MoA). This guide provides a comprehensive, field-proven framework for comparing the anti-proliferative efficacy of emerging indoline compounds against standard clinical alternatives like Doxorubicin, Sunitinib, and Sorafenib.

Mechanistic Grounding: The Causality of Indoline Efficacy

To design a self-validating assay system, one must first understand the biological target. Novel indoline derivatives primarily exert their anti-proliferative effects through three distinct mechanisms:

  • Kinase Inhibition (e.g., VEGFR-2): Indoline-based thiazolidine-2,4-diones act as potent competitive inhibitors at the ATP-binding site of VEGFR-2. By blocking autophosphorylation, these compounds shut down downstream signaling cascades essential for tumor angiogenesis and endothelial cell propagation[2].

  • Tubulin Polymerization Disruption: Many indoline compounds bind directly to the colchicine-binding site on tubulin, preventing microtubule assembly. This physically halts the cell cycle at the G2/M phase, triggering mitochondrial depolarization and apoptosis[3].

  • Anticipatory Unfolded Protein Response (a-UPR): Emerging chiral 3-(4-hydroxyphenyl)indoline-2-ones (such as ErSO) activate the a-UPR pathway, offering a highly selective cytotoxic mechanism against estrogen receptor-positive breast cancers while sparing normal cells[4].

MoA Indoline Novel Indoline Derivatives VEGFR2 VEGFR-2 Kinase Indoline->VEGFR2 Inhibits Tubulin Tubulin (Colchicine Site) Indoline->Tubulin Binds UPR a-UPR Pathway Indoline->UPR Activates Angiogenesis Angiogenesis Inhibition VEGFR2->Angiogenesis Blocks CellCycle G2/M Arrest Tubulin->CellCycle Disrupts Apoptosis Apoptosis / Cell Death UPR->Apoptosis ER Stress CellCycle->Apoptosis Induces Angiogenesis->Apoptosis Starves Tumor

Mechanistic pathways of novel indoline derivatives driving anti-proliferative activity.

Comparative Performance Data

When benchmarking novel compounds, it is critical to compare their half-maximal inhibitory concentrations ( IC50​ ) against standard-of-care drugs within the same assay conditions. The table below synthesizes recent comparative data across various cancer cell lines. Notice how specific structural modifications (e.g., spiro-fusion or hydrazono-linkages) allow novel indolines to outperform classical agents.

Compound ClassSpecific DerivativeTarget Cell Line IC50​ ( μM )Reference StandardStandard IC50​ ( μM )Key Advantage
Spirooxindoles Spiro-analog (R1=4-NO2C6H5)MCF-7 (Breast)2.13Doxorubicin4.63Enhanced potency and superior safety profile in HUVEC (non-cancerous) cells[1].
Thiazolidine-2,4-diones Indoline 14c (Phenethyl tail)VEGFR-2 (Kinase)0.081Sorafenib0.053Highly comparable VEGFR-2 inhibition with distinct SAR properties favoring aliphatic tails[2].
Hydrazonoindolin-2-ones Compound 7bA-549 (Lung)2.14Sunitinib8.11~4-fold higher potency than the clinical multi-kinase inhibitor[5].
Chalcone-indoles Derivative 12K562 (Leukemia)0.22 - 1.80ColchicineN/ASub-micromolar tubulin inhibition with profound G2/M phase arrest[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, an assay must be self-validating. This means incorporating internal controls that verify the assay's dynamic range and sensitivity before the test compound's data is even considered.

Protocol 1: High-Throughput Anti-Proliferative Assay (MTT / CellTiter-Glo)

Causality Check: We utilize a 72-hour incubation period because it allows for at least two to three cell doubling times. This ensures that compounds targeting the cell cycle (like tubulin inhibitors) have sufficient time to manifest their anti-proliferative phenotype rather than just acute toxicity.

  • Cell Seeding & Edge-Effect Prevention: Seed cancer cells (e.g., A549, MCF-7) at an optimized density (typically 3,000–5,000 cells/well) in a 96-well plate. Crucial Step: Leave the outer perimeter wells blank (fill with PBS) to prevent evaporation-induced edge effects, which artificially skew data variance.

  • Compound Preparation: Dissolve the indoline derivative in 100% DMSO, then perform a 10-point, 3-fold serial dilution in culture media. Ensure the final DMSO concentration on cells never exceeds 0.5% (v/v) to prevent vehicle-induced cytotoxicity.

  • Internal Controls:

    • Negative Control: 0.5% DMSO vehicle (defines 100% viability).

    • Positive Control: 10 μM Doxorubicin or Sunitinib (defines the maximum assay signal window and validates cell sensitivity).

  • Incubation: Treat cells for 72 hours at 37°C, 5% CO2​ .

  • Viability Readout: Add MTT reagent or CellTiter-Glo. For MTT, the reduction of tetrazolium to formazan by mitochondrial succinate dehydrogenase directly correlates with the number of metabolically active cells.

  • Data Normalization: Calculate relative viability: (AbsorbanceTest​−AbsorbanceBlank​)/(AbsorbanceVehicle​−AbsorbanceBlank​)×100 . Fit the data to a 4-parameter logistic (4PL) curve to derive the IC50​ .

Workflow Seed 1. Cell Seeding (Avoid Edge Effects) Treat 2. Compound Treatment (10-pt Serial Dilution) Seed->Treat Incubate 3. Incubation (72h, 37°C, 5% CO2) Treat->Incubate Assay 4. Viability Readout (MTT / CellTiter-Glo) Incubate->Assay Analyze 5. 4PL Curve Fit & IC50 Calculation Assay->Analyze

Standardized high-throughput workflow for assessing in vitro anti-proliferative activity.

Protocol 2: Orthogonal Mechanistic Validation (Tubulin Polymerization)

Causality Check: If a compound shows a potent IC50​ in the viability assay, we must prove how it kills the cell. If the phenotypic hypothesis points to tubulin binding, an in vitro polymerization assay is strictly required to confirm the target engagement.

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare a reaction mix of >99% pure porcine brain tubulin (3 mg/mL) in PIPES buffer containing 1 mM GTP.

  • Treatment: Add the indoline compound (at 1x, 5x, and 10x its cellular IC50​ ), using Colchicine as a positive control for inhibition, and Paclitaxel as a control for enhancement.

  • Kinetic Readout: Measure fluorescence (Ex. 340 nm / Em. 410 nm) every minute for 60 minutes.

  • Interpretation: Active indoline tubulin inhibitors will flatten the polymerization curve, demonstrating a dose-dependent reduction in the Vmax​ of microtubule assembly, perfectly mirroring the MoA of classical colchicine-site binders[3].

Conclusion

Assessing the anti-proliferative activity of novel indoline compounds requires a synthesis of robust phenotypic screening and precise mechanistic validation. By benchmarking against clinical standards like Sunitinib and Doxorubicin, and employing self-validating assay architectures, researchers can confidently identify lead indoline candidates with superior potency and defined mechanisms of action.

References

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI.1

  • Design, synthesis, anti-proliferative evaluation, docking, and MD simulations studies of new thiazolidine-2,4-diones targeting VEGFR-2 and apoptosis pathway - PMC (NIH).2

  • Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC (NIH). 5

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship - Semantic Scholar. 3

  • Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity - PMC (NIH). 4

Sources

Validation

Validation of Synthesis Pathways for 4-Aminoindoline Analogs: A Comparative Guide

The 4-aminoindoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core structural motif in the development of GPCR ligands, kinase inhibitors, and serotonin receptor agonists. For...

Author: BenchChem Technical Support Team. Date: March 2026

The 4-aminoindoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core structural motif in the development of GPCR ligands, kinase inhibitors, and serotonin receptor agonists. For drug development professionals and process chemists, selecting the optimal synthetic pathway to construct 4-aminoindoline analogs is a critical decision that balances step economy, substrate scope, and scalability.

This guide objectively compares two divergent synthetic strategies: the classical De Novo Acid-Catalyzed Cyclization [1] and the modern Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling [2]. By analyzing the mechanistic causality behind these methods and providing self-validating experimental protocols, this guide serves as a definitive framework for pathway validation.

Mechanistic Comparison & Pathway Logic

Pathway A: De Novo Acid-Catalyzed Cyclization

This classical approach builds the indoline ring from an acyclic, inexpensive precursor (2,6-dinitrotoluene). Following homologation and reduction, the key intermediate, 2-(2,6-diaminophenyl)ethanol, undergoes an intramolecular dehydrative cyclization[1].

  • Causality of Conditions: The reaction requires harsh conditions (30% aqueous H2​SO4​ at 170 °C). The strong acid protonates the aliphatic hydroxyl group, converting it into a superior leaving group ( H2​O ). The high thermal energy (170 °C) overcomes the activation barrier for the intramolecular nucleophilic attack by the ortho-amine, driving the formation of the five-membered indoline ring[1].

Pathway B: Late-Stage Buchwald-Hartwig Cross-Coupling

This modern approach utilizes a pre-formed indoline core (e.g., N-Boc-4-bromoindoline) and functionalizes the C4 position via transition-metal catalysis[2].

  • Causality of Conditions: The indoline nitrogen must be protected (e.g., with a Boc group) to prevent competitive binding to the palladium catalyst, which would lead to catalyst poisoning or unwanted polymerization. RuPhos Pd G3 is selected as the precatalyst because the bulky, electron-rich RuPhos ligand accelerates the reductive elimination step—often the rate-limiting step when coupling sterically hindered or electron-rich aryl halides. A strong base (e.g., NaOtBu) is essential to deprotonate the amine upon its coordination to the Pd(II) center.

Pathway Visualizations

SynthesisPathways cluster_A Pathway A: De Novo Cyclization cluster_B Pathway B: Buchwald-Hartwig A1 2,6-Dinitrotoluene A2 2-(2,6-Diaminophenyl)ethanol A1->A2 1. Homologation 2. Reduction A3 4-Aminoindoline Core A2->A3 30% H2SO4 170°C B1 N-Boc-4-Bromoindoline B3 4-Aminoindoline Analogs B1->B3 RuPhos Pd G3 Base, 80°C B2 Diverse Amines B2->B3

Comparison of de novo cyclization and Buchwald-Hartwig amination for 4-aminoindolines.

BHCycle Pd0 Pd(0)L Active Catalyst PdII_OA Pd(II)(Ar)(Br)L Oxidative Addition Pd0->PdII_OA + N-Boc-4-Bromoindoline (Oxidative Addition) PdII_Amine Pd(II)(Ar)(NR2)L Amido Complex PdII_OA->PdII_Amine + Amine & Base - HBr (Deprotonation) PdII_Amine->Pd0 (Reductive Elimination) Output: 4-Aminoindoline Analog

Catalytic cycle of the Buchwald-Hartwig amination using RuPhos Pd G3.

Experimental Protocols (Self-Validating Workflows)

Protocol A: De Novo Synthesis of 4-Aminoindoline

This protocol validates the cyclization of the acyclic precursor into the indoline core[1].

  • Reaction Setup: In a heavy-walled borosilicate sealed tube, suspend 2-(2,6-diaminophenyl)ethanol (1.0 equiv) in an aqueous 30% H2​SO4​ solution (0.5 M concentration relative to substrate).

  • Thermal Cyclization: Seal the tube securely and heat the mixture to 170 °C for 5 hours. Causality: A sealed tube is mandatory as 170 °C exceeds the boiling point of the aqueous solvent; autogenous pressure maintains the liquid phase necessary for the reaction.

  • Self-Validating In-Process Control (IPC): Cool an aliquot to room temperature and analyze via TLC (DCM:MeOH 9:1). The highly polar starting material ( Rf​≈0.1 ) will be entirely replaced by the less polar 4-aminoindoline ( Rf​≈0.4 ).

  • Workup: Cool the vessel to 0 °C in an ice bath. Carefully neutralize the acidic mixture by dropwise addition of 6M NaOH until the pH reaches 8–9 (verify with pH indicator paper to ensure the amine is fully deprotonated for extraction).

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield 4-aminoindoline (typical yield: 92%)[1].

Protocol B: Synthesis of Analogs via Buchwald-Hartwig Amination

This protocol enables the late-stage diversification of the indoline core[2].

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with N-Boc-4-bromoindoline (1.0 equiv), the desired primary or secondary amine (1.2 equiv), NaOtBu (1.5 equiv), and RuPhos Pd G3 (2 mol%).

  • Solvent Addition & Heating: Seal the flask with a rubber septum, remove from the glovebox, and inject anhydrous, degassed Toluene (0.2 M). Heat the mixture to 80 °C in an oil bath for 12 hours.

  • Self-Validating In-Process Control (IPC): Analyze an aliquot via LC-MS. The validation of conversion is confirmed by the disappearance of the characteristic 1:1 isotopic bromide doublet (M, M+2) of the starting material and the appearance of the product mass[2].

  • Workup & Isolation: Cool the reaction to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the 4-aminoindoline analog.

Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of both synthetic pathways, aiding process chemists in selecting the appropriate route based on project phase (e.g., scale-up vs. SAR exploration).

MetricPathway A: De Novo CyclizationPathway B: Buchwald-Hartwig Amination
Primary Use Case Bulk synthesis of the unsubstituted coreLate-stage functionalization / SAR libraries
Step Economy Low (Requires multi-step precursor synthesis)High (Direct functionalization of core)
Substrate Scope Very Poor (Limited to NH2​ at C4)Excellent (Accommodates diverse 1∘ / 2∘ amines)
Reaction Conditions Harsh (170 °C, 30% H2​SO4​ , high pressure)[1]Mild (80 °C, Toluene, atmospheric pressure)[2]
Catalyst Cost None (Transition-metal free)High (Requires Pd precatalyst & RuPhos ligand)
Typical Yield ~92% (for unsubstituted core)[1]75% - 95% (highly dependent on amine steric bulk)
Scalability Excellent (Process-friendly reagents)Good (Limited primarily by catalyst cost at scale)

Conclusion & Advanced Alternatives

For early-stage drug discovery where structural diversity is paramount, Pathway B (Buchwald-Hartwig Cross-Coupling) is the undisputed method of choice due to its modularity and mild conditions[2]. Conversely, for the metric-ton scale production of the bare 4-aminoindoline core, Pathway A (De Novo Cyclization) provides an economically viable, transition-metal-free route[1].

Future Directions in C-H Functionalization: Researchers looking beyond these two established pathways should consider emerging Catellani-type reactions. Recent advancements demonstrate that using pivalic acid as an additive can promote intramolecular arylation via a concerted metalation-deprotonation (CMD) process, providing highly site-selective access to 4-aminoindoline derivatives directly through C-H functionalization, thereby bypassing the need for pre-halogenated starting materials entirely[3].

References

  • [1] Tanaka, H., Murakami, Y., Aizawa, T., & Torii, S. (1989). A Facile Synthesis of 4-Hydroxy- and 4-Aminoindoles through Corresponding Indolines. Bulletin of the Chemical Society of Japan, 62(11), 3742-3744. Available at:1

  • [2] Ambeed. 885272-42-4 | tert-Butyl 4-aminoindoline-1-carboxylate | Amides. Product Synthesis & Application Data. Available at: 2

  • [3] Wiley Online Library. Catellani-Type Reactions for C−H Functionalizations (Chapter Excerpt). Available at: 3

Sources

Comparative

A Researcher's Guide to the Structural Elucidation of 3,3-Dimethylindolin-4-amine Derivatives: A Comparative Analysis of X-ray Crystallography and Alternative Techniques

For Immediate Release In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for novel bioactive compounds...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for novel bioactive compounds such as derivatives of 3,3-Dimethylindolin-4-amine, a scaffold of significant interest in medicinal chemistry. The spatial arrangement of atoms dictates the molecule's physical and chemical properties, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety profile.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of single-crystal X-ray crystallography as the gold standard for structural elucidation, alongside a critical evaluation of alternative and complementary analytical techniques. While a public crystal structure for 3,3-Dimethylindolin-4-amine was not available at the time of this publication, this guide leverages data from closely related indole and indoline derivatives to present a comprehensive overview of the experimental workflows and expected outcomes.

The Unambiguous Power of Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography (SC-XRD) remains the most powerful technique for obtaining a definitive, high-resolution three-dimensional structure of a small molecule.[1] By analyzing the diffraction pattern of X-rays passed through a high-quality single crystal, researchers can determine atomic coordinates, bond lengths, bond angles, and stereochemistry with exceptional precision. This detailed structural information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of new and improved drug candidates.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a solved crystal structure is a multi-step process that requires patience and precision. The primary bottleneck in this process is often the growth of single crystals of sufficient size and quality.[1]

Sources

Validation

Comparative Antimicrobial Spectrum of 4-Aminoindoline Derivatives: A Technical Guide for Drug Development

As antimicrobial resistance (AMR) accelerates, the discovery of novel chemical scaffolds that bypass existing resistance mechanisms is paramount. The 4-aminoindoline core has emerged as a highly privileged, versatile sca...

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance (AMR) accelerates, the discovery of novel chemical scaffolds that bypass existing resistance mechanisms is paramount. The 4-aminoindoline core has emerged as a highly privileged, versatile scaffold in medicinal chemistry. Due to its rigid, electron-rich bicyclic structure, it serves as an excellent foundation for diversity-oriented synthesis, yielding derivatives with potent antimicrobial, antibiofilm, and antibiotic-resensitizing properties[1].

This guide objectively compares the antimicrobial performance of three distinct classes of 4-aminoindoline derivatives—tricyclic indolines, benzodiazepinone-fused indolines, and thiazolo-indolines—providing researchers with actionable experimental workflows and mechanistic insights to guide lead optimization.

Comparative Antimicrobial Spectrum & Performance Data

The functionalization of the 4-aminoindoline core drastically shifts its antimicrobial spectrum. While some derivatives act as standalone broad-spectrum bactericides, others function as highly specific resistance-modifying agents (RMAs).

Quantitative Performance Comparison
Derivative ClassRepresentative CompoundPrimary Target OrganismsActivity Profile (MIC / BIC₅₀)Primary Mechanism / Application
Tricyclic Indolines Of1 MRSA (Multi-drug resistant)Reduces Methicillin MIC from 128 µg/mL to 8 µg/mL[1]β-lactam resensitization (Resistance Modulator)
Benzodiazepinone-fused BN14 S. aureus, S. sonnei, A. baumanniiMIC: 0.305 µg/mL; MBC: 4.88–9.76 µg/mL[2]Broad-spectrum standalone bactericidal agent
Thiazolo-indolines Compound 4 S. aureus (Biofilms)BIC₅₀: 1.95 µg/mL[3]Targeted antibiofilm / membrane disruption
Mechanistic Causality Behind the Spectrum
  • Tricyclic Indolines (e.g., Of1): The bio-inspired folding of the indoline core into a rigid tricyclic system removes direct antiproliferative toxicity but creates a highly specific binding affinity for resistance proteins. Rather than killing the bacteria directly, Of1 acts synergistically to selectively resensitize MRSA to β-lactam antibiotics (like methicillin and cefazolin)[1], likely by interfering with altered penicillin-binding proteins (PBP2a).

  • Benzodiazepinone-fused Indolines (e.g., BN14): Synthesized via Rh(III)-catalyzed C–H activation, the addition of the seven-membered diazepinone ring dramatically increases lipophilicity and membrane permeability. This structural fusion results in potent, broad-spectrum standalone activity against both Gram-positive (S. aureus) and Gram-negative (S. sonnei) pathogens[2].

  • Thiazolo-indolines: The incorporation of a thiazole moiety introduces a sulfur-nitrogen heteroaromatic system that excels at penetrating the extracellular polymeric substance (EPS) of bacterial biofilms, shifting the compound's utility from a planktonic bactericide to a potent antibiofilm agent[3].

G MRSA MRSA Cell Wall (PBP2a Expression) Target Resistance Modulation (Restored Binding Affinity) MRSA->Target BetaLactam β-Lactam Antibiotic (e.g., Methicillin) BetaLactam->Target Ineffective alone Indoline Tricyclic Indoline (Of1) Indoline->Target Potentiation Susceptible Bacterial Cell Death (Resensitized) Target->Susceptible Synergistic Action

Mechanistic pathway of β-lactam resensitization in MRSA by tricyclic 4-aminoindoline derivatives.

Experimental Protocols: Self-Validating Systems

To accurately evaluate the antimicrobial and synergistic properties of 4-aminoindoline derivatives, the experimental design must be self-validating. The following protocol details the Checkerboard Microdilution Assay used to identify resistance-modifying agents like Of1[1].

Phase 1: Inoculum Standardization & Media Preparation

Causality: Bacterial density directly impacts the apparent MIC (the "inoculum effect"). Standardizing to a precise CFU/mL ensures that compound efficacy is measured against a consistent biological baseline, preventing false positives.

  • Cultivate the target strain (e.g., MRSA ATCC 43300) on Tryptic Soy Agar (TSA) overnight at 37°C.

  • Suspend 3-5 distinct colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Dilute the suspension 1:150 in cation-adjusted Mueller Hinton Broth (MHB) to achieve a final well concentration of 5×105 CFU/mL.

Phase 2: Two-Dimensional Matrix Setup

Causality: A checkerboard matrix allows the simultaneous evaluation of the indoline derivative and a standard antibiotic at varying concentration ratios. This is mathematically required to calculate the Fractional Inhibitory Concentration (FIC) index.

  • In a 96-well microtiter plate, dispense 50 µL of MHB into all wells.

  • Serially dilute the standard antibiotic (e.g., Methicillin) horizontally across the x-axis (Columns 1-10).

  • Serially dilute the 4-aminoindoline derivative (e.g., Of1) vertically down the y-axis (Rows A-G).

  • Add 50 µL of the standardized bacterial inoculum to all test wells.

Phase 3: System Validation Checkpoints (Critical)

Before reading the final results, the system must validate itself:

  • Column 11 (Growth Control): Contains only MHB and bacteria (No compounds). Must show heavy turbidity (OD₆₀₀ > 0.8).

  • Column 12 (Sterility Control): Contains only MHB (No bacteria). Must remain optically clear (OD₆₀₀ < 0.05).

  • Reference Match: The MIC of the standard antibiotic in Row H (where indoline concentration is 0) must match CLSI published breakpoints. If it deviates by more than one dilution, the assay is invalid.

Phase 4: Incubation and FIC Calculation
  • Incubate the plate at 37°C for 18 hours.

  • Read the optical density at 600 nm (OD₆₀₀) using a microplate spectrophotometer.

  • Calculate the FIC Index:

    FIC Index=MIC of Antibiotic aloneMIC of Antibiotic in combination​+MIC of Indoline aloneMIC of Indoline in combination​

    (An FIC Index ≤0.5 indicates true synergy, confirming the indoline acts as a resistance-modifying agent).

Workflow Step1 1. Standardize Inoculum (0.5 McFarland) Step2 2. 2D Checkerboard Matrix (Indoline + Antibiotic) Step1->Step2 Step3 3. System Validation (Growth & Sterility Controls) Step2->Step3 Quality Control Step4 4. Spectrophotometry (OD600 at 18h, 37°C) Step3->Step4 If Validated Step5 5. FIC Index Calculation (Identify Synergy) Step4->Step5

Self-validating workflow for High-Throughput MIC & Synergy Screening of Indoline derivatives.

Conclusion for Drug Developers

When optimizing the 4-aminoindoline scaffold, the choice of structural elaboration dictates the clinical application. Fusing the indoline core with bulky, lipophilic rings (like benzodiazepinones) creates potent, broad-spectrum standalone antibiotics[2]. Conversely, rigidifying the structure into polycyclic architectures (like tricyclic indolines) strips away direct toxicity but yields highly valuable adjuvants capable of rescuing legacy β-lactam antibiotics from MRSA resistance[1].

References

  • [2] Rh(III) Catalyzed Redox-Neutral C–H Activation/[5 + 2] Annulation of Aroyl Hydrazides and Sulfoxonium Ylides: Synthesis of Benzodiazepinones. Organic Letters - ACS Publications. 2

  • [1] Bio-inspired synthesis yields a tricyclic indoline that selectively resensitizes methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics. Proceedings of the National Academy of Sciences (PMC). 1

  • [3] Design, synthesis, antimicrobial activity and molecular docking studies of some novel di-substituted sulfonylquinoxaline derivatives. ResearchGate. 3

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3,3-Dimethylindolin-4-amine dihydrochloride

For researchers and scientists engaged in the intricate process of drug development, the responsible management of chemical reagents is not merely a matter of regulatory compliance but a cornerstone of a safe and ethical...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists engaged in the intricate process of drug development, the responsible management of chemical reagents is not merely a matter of regulatory compliance but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of 3,3-Dimethylindolin-4-amine dihydrochloride, a compound that, while integral to specific research applications, necessitates meticulous handling due to its inherent hazardous properties. This document is designed to empower laboratory personnel with the knowledge to manage this chemical's waste stream confidently and safely, moving beyond rote instruction to explain the rationale behind each critical step.

Hazard Assessment and Chemical Profile

Before initiating any disposal protocol, a thorough understanding of the chemical's hazard profile is paramount. 3,3-Dimethylindolin-4-amine dihydrochloride is a solid, water-soluble organic compound.[1] Its hazardous nature is well-documented, and it is crucial to internalize these risks to appreciate the necessity of the stringent disposal procedures outlined below.

Table 1: Hazard Identification of 3,3-Dimethylindolin-4-amine dihydrochloride

Hazard ClassificationGHS Hazard StatementDescription
Acute Oral ToxicityH302: Harmful if swallowedIngestion of the substance can lead to adverse health effects.[1][2]
Skin Corrosion/IrritationH315: Causes skin irritationDirect contact with the skin can cause irritation.[1][2]
Serious Eye Damage/IrritationH319: Causes serious eye irritationContact with the eyes can result in serious irritation.[1][2]
Specific target organ toxicityH335: May cause respiratory irritationInhalation of dust may lead to irritation of the respiratory tract.[1][2]

Given these hazards, it is imperative to handle 3,3-Dimethylindolin-4-amine dihydrochloride as a hazardous substance, with disposal managed through a designated hazardous waste stream.[3] Under no circumstances should this chemical be disposed of in regular trash or down the drain.[4][5]

Personal Protective Equipment (PPE) and Engineering Controls

The first line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE) and engineering controls. This is not merely a procedural formality but a critical barrier between the researcher and potential harm.

Essential PPE:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory to prevent eye contact.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.[6]

  • Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.[6]

  • Respiratory Protection: In situations where dust formation is likely, a NIOSH-approved respirator should be used to prevent inhalation.[1]

Engineering Controls:

  • All handling and preparation for disposal of 3,3-Dimethylindolin-4-amine dihydrochloride should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of 3,3-Dimethylindolin-4-amine dihydrochloride, ensuring safety and regulatory compliance. The core principle is the segregation and clear labeling of hazardous waste.[7][8]

Workflow for Disposal of 3,3-Dimethylindolin-4-amine dihydrochloride

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage and Final Disposal A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Is it solid waste or a solution? D Place solid waste in a designated, labeled hazardous waste container. C->D Solid E Collect solution in a separate, labeled hazardous liquid waste container. C->E Solution J Store hazardous waste in a designated Satellite Accumulation Area. D->J E->J F Is it an empty container? F->C No G Triple-rinse the container with a suitable solvent. F->G Yes H Collect rinsate as hazardous liquid waste. G->H I Deface original label and dispose of container in regular trash. H->I K Segregate from incompatible materials (e.g., strong oxidizing agents). J->K L Arrange for pickup by a certified hazardous waste disposal service. K->L

Caption: Decision-making workflow for the proper disposal of 3,3-Dimethylindolin-4-amine dihydrochloride.

Solid Waste
  • Container Selection: Use a designated, chemically resistant container with a secure, screw-on cap for the collection of solid 3,3-Dimethylindolin-4-amine dihydrochloride waste.[3] The original container, if empty and in good condition, is often a suitable choice.[9]

  • Labeling: The container must be clearly labeled with a "Hazardous Waste" tag. This label must include:

    • The full chemical name: "3,3-Dimethylindolin-4-amine dihydrochloride"

    • The CAS number: 2411639-80-8

    • An accurate list of all components and their approximate percentages.

    • The date when waste was first added to the container.

  • Storage: The labeled container should be stored in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[3][10]

Solutions
  • Container Selection: Solutions containing 3,3-Dimethylindolin-4-amine dihydrochloride must be collected in a separate, compatible, and clearly labeled hazardous waste container.[3] Do not mix with other waste streams unless their compatibility has been verified.[8]

  • Labeling: As with solid waste, the container must be labeled as "Hazardous Waste" and include the full chemical name, CAS number, all components with their estimated percentages (including solvents), and the start date of accumulation.

  • Storage: Store the container in the designated satellite accumulation area, ensuring it is segregated from incompatible materials.[10]

Decontamination of Empty Containers

Empty containers that previously held 3,3-Dimethylindolin-4-amine dihydrochloride must be decontaminated before they can be disposed of as non-hazardous waste.[3][9]

  • Triple Rinsing: The empty container should be triple-rinsed with a suitable solvent in which the compound is soluble.

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste in the appropriately labeled container.[3][9] Do not pour the rinsate down the drain.

  • Container Disposal: After triple rinsing and allowing the container to dry, the original label must be completely defaced or removed. The decontaminated container can then typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.[3][9]

Waste Stream Management and Professional Disposal

The ultimate disposal of 3,3-Dimethylindolin-4-amine dihydrochloride must be handled by a licensed professional waste disposal service.[11] It is the responsibility of the laboratory to ensure that the waste is properly segregated, labeled, and stored prior to pickup.

Decision Tree for Waste Management

A Waste Generated: 3,3-Dimethylindolin-4-amine dihydrochloride B Is it the chemical itself (solid or solution)? A->B C Is it an empty container? B->C No D Collect in a labeled hazardous waste container. B->D Yes G Triple-rinse with a suitable solvent. C->G Yes E Store in a designated satellite accumulation area. D->E F Arrange for professional disposal. E->F H Collect rinsate as hazardous liquid waste. G->H I Deface label and dispose of container as non-hazardous waste. G->I H->E

Caption: A logical flow for managing different waste streams of 3,3-Dimethylindolin-4-amine dihydrochloride.

Conclusion

The proper disposal of 3,3-Dimethylindolin-4-amine dihydrochloride is a critical aspect of laboratory safety and environmental stewardship. By adhering to the detailed procedures outlined in this guide, researchers can mitigate the risks associated with this hazardous chemical and ensure compliance with all relevant regulations. A proactive and informed approach to chemical waste management is fundamental to the integrity and safety of the scientific research community.

References

  • American Elements. (n.d.). 3,3-Dimethylindolin-4-amine dihydrochloride. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • University of St Andrews. (n.d.). Disposal of Chemical Waste. Retrieved from [Link]

  • Molbase. (n.d.). 3,3-dimethylindolenine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1972). Handbook for Pesticide Disposal by Common Chemical Methods. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • University of Toronto. (n.d.). Standard Operating Procedure: Hazardous Waste Storage and Disposal. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

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